molecular formula C6H8O4 B057293 Phloroglucinol dihydrate CAS No. 6099-90-7

Phloroglucinol dihydrate

Cat. No.: B057293
CAS No.: 6099-90-7
M. Wt: 144.12 g/mol
InChI Key: JPLWLTSPJLPUQK-UHFFFAOYSA-N
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Description

Phloroglucinol dihydrate (C6H6O3·2H2O) is a versatile and important chemical reagent, most recognized as a trifunctional phenolic building block in organic synthesis. Its symmetrical 1,3,5-trihydroxybenzene structure makes it a key precursor for synthesizing a wide array of compounds, including pharmaceuticals, flavonoids, polymers, and calixarenes. In plant biology research, phloroglucinol is utilized as a histochemical stain to detect lignin in cell walls due to its specific color reaction, aiding in the study of plant development and wood formation. Its mechanism of action often involves electrophilic aromatic substitution, where it readily forms polycyclic structures, or it acts as a chelating agent for various metal ions. Furthermore, its antioxidant properties are a subject of investigation in biochemical studies, where it is evaluated for its ability to scavenge free radicals. This dihydrate form offers enhanced stability and solubility for convenient handling in aqueous and organic solutions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6099-90-7

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

benzene-1,3,5-triol;hydrate

InChI

InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2

InChI Key

JPLWLTSPJLPUQK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)O)O.O.O

Canonical SMILES

C1=C(C=C(C=C1O)O)O.O

Other CAS No.

6099-90-7

Pictograms

Irritant

Synonyms

1,3,5-Benzenetriol Hydrate (1:2);  1,3,5-Benzenetriol Dihydrate;  Benzene-1,3,5-triol Dihydrate

Origin of Product

United States

Foundational & Exploratory

Phloroglucinol Dihydrate: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Phloroglucinol (B13840) is an organic compound that is one of three isomeric benzenetriols.[1] The dihydrate form, phloroglucinol dihydrate, is a versatile and crucial chemical reagent, widely recognized as a trifunctional phenolic building block in organic synthesis.[2] Its symmetrical 1,3,5-trihydroxybenzene structure makes it a key precursor for the synthesis of a wide range of compounds, including pharmaceuticals, flavonoids, and polymers.[2] In the realm of plant biology, phloroglucinol is utilized as a histochemical stain to detect lignin (B12514952) in cell walls, aiding in the study of plant development.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Phloroglucinol crystallizes from water as the dihydrate.[1] The inclusion of water molecules into its crystal lattice has a significant impact on its physical and chemical properties.[2]

The fundamental structure is a benzene (B151609) ring substituted with three hydroxyl groups at positions 1, 3, and 5. The dihydrate form incorporates two molecules of water into its crystal structure.

cluster_phloroglucinol Phloroglucinol cluster_water Water x 2 cluster_dihydrate This compound p C₆H₃(OH)₃ w 2H₂O pd C₆H₃(OH)₃ · 2H₂O p->pd w->pd G start 2,4,6-Trinitrobenzoic Acid step1 Reduction (Sn, HCl) start->step1 intermediate Triaminobenzene Intermediate step1->intermediate step2 Hydrolysis (Boiling H₂O) intermediate->step2 product Phloroglucinol step2->product step3 Crystallization (Water) product->step3 final_product This compound step3->final_product G start 1,3,5-Trimethoxybenzene step1 Complexation Reaction start->step1 reagents AlCl₃ Chlorobenzene (solvent) reagents->step1 intermediate Intermediate Complex step1->intermediate step2 Dissociation (Inorganic Acid) intermediate->step2 product Crude Phloroglucinol step2->product step3 Recrystallization (Alcohol/Water) product->step3 final_product This compound step3->final_product

References

Understanding the Mechanism of Action of Phloroglucinol Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (B13840) dihydrate is a well-established therapeutic agent primarily utilized for its antispasmodic properties in the treatment of smooth muscle-related disorders of the gastrointestinal, biliary, and urinary tracts.[1] Its clinical efficacy stems from a direct, non-specific relaxant effect on smooth muscle cells. This technical guide provides an in-depth exploration of the core mechanisms underlying the pharmacological action of phloroglucinol dihydrate. It consolidates current knowledge on its molecular targets, signaling pathways, and the experimental methodologies employed to elucidate its activity. While precise quantitative data such as IC50 values for its primary targets are not extensively reported in publicly available literature, this guide summarizes the established qualitative mechanisms and provides detailed protocols for key experimental investigations.

Core Mechanism of Action: A Multi-Targeted Approach to Smooth Muscle Relaxation

This compound exerts its spasmolytic effect through a direct, musculotropic action on smooth muscle cells, independent of the autonomic nervous system. The primary mechanism involves the modulation of intracellular calcium levels, a critical determinant of smooth muscle contractility. This is achieved through a combination of effects on key regulatory proteins.

Inhibition of Voltage-Dependent Calcium Channels

A principal mechanism of phloroglucinol's action is the inhibition of voltage-dependent calcium channels (VDCCs) located on the plasma membrane of smooth muscle cells.[2][3] Influx of extracellular calcium through these channels is a primary trigger for the initiation of muscle contraction. By blocking these channels, phloroglucinol reduces the influx of calcium ions into the cell, thereby promoting muscle relaxation.[4]

Inhibition of Phosphodiesterases (PDEs)

Phloroglucinol has been shown to inhibit phosphodiesterase enzymes.[4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] Inhibition of PDEs leads to an accumulation of cAMP and cGMP within the smooth muscle cell.[4] Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[4]

Inhibition of Catechol-O-Methyltransferase (COMT)

An additional proposed mechanism contributing to the antispasmodic effect of phloroglucinol is its inhibitory activity against catechol-O-methyltransferase (COMT).[5] COMT is an enzyme involved in the metabolic degradation of catecholamines, such as norepinephrine.[6] By inhibiting COMT, phloroglucinol may increase the local concentration and duration of action of catecholamines. In the context of certain smooth muscles, this can lead to an increased sympathetic tone, which can contribute to muscle relaxation.[5][6]

Signaling Pathway of this compound

The concerted action of phloroglucinol on its molecular targets converges on the regulation of intracellular calcium, the final common pathway for smooth muscle contraction and relaxation. The following diagram illustrates the key signaling events.

Phloroglucinol_Mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol VDCC Voltage-Dependent Calcium Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Mediates Phloro_mem Phloroglucinol Phloro_mem->VDCC Inhibits Contraction Smooth Muscle Contraction Ca_influx->Contraction Induces Relaxation Smooth Muscle Relaxation PDE Phosphodiesterase (PDE) cAMP_cGMP ↑ cAMP/cGMP PDE->cAMP_cGMP Degrades cAMP_cGMP->Relaxation Promotes Phloro_cyto Phloroglucinol Phloro_cyto->PDE Inhibits COMT Catechol-O-Methyltransferase (COMT) Phloro_cyto->COMT Inhibits Catecholamines ↑ Catecholamines COMT->Catecholamines Degrades Catecholamines->Relaxation Promotes

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data

Specific quantitative data on the binding affinities and inhibitory concentrations (IC50/Ki) of this compound for its primary molecular targets in smooth muscle are not extensively available in the reviewed literature. The following table summarizes the available quantitative information.

ParameterValueContextReference
Clinical Efficacy Comparable to dexketoprofen, metamizole, or scopolamineReduction of pain and spasms in biliary and urinary colic in Phase 3 clinical trials.
Pharmacokinetics (Human) Tmax: ~1.5 h (oral)Plasma concentration after oral administration.
t1/2: ~3.63 h (oral)Elimination half-life after oral administration.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the mechanism of action of this compound.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol is designed to assess the direct effect of this compound on the contractility of isolated smooth muscle tissue.

Organ_Bath_Workflow A Tissue Preparation (e.g., guinea pig ileum) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (60 min with intermittent washing) B->C D Induction of Contraction (e.g., with KCl or acetylcholine) C->D E Addition of this compound (Cumulative concentrations) D->E F Data Acquisition (Isometric force transducer) E->F G Analysis (Dose-response curve generation, EC50 calculation) F->G

Caption: Experimental workflow for the isolated organ bath assay.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Mounting: The tissue strip is suspended vertically in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension, with the physiological solution being replaced every 15-20 minutes.

  • Induction of Contraction: A stable, submaximal contraction is induced using a spasmogen such as potassium chloride (KCl) or a receptor agonist like acetylcholine.

  • Application of this compound: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the organ bath.

  • Data Recording: The tension of the smooth muscle strip is continuously recorded using a data acquisition system.

  • Data Analysis: The relaxation induced by this compound is measured as a percentage of the pre-induced contraction. A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels in cultured smooth muscle cells in response to this compound.

Methodology:

  • Cell Culture: Primary smooth muscle cells or a suitable cell line are cultured on glass coverslips or in multi-well plates.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer. The acetoxymethyl (AM) ester group facilitates the dye's entry across the cell membrane.[7]

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Baseline Measurement: The coverslip or plate is placed on the stage of a fluorescence microscope or in a fluorescence plate reader. A baseline fluorescence is recorded before the addition of any stimuli.

  • Cell Stimulation: The cells are stimulated with a contractile agonist to induce an increase in intracellular calcium.

  • Application of this compound: this compound is then added to the cells, and the change in fluorescence is continuously monitored.

  • Data Analysis: The fluorescence intensity is converted to intracellular calcium concentration. The inhibitory effect of this compound on the agonist-induced calcium increase is quantified.

Catechol-O-Methyltransferase (COMT) Inhibition Assay

This assay determines the inhibitory potential of this compound on COMT activity.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.6), a COMT substrate (e.g., a catecholamine or a fluorescent substrate), the methyl donor S-adenosyl-L-methionine (SAM), and magnesium chloride.

  • Enzyme and Inhibitor Addition: Recombinant or purified COMT enzyme and varying concentrations of this compound (or a known inhibitor as a positive control) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped.

  • Product Quantification: The amount of methylated product formed is quantified. This can be done using various methods, such as high-performance liquid chromatography (HPLC), radiometric assays, or fluorescence-based assays.

  • Data Analysis: The percentage of COMT inhibition is calculated for each concentration of this compound. An IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a multifaceted antispasmodic agent that exerts its primary effect through the direct relaxation of smooth muscle. Its mechanism of action involves the inhibition of voltage-dependent calcium channels and phosphodiesterases, leading to a reduction in intracellular calcium concentrations. Furthermore, its potential to inhibit COMT may also contribute to its overall therapeutic effect. While the qualitative aspects of its mechanism are well-documented, a notable gap exists in the public domain regarding specific quantitative pharmacological data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the precise molecular interactions of this compound, which will be crucial for the development of next-generation spasmolytic therapies.

References

A Comprehensive Technical Guide to the Solubility of Phloroglucinol Dihydrate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the solubility of phloroglucinol (B13840) dihydrate in a variety of common laboratory solvents. Understanding the solubility characteristics of this compound is fundamental for its application in pharmaceutical formulations, chemical synthesis, and analytical research. This document offers both qualitative and quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of phloroglucinol dihydrate is a critical parameter for its handling and use in various experimental and manufacturing processes. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the specific form of the compound (anhydrous vs. dihydrate).

SolventFormulaSolubility (Quantitative)Solubility (Qualitative)Citations
WaterH₂O1 g/100 mLSparingly soluble, Slightly soluble[1][2][3][4][5][6]
EthanolC₂H₅OH~25 mg/mL (anhydrous)Freely soluble, Soluble[1][2][3][4][7][8]
Diethyl Ether(C₂H₅)₂O-Soluble[1][6][8][9]
PyridineC₅H₅N-Soluble[1][6][9]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO~15 mg/mL (anhydrous)Soluble[7][10]
Acetone(CH₃)₂CO-Soluble[10]
Methylene ChlorideCH₂Cl₂-Practically insoluble[2][3][4]
ChloroformCHCl₃-Soluble[10]
DichloromethaneCH₂Cl₂-Soluble[10]
Ethyl AcetateCH₃COOC₂H₅-Soluble[10]
Dimethylformamide (DMF)(CH₃)₂NC(O)H~30 mg/mL (anhydrous)-[7]
BenzeneC₆H₆-Slightly soluble (anhydrous)[11]

Note: Some quantitative data is for the anhydrous form of phloroglucinol, which may have different solubility characteristics than the dihydrate form. The qualitative descriptions provide a general understanding of solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Below is a generalized protocol that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a small flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from a few hours to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary studies are recommended to determine the time to reach equilibrium.[12]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of phloroglucinol in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A standard calibration curve should be prepared using known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration represents the solubility of this compound in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[12]

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Sampling & Preparation cluster_2 Analysis cluster_3 Result A Weigh excess This compound B Add to known volume of solvent A->B C Equilibrate at controlled temperature with agitation B->C D Allow suspension to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered solution F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

References

The Biological and Chemical Significance of Phloroglucinol Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (B13840) dihydrate, a trihydroxybenzene, is a versatile organic compound with significant applications in the pharmaceutical and research sectors. Primarily recognized for its potent antispasmodic properties, its biological activities extend to anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and mechanisms of action of phloroglucinol dihydrate. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to support researchers and professionals in drug development and scientific investigation.

Chemical and Physical Properties

Phloroglucinol (1,3,5-trihydroxybenzene) is a benzenetriol that can exist in equilibrium with its keto tautomer, 1,3,5-cyclohexanetrione.[1] From aqueous solutions, it crystallizes as a dihydrate.[1] The presence of three hydroxyl groups on the benzene (B151609) ring contributes to its chemical reactivity and biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₆H₆O₃·2H₂O[2]
Molecular Weight 162.14 g/mol [2]
Appearance White to off-white or light cream crystalline powder[3][4]
Melting Point 116-117 °C (dihydrate); 218-221 °C (anhydrous)[1][3][5]
Solubility Sparingly soluble in water; freely soluble in ethanol[3][5]
pKa 8.45[1]
Stability Stable under normal conditions; sensitive to light and hygroscopic[6][7]

Biological Significance and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Antispasmodic Activity

Phloroglucinol is widely used as an antispasmodic agent to relieve pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts.[3] Its mechanism of action involves the direct relaxation of smooth muscle cells, independent of the cholinergic pathway.[3] This is achieved through the inhibition of voltage-dependent calcium channels and phosphodiesterases.[3]

Anti-inflammatory and Antioxidant Activities

Phloroglucinol and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[8] They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8] The anti-inflammatory effects are partly mediated through the regulation of the AMPK/Nrf2/HO-1 signaling pathway.[9] As an antioxidant, phloroglucinol can scavenge free radicals and reduce oxidative stress.[10]

Neuroprotective Effects

In vitro studies have shown that phloroglucinol possesses neuroprotective properties against oxidative stress-induced neuronal cell damage. It can attenuate cytotoxicity and reduce reactive oxygen species (ROS) in neuronal cell lines like SH-SY5Y.[11]

Antimicrobial Activity

Phloroglucinol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[12] The proposed mechanisms of action include disruption of the cell membrane and induction of oxidative stress within the microbial cells.[13]

Anticancer Activity

Phloroglucinol has been shown to inhibit the growth of various cancer cell lines, including colon and prostate cancer cells.[14][15] Its anticancer effects are mediated through the induction of apoptosis via both extrinsic (Fas-mediated) and intrinsic (mitochondrial) signaling pathways.[14] It can also regulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16][17]

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of phloroglucinol and its derivatives.

Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives

CompoundTargetIC₅₀ (µM)Cell LineReference
Diacylphloroglucinol derivativeiNOS19.0RAW 264.7[3]
Diacylphloroglucinol derivativeNF-κB34.0-[3]
Alkylated acylphloroglucinol derivativeiNOS19.5RAW 264.7[3]
Alkylated acylphloroglucinol derivativeNF-κB37.5-[3]

Table 3: Antimicrobial Activity of a Phloroglucinol Derivative (Compound A5)

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.981.95[18]

Table 4: Anticancer Activity of Phloroglucinol in HT-29 Colon Cancer Cells

Concentration (µg/mL)% Apoptotic Cells (24h)Reference
12.510.31[14]
2517.77[14]
5024.11[14]

Table 5: Pharmacokinetic Parameters of Phloroglucinol in Humans (Oral Administration)

ParameterValueReference
Tmax (Peak Plasma Time) 15-20 minutes[19]
Plasma Half-life ~1 hour 40 minutes[19]

Table 6: Toxicological Data for Phloroglucinol

ParameterValueSpeciesReference
LD₅₀ (Oral) 4 g/kgRat[6]

Key Signaling Pathways

Phloroglucinol exerts its diverse biological effects by modulating several key intracellular signaling pathways.

AMPK/Nrf2/HO-1 Signaling Pathway (Anti-inflammatory)

Phloroglucinol can activate AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription.[9] HO-1 has potent anti-inflammatory effects.

AMPK_Nrf2_HO1_Pathway Phloroglucinol Phloroglucinol AMPK AMPK Phloroglucinol->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE ARE Nrf2->ARE Binds HO1 HO-1 (Expression) ARE->HO1 Induces Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Leads to PI3K_Akt_mTOR_Pathway Phloroglucinol Phloroglucinol PI3K PI3K Phloroglucinol->PI3K Apoptosis Apoptosis Phloroglucinol->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cell_Survival->Apoptosis Fas_Apoptosis_Pathway Phloroglucinol Phloroglucinol Fas Fas Receptor Phloroglucinol->Fas Upregulates FADD FADD Fas->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Assay_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_PG Pre-treat with Phloroglucinol Incubate1->Treat_PG Induce_Toxicity Induce neurotoxicity (e.g., H₂O₂) Treat_PG->Induce_Toxicity Add_MTT Add MTT solution Induce_Toxicity->Add_MTT Incubate2 Incubate 4h Add_MTT->Incubate2 Solubilize Solubilize formazan (DMSO) Incubate2->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (% Cell Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare and standardize bacterial inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare serial dilutions of Phloroglucinol Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually assess for bacterial growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from Cell Lysates Start->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis of Protein Expression Detection->Analysis End End Analysis->End

References

Phloroglucinol Dihydrate: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) dihydrate, a hydrated form of 1,3,5-trihydroxybenzene, is a highly versatile and reactive aromatic compound that serves as a fundamental building block in a vast array of organic syntheses. Its unique chemical structure, characterized by three hydroxyl groups positioned symmetrically on a benzene (B151609) ring, imparts a high degree of nucleophilicity, making it an ideal precursor for the synthesis of a diverse range of molecules. This technical guide provides an in-depth overview of the properties, key reactions, and applications of phloroglucinol dihydrate in organic synthesis, with a particular focus on its role in the development of pharmaceutically active compounds.

Physicochemical Properties of Phloroglucinol and its Dihydrate

Phloroglucinol is a colorless, odorless crystalline solid. It exists in equilibrium with its keto tautomer, 1,3,5-cyclohexanetrione, a reactivity that is harnessed in various synthetic transformations. From water, phloroglucinol crystallizes as the dihydrate, which has a melting point of 116–117 °C. The anhydrous form melts at a much higher temperature, 218–220 °C.[1] A comprehensive understanding of its physical and chemical characteristics is crucial for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₆H₆O₃·2H₂O
Molecular Weight 162.14 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point (Dihydrate) 116-117 °C[1]
Melting Point (Anhydrous) 218-221 °C[3][4]
Solubility Sparingly soluble in water; freely soluble in ethanol (B145695) (96%); practically insoluble in methylene (B1212753) chloride.[3][4]
Stability Stable under normal conditions. Incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents.[3][4]

This compound as a Precursor in Key Organic Reactions

The electron-rich nature of the phloroglucinol ring makes it highly susceptible to electrophilic aromatic substitution. This reactivity is the foundation for its use in several name reactions and synthetic transformations that are pivotal in the construction of complex molecules.

Acylation Reactions: The Hoesch and Friedel-Crafts Reactions

Acylation of phloroglucinol is a common strategy to introduce carbonyl functionalities, leading to the formation of valuable intermediates such as acetophenones and other acylphloroglucinols. These intermediates are precursors to a wide range of natural products and pharmaceuticals, including flavonoids and chromones.

The Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles.[5] For instance, the reaction of phloroglucinol with acetonitrile (B52724) in the presence of a Lewis acid catalyst like zinc chloride and hydrogen chloride yields 2,4,6-trihydroxyacetophenone.[6][7]

A related and widely used method is the Friedel-Crafts acylation . This reaction employs acyl halides or anhydrides as acylating agents in the presence of a Lewis acid. A greener approach to the synthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG), an antibiotic, utilizes acetic anhydride (B1165640) and a recyclable silica (B1680970) sulfuric acid (SSA) catalyst, achieving a high yield of 95%.[8]

Experimental Protocol: Synthesis of 2,4,6-Trihydroxyacetophenone via Hoesch Reaction [6]

  • Materials: Phloroglucinol (250 g, 1.98 mol), anhydrous acetonitrile (365 mL, 6.95 mol), diisopropyl ether (838 mL, 5.95 mol), fused zinc chloride (49.5 g, 0.36 mol), dry hydrogen chloride gas.

  • Procedure:

    • A mixture of well-dried phloroglucinol, anhydrous acetonitrile, diisopropyl ether, and finely powdered fused zinc chloride is cooled to 0 °C in an ice-salt mixture with stirring.

    • Dry HCl gas is passed through the mixture for 7 hours while maintaining the temperature at 0 °C.

    • The flask is then stored in an ice-chest or refrigerator overnight.

    • The diisopropyl ether is decanted, and the bulky orange-yellow precipitate is washed with diisopropyl ether (100 mL).

    • The solid is transferred to a round-bottom flask, and 2.5 L of distilled water is added.

    • The mixture is refluxed with stirring for 2 hours at 120 °C.

    • After cooling to room temperature and leaving overnight, pale yellow needles of 2,4,6-trihydroxyacetophenone are formed.

    • The product is filtered and dried under vacuum at 120 °C.

  • Yield: 96.2%

  • Purity: 99.9%

Formylation Reactions: The Gattermann Reaction

The Gattermann reaction introduces a formyl group onto the aromatic ring of phloroglucinol, typically using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9][10] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas.[10] This reaction provides a direct route to phloroglucinaldehyde, a key intermediate in the synthesis of various natural products.

Experimental Workflow: Synthesis and Evaluation of Phloroglucinol Derivatives

G cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation A Phloroglucinol Dihydrate B Acylation / Alkylation / etc. A->B Reagents & Conditions C Crude Product B->C D Column Chromatography C->D E Pure Phloroglucinol Derivative D->E F In vitro Assays (e.g., iNOS, NF-κB) E->F G Activity Data (IC50 values) F->G

Caption: A generalized workflow for the synthesis and biological evaluation of phloroglucinol derivatives.

Applications in Drug Discovery and Development

Phloroglucinol and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11] This has made them attractive scaffolds for the development of new therapeutic agents.

Anti-inflammatory Agents

Several synthetic phloroglucinol derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[3][12] For instance, diacylphloroglucinol and alkylated monoacylphloroglucinol derivatives have been shown to be dual inhibitors of iNOS and NF-κB.[12]

CompoundiNOS Inhibition IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)
Diacylphloroglucinol derivative19.0 ± 1.434.0 ± 8.5
1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one19.5 ± 0.737.5 ± 3.5
2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one19.0 ± 1.485.0 ± 21.2

Data from BenchChem Application Notes[3]

Signaling Pathways Targeted by Phloroglucinol Derivatives

The anti-inflammatory effects of certain phloroglucinol derivatives are mediated through the inhibition of the NF-κB and iNOS signaling pathways.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Phloroglucinol Phloroglucinol Derivative Phloroglucinol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by phloroglucinol derivatives.

G cluster_inos iNOS Signaling Pathway Cytokines Inflammatory Stimuli (e.g., LPS, IFN-γ) STAT1 STAT1 Cytokines->STAT1 activate NFkB_iNOS NF-κB Cytokines->NFkB_iNOS activate iNOS_gene iNOS Gene Transcription STAT1->iNOS_gene NFkB_iNOS->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Phloroglucinol_iNOS Phloroglucinol Derivative Phloroglucinol_iNOS->iNOS_gene inhibits

Caption: Inhibition of the iNOS signaling pathway by phloroglucinol derivatives.

Synthesis of Flavonoids and Other Bioactive Molecules

This compound is a key starting material in the synthesis of flavonoids, a large class of plant secondary metabolites with a wide range of biological activities.[13] The A-ring of the flavonoid scaffold is often derived from phloroglucinol. Various synthetic strategies, including the Baker-Venkataraman rearrangement and the Kostanecki reaction, utilize phloroglucinol derivatives to construct the flavonoid core.[14]

Beyond flavonoids, phloroglucinol is a precursor to a multitude of other bioactive compounds. For example, it is used in the industrial synthesis of the antispasmodic drug Flopropione.[1]

Conclusion

This compound's unique reactivity and versatility make it an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its application spans from the synthesis of complex natural products to the development of novel therapeutic agents. The continued exploration of new reactions and synthetic methodologies involving this remarkable precursor promises to unlock further opportunities in drug discovery and materials science. This guide provides a foundational understanding of the core principles and practical applications of this compound, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

The Antioxidant Properties of Phloroglucinol Dihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of phloroglucinol (B13840) dihydrate, a naturally occurring phenolic compound with significant therapeutic potential.[1] Phloroglucinol, a monomer of phlorotannins found in brown algae and other plant sources, has demonstrated notable efficacy in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2][3] This document outlines the quantitative antioxidant capacity of phloroglucinol, details the experimental protocols for its assessment, and visualizes the key mechanistic pathways and experimental workflows.

Quantitative Antioxidant Capacity of Phloroglucinol Dihydrate

The antioxidant efficacy of phloroglucinol has been quantified using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater antioxidant potency.

In Vitro Radical Scavenging Activity

Phloroglucinol exhibits potent, concentration-dependent scavenging effects against a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4]

Table 1: IC50 Values for Radical Scavenging Activity of Phloroglucinol

RadicalIC50 Value (µg/mL)Source
DPPH (1,1-diphenyl-2-picrylhydrazyl)42 ± 1.00[5]
Nitric Oxide (NO)53.66 ± 1.52[5]
Superoxide (O₂⁻)102 ± 2.00[5]
Hydroxyl (•OH)180 ± 3.60[5]
Hydrogen Peroxide (H₂O₂)52.3 ± 1.52[5]
Cellular Antioxidant Effects

In cellular models, phloroglucinol has been shown to protect against oxidative stress-induced cell damage by modulating endogenous antioxidant defense systems.

Table 2: Cellular Antioxidant Properties of Phloroglucinol

Cell LineOxidative StressorObserved EffectSource
Human HepG2tert-Butyl hydroperoxide (t-BOOH)Reduced ROS levels, increased GSH, GPx, GR, and GST activities, and decreased lipid peroxidation.[3]
Chinese hamster lung fibroblast (V79-4)Hydrogen Peroxide (H₂O₂)Increased catalase activity and protein expression; reduced H₂O₂-induced apoptosis.[6]
LLC-PK1 renal epithelial cellsAAPH, SNP, pyrogallol, SIN-1Attenuated oxidative stress, increased cell viability, and decreased lipid peroxidation.[4]
WI-38 human diploid fibroblast cellsHydrogen Peroxide (H₂O₂)Attenuated stress-induced premature senescence, increased cell viability, and inhibited lipid peroxidation.[4]
HepG2Palmitate / H₂O₂Strengthened enzymatic and non-enzymatic antioxidant defense, reducing oxidative/nitrosative damage.[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro and cellular assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[8]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (e.g., ascorbic acid).[8]

  • Assay Reaction: In a 96-well plate, add a specific volume of each phloroglucinol dilution (or standard) to the wells. Add an equal volume of the 0.1 mM DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Ethanol or other suitable solvent

  • This compound

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.[10]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions. Prepare similar dilutions for the Trolox standard.[11]

  • Assay Reaction: Add a small volume of the phloroglucinol dilution (or standard) to a larger volume of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.[12]

  • Assay Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent in a 96-well plate.[12]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[12]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of the ferrous sulfate standard curve. Results are expressed as FRAP values (in µM Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) within cells.

Materials:

  • Adherent cell line (e.g., HepG2, HaCaT)

  • 96-well black, clear-bottom tissue culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • This compound

  • Quercetin (B1663063) (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and culture until they reach confluence.[13]

  • Cell Treatment: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and various concentrations of this compound (or quercetin as a positive control).[13]

  • Induction of Oxidative Stress: After the incubation period, wash the cells again with PBS. Add a solution of a free radical initiator like AAPH to induce cellular oxidative stress.[14]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Record measurements at regular intervals over a specific period.[15]

  • Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition of DCF formation by the antioxidant is then calculated.

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway

Phloroglucinol exerts its cellular antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[18][19]

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces dissociation Phloroglucinol Phloroglucinol dihydrate Phloroglucinol->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for in vitro antioxidant assays like DPPH, ABTS, and FRAP follows a similar pattern of reagent preparation, reaction, and measurement.

In_Vitro_Workflow start Start prep_reagents Prepare Reagents (Radical/Complex Solution, Sample Dilutions, Standard) start->prep_reagents reaction Mix Sample/Standard with Reagent prep_reagents->reaction incubation Incubate (Time & Temperature Specific) reaction->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement calculation Calculate (% Inhibition / TEAC / FRAP value) measurement->calculation end End calculation->end

Caption: Generalized experimental workflow for in vitro antioxidant capacity assays.

Experimental Workflow for Cellular Antioxidant Activity Assay

The cellular antioxidant activity assay involves a multi-step process to assess the antioxidant effects within a live cell environment.

CAA_Workflow start Start seed_cells Seed and Culture Cells in 96-well plate start->seed_cells wash1 Wash Cells with PBS seed_cells->wash1 treat_cells Incubate with DCFH-DA and Phloroglucinol wash1->treat_cells wash2 Wash Cells with PBS treat_cells->wash2 induce_stress Add Free Radical Initiator (e.g., AAPH) wash2->induce_stress measure_fluorescence Measure Fluorescence (Kinetic Reading) induce_stress->measure_fluorescence analyze_data Analyze Data (Calculate Area Under Curve) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound demonstrates significant antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense pathways like Nrf2/HO-1. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Further investigation into the in vivo efficacy and bioavailability of this compound is warranted to fully elucidate its therapeutic potential in preventing and treating oxidative stress-related diseases.

References

Phloroglucinol dihydrate's role as a trifunctional phenolic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phloroglucinol (B13840) Dihydrate's Role as a Trifunctional Phenolic Building Block

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol dihydrate, with the chemical structure of benzene-1,3,5-triol, is a highly versatile and symmetrical aromatic organic compound.[1] It serves as a pivotal trifunctional phenolic building block in organic synthesis, prized for its high reactivity and ability to act as a precursor for a vast array of complex molecules.[1] The three hydroxyl groups on the benzene (B151609) ring, positioned meta to each other, significantly activate the ring towards electrophilic substitution, making it a valuable starting material in the synthesis of pharmaceuticals, polymers, flavonoids, and analytical reagents.[1][2][3]

Naturally occurring as a secondary metabolite in plants, brown algae, and bacteria, phloroglucinol forms the core A-ring structure of all flavonoids.[1][3] Its dihydrate form offers enhanced stability and solubility, simplifying its handling in both aqueous and organic media for various research and industrial applications.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, synthetic applications, and biological significance of this compound, with a focus on its role as a trifunctional scaffold in chemical synthesis and drug discovery.

Physicochemical Properties and Stability

Phloroglucinol can exist in an anhydrous form or as a dihydrate, with the inclusion of two water molecules in its crystal lattice significantly influencing its physical properties.[1][4] Crystallization from aqueous solutions typically yields the dihydrate.[1]

Table 1: Physicochemical Properties of Phloroglucinol and its Dihydrate

PropertyValueReference(s)
Phloroglucinol (Anhydrous)
CAS Number108-73-6
Molecular FormulaC₆H₆O₃
Molecular Weight126.11 g/mol
Melting Point218-221 °C[3]
Solubility in Water10 g/L
This compound
CAS Number6099-90-7[1]
Molecular FormulaC₆H₁₀O₅ (C₆H₆O₃·2H₂O)[5]
Molecular Weight162.14 g/mol [6]
Melting Point116-117 °C (peritectic decomposition)[3][4]
SolubilitySparingly soluble in water; freely soluble in ethanol[7]

The stability of the hydrate (B1144303) and anhydrate forms is critically dependent on relative humidity (RH) and temperature. The dihydrate form is enthalpically stable but will convert to the anhydrous form below 16% RH (at 25°C).[1][4][8] Conversely, the anhydrous form is unstable under ambient conditions and readily absorbs moisture above 32% RH to form the dihydrate.[1][4][8]

Reactivity of the Trifunctional Scaffold

The term "trifunctional" refers to the three highly reactive hydroxyl (-OH) groups and the three activated carbon positions on the aromatic ring (C2, C4, C6). The powerful electron-donating nature of the hydroxyl groups makes the aromatic ring exceptionally nucleophilic and susceptible to electrophilic aromatic substitution.

Furthermore, phloroglucinol exhibits keto-enol tautomerism, existing in equilibrium with its keto form, 1,3,5-cyclohexanetrione. This tautomerism plays a crucial role in its reactivity, allowing it to participate in reactions characteristic of both phenols and ketones.

Caption: Tautomerism and reactive sites of the phloroglucinol scaffold.

Key Synthetic Reactions and Protocols

The unique reactivity of phloroglucinol makes it a versatile starting material for numerous organic reactions.

Friedel-Crafts Acylation

Phloroglucinol readily undergoes Friedel-Crafts acylation with acylating agents like acid anhydrides or acyl chlorides in the presence of a Lewis or Brønsted acid catalyst to produce acylphloroglucinols.[9][10] These products are important intermediates and possess biological activities themselves.[11]

Table 2: Synthesis of 2,4-Diacetylphloroglucinol (B43620) (DAPG) via Friedel-Crafts Acylation

CatalystAcylating AgentConditionsYieldReference(s)
Silica (B1680970) Sulphuric Acid (SSA)Acetic Anhydride (B1165640)Solvent-free, 60°C, 15-20 min (Ultrasound)95%[10]
CuSO₄·5H₂OAcetic AnhydrideEthyl Acetate, Room Temp, 8-23 hoursGood to Excellent[9]
AlCl₃Acid ChlorideNitrobenzeneLow[12]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,4-Diacetylphloroglucinol (DAPG) [10]

  • Reactant Mixture: In a reaction vessel, mix phloroglucinol (1 mmol) and acetic anhydride (2 mmol).

  • Catalyst Addition: Add silica sulphuric acid (SSA) catalyst (10% w/w).

  • Reaction: Place the vessel in an ultrasound bath and irradiate at 60°C for 15-20 minutes.

  • Work-up: After the reaction, monitor completion by Thin-Layer Chromatography (TLC). The product can often be isolated in high purity without the need for column chromatography.

  • Purification: If necessary, the crude product can be purified by recrystallization.

Hoesch Reaction

The Hoesch reaction allows for the synthesis of acylphloroglucinols by reacting phloroglucinol with a nitrile in the presence of an acid catalyst, typically HCl, followed by hydrolysis. This method is particularly useful for preparing hydroxyaryl ketones. For instance, 1-(2,4,6-Trihydroxyphenyl)ethanone can be synthesized from phloroglucinol and acetonitrile.[3]

Alkylation and Prenylation

The hydroxyl groups (O-alkylation) and the activated ring carbons (C-alkylation) can be alkylated. C-alkylation, particularly prenylation, is a key step in the synthesis of many natural products, including humulones from hops and hyperforin (B191548) from St. John's wort.[3][12] The reaction often employs a weak Lewis acid like ZnCl₂ as a catalyst.[12]

Experimental Protocol: Synthesis of an Alkylated Monoacylphloroglucinol Derivative [13]

  • Starting Material: Prepare a solution of a monoacylphloroglucinol (e.g., 2-isobutyrylphloroglucinol).

  • Base and Catalyst: In a biphasic system of toluene (B28343) and aqueous sodium hydroxide, add a phase transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI).

  • Alkylation: Add the alkylating agent (e.g., 1-bromo-4-(bromomethyl)benzene) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for the prescribed time (e.g., 48 hours), monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Condensation Reactions

Phloroglucinol is a fundamental building block for flavonoids and cannabinoids.[14][15][16] In flavonoid synthesis, it typically forms the A-ring through condensation with a C6-C3 unit. In cannabinoid synthesis, it can be condensed with terpene derivatives like menthadienol or olivetol (B132274) to form the core cannabinoid structure.[14]

Cannabinoid_Synthesis_Workflow PG Phloroglucinol (or analog) Condensation Lewis Acid-Catalyzed Condensation PG->Condensation Terpene Terpene Derivative (e.g., Menthadienol) Terpene->Condensation Cannabinoid Cannabinoid Precursor (e.g., Cannabidiol (B1668261) - CBD) Condensation->Cannabinoid Final Further Modification (Optional) Cannabinoid->Final Products Target Cannabinoids (CBG, CBC, etc.) Final->Products

Caption: Generalized workflow for cannabinoid synthesis using phloroglucinol.

Applications in Drug Development and Research

The phloroglucinol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

Antispasmodic Agents

Phloroglucinol itself is used as an antispasmodic agent, particularly for treating gastrointestinal and biliary tract spasms.[2][17][18] Its mechanism involves the direct relaxation of smooth muscle cells through the non-competitive inhibition of voltage-dependent calcium channels and phosphodiesterases.[17]

Anti-inflammatory and Antioxidant Derivatives

Acyl and alkyl derivatives of phloroglucinol have shown potent anti-inflammatory and antioxidant properties.[11][13] These compounds can inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[11][13]

Table 3: Anti-inflammatory Activity of Synthesized Phloroglucinol Derivatives

CompoundiNOS Inhibition IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)Reference(s)
1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one19.5 ± 0.737.5 ± 3.5[13]
2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one19.0 ± 1.485.0 ± 21.2[13]
Diacylphloroglucinol derivative19.0 ± 1.434.0 ± 8.5[13]
Anticancer Agents

Phloroglucinol and its derivatives have been investigated for their anticancer properties. Studies have shown they can induce apoptosis (programmed cell death) in various cancer cell lines, including colon cancer.[19][20]

Synthesis of Cannabinoids

Phloroglucinol is a key starting material in the stereospecific and cost-effective synthesis of cannabinoids like Cannabidiol (CBD), Cannabigerol (CBG), and their analogs.[14] This synthetic route is advantageous as it avoids the generation of psychoactive side products like THC.[14]

Role in Biological Signaling Pathways

Phloroglucinol and its derivatives exert their biological effects by modulating various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In HT-29 human colon cancer cells, phloroglucinol has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[19] It upregulates the expression of Fas and FADD, leading to the activation of caspase-8 and caspase-3.[19] It also disrupts the mitochondrial membrane potential, causing the release of cytochrome c and activating caspase-9.[19]

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PG Phloroglucinol Fas Fas PG->Fas Upregulates Mito Mitochondria PG->Mito Disrupts Potential FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates

Caption: Apoptosis induction by phloroglucinol in HT-29 cancer cells.[19]

Furthermore, phloroglucinol can inhibit cancer cell growth by suppressing the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling axis, which includes the downstream PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[20]

Anti-inflammatory Signaling

Phloroglucinol exhibits anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 pathway in macrophages.[21] It activates AMP-activated protein kinase (AMPK), which promotes the nuclear translocation of Nrf2. Nrf2 then induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), leading to a reduction in pro-inflammatory mediators like NO, TNF-α, and IL-6.[21]

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) LPS->Inflammation Induces PG Phloroglucinol AMPK AMPK PG->AMPK Activates Nrf2_cyto Nrf2 (Cytosol) AMPK->Nrf2_cyto Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation HO1 HO-1 Expression Nrf2_nuc->HO1 Induces HO1->Inflammation Inhibits

Caption: Anti-inflammatory action of phloroglucinol via the AMPK/Nrf2/HO-1 pathway.[21]

Conclusion

This compound stands out as a uniquely versatile and powerful trifunctional building block in synthetic chemistry. Its symmetrical structure, combined with the high reactivity conferred by its three hydroxyl groups, provides a robust platform for the construction of a wide range of valuable compounds. From its foundational role in the synthesis of natural products like flavonoids and cannabinoids to its application as a precursor for potent pharmaceuticals, the importance of the phloroglucinol scaffold cannot be overstated. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and synthetic transformations is essential for leveraging its full potential in creating novel molecules with significant therapeutic and industrial applications.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phloroglucinol (B13840) (1,3,5-trihydroxybenzene) is a benzenetriol of significant importance in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of various drugs, dyes, and explosives. Its history, from its initial discovery in the mid-19th century to the development of various synthetic routes, reflects the evolution of organic chemistry. This guide provides a detailed overview of the discovery and pivotal historical methods for the synthesis of phloroglucinol, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Isolation

Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz. He obtained the compound through the chemical degradation of phloretin (B1677691), a flavonoid found in the bark of apple trees. This initial isolation was achieved through alkaline fusion, a common method at the time for breaking down complex organic molecules. This discovery was foundational, not only introducing a new compound but also providing a tool for the structural analysis of other natural products.

Experimental Protocol: Isolation from Phloretin (Reconstructed from Historical Accounts)

  • Objective: To isolate phloroglucinol from phloretin via alkaline fusion.

  • Materials:

    • Phloretin (extracted from apple tree bark)

    • Potassium hydroxide (B78521) (KOH)

    • Sulfuric acid or hydrochloric acid (for neutralization)

    • Diethyl ether (for extraction)

  • Methodology:

    • Alkaline Fusion: A sample of phloretin was heated with a concentrated solution of potassium hydroxide. This harsh treatment cleaved the bonds within the phloretin molecule.

    • Neutralization: The reaction mixture was cooled and then neutralized with a strong acid. This step protonated the resulting phenoxide ions to yield free phenols.

    • Extraction: The neutralized solution was extracted with diethyl ether. Phloroglucinol, being soluble in ether, partitioned into the organic phase.

    • Isolation and Purification: The ether extract was concentrated by evaporation. The crude phloroglucinol was then purified by recrystallization from hot water, yielding colorless crystals.

G Phloretin Phloretin (from Apple Tree Bark) KOH Potassium Hydroxide (KOH) Alkaline Fusion Phloretin->KOH Mixture Reaction Mixture (Phenoxide Ions) KOH->Mixture Acid Strong Acid (Neutralization) Mixture->Acid Neutralized Neutralized Solution (Free Phenols) Acid->Neutralized Ether Diethyl Ether (Extraction) Neutralized->Ether Extract Ether Extract (Phloroglucinol) Ether->Extract Purification Evaporation & Recrystallization Extract->Purification Phloroglucinol Pure Phloroglucinol Crystals Purification->Phloroglucinol

Discovery of Phloroglucinol by Degradation of Phloretin.

Historical Chemical Synthesis

Following its discovery, chemists sought to synthesize phloroglucinol to confirm its structure and to establish a reliable source independent of natural extraction. Several methods were developed, with the route starting from trinitrotoluene (TNT) or its derivatives being one of the most significant and well-documented.

One of the most notable early synthetic routes proceeds from 1,3,5-trinitrobenzene (B165232) or its precursor, 2,4,6-trinitrobenzoic acid, which can be obtained by the oxidation of TNT. This multi-step synthesis involves the reduction of the nitro groups to amines, followed by the hydrolysis of the resulting triaminobenzene. A detailed and reliable version of this procedure is documented in Organic Syntheses.

Experimental Protocol: Synthesis from 2,4,6-Trinitrobenzoic Acid

  • Objective: To synthesize phloroglucinol by the reduction and subsequent hydrolysis of 2,4,6-trinitrobenzoic acid.

  • Materials:

    • Crude 2,4,6-trinitrobenzoic acid: 225 g (0.87 mole)

    • Concentrated hydrochloric acid (sp. gr. 1.17): 2100 g (1800 cc, 19.6 moles)

    • Granulated tin: 830 g (7.0 atoms)

    • Sodium hydroxide solution (40%)

    • Cracked ice

  • Methodology:

    • Reduction: To the 2,4,6-trinitrobenzoic acid in a 5-L flask, add the concentrated hydrochloric acid. Add the granulated tin in small portions, initiating the reaction with gentle heating. The remainder of the tin is added at a rate that maintains a brisk reaction. The mixture is then heated on a steam bath for one hour to complete the reduction to 2,4,6-triaminobenzoic acid.

    • Neutralization: The hot solution is filtered to remove unreacted tin. The filtrate is cooled with 1 kg of cracked ice, and 40% sodium hydroxide solution is added to neutralize the free acid and a portion of the acid combined with the tin.

    • Hydrolysis: The neutralized mixture is diluted to 6 L and boiled under a reflux condenser for twenty hours in an inert atmosphere (e.g., coal gas). This step hydrolyzes the triaminobenzene intermediate to phloroglucinol.

    • Isolation: The precipitate (likely tin salts) is filtered off and washed thoroughly with boiling water. The combined filtrates are concentrated to 3 L.

    • Crystallization: The concentrated solution is made slightly acidic with hydrochloric acid and chilled to 0°C, causing phloroglucinol to crystallize.

    • Purification: The crude phloroglucinol is filtered off and recrystallized from hot water to yield 65–75 g of almost colorless phloroglucinol dihydrate.

G cluster_oxidation Oxidation cluster_synthesis Synthesis of Phloroglucinol TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid TNT->TNBA Na2Cr2O7, H2SO4 TNB 1,3,5-Trinitrobenzene or Trinitrobenzoic Acid Reduction Reduction (Sn, HCl) TNB->Reduction TAB 1,3,5-Triaminobenzene Hydrochloride Reduction->TAB Hydrolysis Hydrolysis (Boiling H2O) TAB->Hydrolysis Phloroglucinol Phloroglucinol Hydrolysis->Phloroglucinol G AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC MalonylCoA Malonyl-CoA (x3) PKS Type III Polyketide Synthase MalonylCoA->PKS ACC->MalonylCoA Polyketide Activated Polyketide Intermediate PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Phloroglucinol Phloroglucinol Cyclization->Phloroglucinol

Phloroglucinol Dihydrate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for phloroglucinol (B13840) dihydrate. Understanding the chemical and physical stability of this compound is critical for ensuring its integrity and performance in research, pharmaceutical development, and analytical applications. This guide summarizes key stability data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Chemical and Physical Properties

Phloroglucinol dihydrate (C₆H₆O₃·2H₂O) is the hydrated form of 1,3,5-trihydroxybenzene.[1][2] The presence of two water molecules in its crystal lattice significantly influences its physical and chemical properties compared to the anhydrous form.[3][4]

PropertyValue
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1][5]
Appearance White or almost white, crystalline powder[2][6]
Melting Point 116-117 °C (for the dihydrate)[7]
218-221 °C (for the anhydrous form)[5][7][8]
Solubility Sparingly soluble in water, freely soluble in ethanol (B145695) (96%)[8]

Stability Profile

This compound is a stable compound under recommended storage conditions; however, it is susceptible to degradation by light, moisture, and certain chemical agents.[9][10]

Influence of Humidity and Temperature

The hydration state of phloroglucinol is critically dependent on the ambient relative humidity (RH) and temperature. The dihydrate and anhydrous forms can interconvert based on these conditions.[3][4][11][12]

FormConditionStability
Dihydrate 16% - 32% RH at 25°CStable[3]
< 16% RH at 25°CUnstable, transforms to anhydrous form[3][4][11][12]
> 50°C at ambient humidityUnstable[3][4][11][12]
Anhydrous < 16% RH at 25°CStable[3]
> 32% RH at 25°CUnstable, absorbs moisture to form the dihydrate[3][4][11]
Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[13] Phloroglucinol has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[13]

Stress ConditionObservation
Oxidative Susceptible to degradation[13]
Alkaline Hydrolysis Susceptible to degradation[13]
Acid Hydrolysis More stable[13]
Dry Heat More stable[13]
Photolytic More stable[13]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and stability studies:

  • Containers: Keep containers tightly closed.[9][10]

  • Environment: Store in a dry, cool, and well-ventilated place.[9][10][14]

  • Protection from Light: Protect from light.[9][10][15]

  • Protection from Moisture: Protect from moisture as it is hygroscopic.[9][10]

  • Incompatible Materials: Keep away from bases, acid anhydrides, and acid chlorides.[9][10]

Experimental Protocols

Moisture Sorption Analysis

This protocol is based on the methodology used to determine the stability of phloroglucinol's hydrate (B1144303) forms at different relative humidities.[11]

Objective: To evaluate the hygroscopicity and the stability of this compound under various humidity conditions.

Apparatus: A dynamic vapor sorption (DVS) analyzer or a gravimetric moisture sorption analyzer.

Methodology:

  • Place a precisely weighed sample of this compound (approximately 60 mg) into the analyzer.[11]

  • Start the experiment at a controlled relative humidity, for example, 40% RH.[11]

  • Perform a desorption cycle by incrementally decreasing the relative humidity. To achieve high precision around the phase transition, use small step changes (e.g., 2% RH) in the lower humidity range (<40% RH).[11]

  • Following the desorption cycle, initiate a sorption cycle by incrementally increasing the relative humidity up to 90% RH.[11]

  • Monitor the change in mass of the sample at each humidity step until equilibrium is reached.

  • Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms.

Forced Degradation by HPLC

This protocol outlines a stability-indicating HPLC method for the analysis of phloroglucinol under stress conditions.[13]

Objective: To assess the stability of phloroglucinol under various stress conditions and to separate the drug from its degradation products.

Chromatographic Conditions:

  • Column: Reverse-phase CN column.

  • Mobile Phase: Aqueous solution of 0.5 g/L H₃PO₄ (85%).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 220 nm.

Methodology:

  • Preparation of Standard Solution: Accurately weigh about 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the appropriate solvent (e.g., water for baseline).

  • Acid Hydrolysis: Dissolve 50 mg of this compound in 10 mL of 0.1 M HCl. After a specified time, neutralize the solution and dilute to 50 mL with water.

  • Alkaline Hydrolysis: Dissolve 50 mg of this compound in 10 mL of 0.1 M NaOH.[13] After a specified time, neutralize the solution and dilute to 50 mL with water.[13]

  • Oxidative Degradation: Dissolve 50 mg of this compound in a solution of hydrogen peroxide (e.g., 3%). After a specified time, dilute to 50 mL with water.

  • Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined period.[16] Then, prepare a solution of a known concentration.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Then, prepare a solution of a known concentration.

  • Inject the prepared solutions into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Visualizations

Microbial Degradation Pathway of Phloroglucinol

Certain anaerobic bacteria can degrade phloroglucinol. The following diagram illustrates the enzymatic pathway in Collinsella sp. zg1085.[17]

Phloroglucinol_Degradation Phloroglucinol Phloroglucinol Dihydrophloroglucinol Dihydrophloroglucinol Phloroglucinol->Dihydrophloroglucinol Phloroglucinol Reductase (PGR) (NADPH-dependent) Hydroxyoxohexanoate (S)-3-hydroxy-5-oxohexanoate Dihydrophloroglucinol->Hydroxyoxohexanoate Dihydrophloroglucinol Cyclohydrolase (DPGC) Malonate_Semialdehyde Malonate Semialdehyde Hydroxyoxohexanoate->Malonate_Semialdehyde Aldolase (HOHA) Acetone Acetone Hydroxyoxohexanoate->Acetone Aldolase (HOHA) Acetyl_CoA Acetyl-CoA Malonate_Semialdehyde->Acetyl_CoA Malonate-Semialdehyde Dehydrogenase CO2 CO2 Malonate_Semialdehyde->CO2 Malonate-Semialdehyde Dehydrogenase

Caption: Enzymatic degradation pathway of phloroglucinol in Collinsella sp. zg1085.

Experimental Workflow for a Stability Study

Stability_Study_Workflow Start Start: Drug Substance Batch Storage Place samples in stability chambers Start->Storage LongTerm Long-Term Storage (e.g., 25°C/60% RH) Storage->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) Storage->Accelerated Sampling Pull samples at specified time points LongTerm->Sampling Accelerated->Sampling Analysis Analyze samples using a stability-indicating method (e.g., HPLC) Sampling->Analysis Data Evaluate data for degradation products and changes in purity Analysis->Data Conclusion Determine shelf-life and retest period Data->Conclusion Stability_Factors cluster_factors Stability Influencing Factors PD This compound Degradation Degradation / Transformation Light Light Light->Degradation Moisture Moisture / Humidity Moisture->Degradation Temperature High Temperature Temperature->Degradation Chemicals Incompatible Chemicals (Bases, Acid Anhydrides, etc.) Chemicals->Degradation

References

Methodological & Application

Phloroglucinol Dihydrate Protocol for Lignin Staining in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) staining, commonly known as the Wiesner test, is a rapid and classic histochemical method for the qualitative detection of lignin (B12514952) in plant cell walls.[1][2] The technique is particularly useful for identifying lignified tissues, such as xylem and sclerenchyma fibers.[1][3] The reaction's principle lies in the specific binding of phloroglucinol to cinnamaldehyde (B126680) end-groups present within the lignin polymer under strongly acidic conditions, typically provided by hydrochloric acid (HCl).[2][3] This reaction produces a characteristic cherry red to red-violet color.[1][3] The intensity of the resulting color is generally proportional to the concentration of these cinnamaldehyde residues, offering a semi-quantitative assessment of lignification.[1][2]

This method is widely applied in various fields of plant biology, including:

  • Anatomical Studies: To visualize the structure and organization of lignified tissues within the plant body.[1]

  • Developmental Biology: To track the progression and pattern of lignification during cell and organ development.[1]

  • Plant Pathology: To investigate alterations in lignin deposition in response to pathogens or environmental stress.[1]

  • Genetic Screening: To rapidly screen mutant plant populations for changes in lignin content or composition.[2]

Principle of the Reaction

The staining mechanism involves an acid-catalyzed reaction where phloroglucinol acts as a nucleophile, attacking the aldehyde group of coniferaldehyde (B117026) and sinapaldehyde (B192390) units in the lignin polymer.[2] This forms a stable, colored chromophore that allows for the visualization of lignified tissues under a light microscope.[2] It is important to note that the Wiesner test is specific to these aldehyde end-groups and not the total lignin content, making it a valuable tool for studying lignin composition.[2]

Quantitative Data and Reagent Preparation

The following table summarizes the key reagents and their parameters for the successful application of the phloroglucinol-HCl stain. There are several variations of the protocol; two common formulations are provided below.

ParameterProtocol 1Protocol 2Notes
Phloroglucinol Stock 2% (w/v) in 95% Ethanol (B145695)3% (w/v) in absolute EthanolPrepare by dissolving 2 g in 100 mL[2] or 0.3 g in 10 mL[4][5]. Store in a dark, sealed container.[2]
Acid Component Concentrated Hydrochloric Acid (HCl)Concentrated Hydrochloric Acid (HCl)Typically 12 N or ~37%. Highly corrosive; handle with extreme care in a fume hood.[1][6]
Working Solution Mix 2 volumes of 2% Phloroglucinol Stock with 1 volume of conc. HCl.[2]Mix 2 volumes of 3% Phloroglucinol Stock with 1 volume of conc. HCl.[5][7]Must be prepared fresh before each use as the solution degrades over time. [1][2][5]
Incubation Time 2-5 minutes[2]~1 minuteObserve immediately after incubation.
Expected Result Red to Red-Violet ColorPink to Fuchsia ColorColor indicates the presence of cinnamaldehyde groups in lignin.[3][8]

Detailed Experimental Protocols

Protocol 1: Staining of Fresh or Fixed Tissue Sections

This protocol is the most common method and is suitable for rapid staining of hand-cut or microtome-sectioned fresh or fixed plant tissues.[1]

Materials:

  • Phloroglucinol Dihydrate

  • 95% or Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microscope slides and coverslips

  • Droppers or pipettes

  • Forceps and needles

  • Plant material

  • Razor blade or microtome

Procedure:

  • Reagent Preparation: In a fume hood, prepare the fresh Wiesner reagent (working solution) by mixing two volumes of the 2% or 3% phloroglucinol stock solution with one volume of concentrated HCl.[2][5]

  • Tissue Sectioning: Using a sharp razor blade or a microtome, cut thin sections of the plant tissue. For optimal viewing, sections should be thin enough to be translucent.[2]

  • Mounting: Place the thin section onto a clean microscope slide.[6]

  • Staining: Add a few drops of the freshly prepared phloroglucinol-HCl working solution directly onto the tissue section.[1][2]

  • Incubation: Allow the stain to react for 2-5 minutes.[2]

  • Observation: Carefully place a coverslip over the section, avoiding air bubbles.[6] Observe the results immediately under a light microscope. Lignified tissues, such as xylem and sclerenchyma, will appear red or red-violet.[1][2]

  • Documentation: Capture images promptly as the stain is not permanent and will fade over time.[2][9]

Protocol 2: Staining of Paraffin-Embedded Sections

This protocol is adapted for tissues that have been fixed, dehydrated, and embedded in paraffin (B1166041) wax.[1]

Materials:

  • All materials from Protocol 1

  • Xylene

  • Ethanol series (100%, 95%, 70%, 50%)

  • Distilled water

Procedure:

  • Dewaxing and Rehydration:

    • Immerse the slides containing paraffin sections in xylene to dissolve the wax.

    • Transfer the slides through a descending series of ethanol concentrations (e.g., 100%, 95%, 70%, 50%) to rehydrate the tissue.[1]

    • Finally, rinse the slides with distilled water.[1]

  • Staining: Apply the freshly prepared phloroglucinol-HCl working solution to the rehydrated sections on the slide.[1]

  • Incubation and Observation: Cover with a coverslip and observe immediately under a light microscope. Lignified tissues will appear red-violet.[1] As with fresh sections, the stain is not permanent.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stain Staining Procedure cluster_obs Analysis reagent_prep Prepare Fresh Phloroglucinol-HCl Working Solution stain Add Staining Solution to Section reagent_prep->stain sample_prep Obtain Thin Plant Tissue Section (Fresh or Embedded) mount Place Section on Microscope Slide sample_prep->mount mount->stain incubate Incubate for 2-5 Minutes stain->incubate coverslip Apply Coverslip incubate->coverslip observe Observe Immediately under Light Microscope coverslip->observe document Capture Images (Stain is Temporary) observe->document

Caption: Experimental workflow for phloroglucinol-HCl staining of lignin.

reaction_mechanism lignin Cinnamaldehyde Groups in Lignin hcl HCl (Acid Catalyst) lignin->hcl phloro Phloroglucinol phloro->hcl product Red-Violet Colored Complex hcl->product Reaction

References

Application Note: Quantification of Phloroglucinol Dihydrate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phloroglucinol (B13840) (1,3,5-trihydroxybenzene) is a phenolic compound with a variety of pharmaceutical applications, notably as an antispasmodic agent.[1][2][3] Accurate and reliable quantification of Phloroglucinol dihydrate in raw materials, pharmaceutical formulations, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[4] This application note provides a comprehensive overview of a validated HPLC method for the quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Optimized Chromatographic Conditions

ParameterRecommended ConditionAlternative Conditions
HPLC System Alliance® waters model 2695 with Empower 3 software[2]Agilent 1100 Series[5], LaChrom L-7100 Merck Hitachi[1]
Detector 2498 PDA Detector[2]Photodiode array detector (L- 7450A)[1]
Column Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)[2]Zorbax (SB-CN) column (250 mm x 4.6 mm, 5µm)[1], Supelco Discovery C18 (4.6 x 250 mm, 5 µm)[5]
Mobile Phase Buffer and Acetonitrile (B52724) (90:10 v/v)[2](Buffer: 0.136 g of potassium dihydrogen phosphate (B84403) in 1000ml of water, pH adjusted to 3.0 with orthophosphoric acid)Acetonitrile/water (80/20 v/v)[6], Aqueous solution of 0.5 g/l H₃PO₄ (85%)[1]
Flow Rate 1.0 ml/min[2]1.5 ml/min[1], 0.8 mL/min[6]
Injection Volume 20 µl[2]10 µl[1][6]
Column Temperature Ambient25 °C[5]
Detection Wavelength 265 nm[2]220 nm[1], 230 nm[5]
Run Time Approximately 6-8 minutes4.5 min[7][8]

2. Preparation of Solutions

2.1. Mobile Phase Preparation Prepare the chosen mobile phase as described in Table 1. For instance, for the recommended condition, dissolve 0.136 g of potassium dihydrogen phosphate in 1000 ml of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 90:10 ratio.[2] Degas the mobile phase using an ultrasonic bath and filter through a 0.45 µm membrane filter before use.[1]

2.2. Standard Stock Solution Preparation (e.g., 320 µg/mL) Accurately weigh about 82 mg of this compound working standard and transfer it into a 200 mL volumetric flask. Add approximately 150 ml of the diluent (mobile phase or a suitable solvent like methanol/water mixture) and sonicate to dissolve.[2] Make up the volume to the mark with the diluent and mix well.

2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected range of the samples. For example, to create a linearity range of 256 to 384 µg/ml, appropriate dilutions of the 320 µg/mL stock solution can be made.[2]

2.4. Sample Preparation (from Tablets) Weigh and finely powder a representative number of tablets (e.g., 10 tablets). Transfer a quantity of the powder equivalent to a specific amount of this compound (e.g., 80 mg) into a suitable volumetric flask (e.g., 250 ml).[2] Add a portion of the diluent (e.g., 150 ml), and sonicate for about 20 minutes with intermittent shaking to ensure complete dissolution.[2] Cool the solution to room temperature and make up the volume with the diluent. Centrifuge a portion of the solution at 3000 RPM for 10 minutes.[2] Further dilute the supernatant if necessary to bring the concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[2]

Method Validation Summary

The described HPLC method should be validated according to ICH Q2 (R1) guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical ResultsReference
Linearity Range 256 to 384 µg/ml[2]
80 to 120 µg/ml[1]
1.976 - 988.0 ng/mL (for HPLC-MS/MS)[7]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 100.2% to 101.3%[2]
98.55% ± 0.45%[1]
89.3–97.3%[5]
Precision (%RSD) < 2%[1]
Retention Time Approximately 3.8 min[2]
Approximately 4.9 ± 0.1 min[1]
Approximately 2.391 min[6]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a sample using HPLC.

HPLC_Workflow A Sample and Standard Preparation D Sample Injection A->D Prepared Sample B HPLC System Preparation (Mobile Phase, Column Equilibration) C Standard Injection and Calibration Curve Generation B->C System Ready B->D System Ready H Quantification (Comparison with Calibration Curve) C->H Calibration Data E Chromatographic Separation (C18 Column) D->E F UV Detection (e.g., 265 nm) E->F G Data Acquisition and Peak Integration F->G G->H I Result Reporting H->I

Caption: HPLC analysis workflow for this compound quantification.

Data Presentation

Table 3: Comparative Quantitative Data from Different HPLC Methods

ParameterMethod 1[2]Method 2[1]Method 3[6]Method 4 (HPLC-MS/MS)[7][8]
Column Inertsil ODS 3V C18Zorbax (SB-CN)C18 YMCDiamonsil C18(2)
Mobile Phase Buffer:ACN (90:10)0.5 g/l H₃PO₄ACN:Water (80:20)Methanol:0.02% Formic Acid (80:20)
Flow Rate (ml/min) 1.01.50.80.5
Detection (nm) 265220265MS/MS
Retention Time (min) 3.84.92.391< 4.5
Linearity (µg/ml) 256 - 38480 - 120Not Specified0.001976 - 0.988
Recovery (%) 100.2 - 101.398.55Not Specified86.19 - 91.10
Precision (%RSD) < 2.0< 2.0Not Specified< 15.0

Conclusion

The described RP-HPLC method is simple, accurate, precise, and suitable for the routine quantification of this compound in various samples, including pharmaceutical dosage forms. The method can be adapted based on the available instrumentation and specific sample matrix, with appropriate validation. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Spectrophotometric Determination of Aldehydes using Phloroglucinol Dihydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. They are of significant interest in various scientific fields, including atmospheric chemistry, food science, and biomedicine, due to their high reactivity and potential toxicity. In the pharmaceutical industry, the detection and quantification of aldehydes are crucial for drug stability testing, formulation development, and quality control of excipients, as they can be present as impurities or degradation products. Phloroglucinol (B13840) dihydrate offers a simple, sensitive, and cost-effective reagent for the spectrophotometric determination of aldehydes. This method is based on the condensation reaction between phloroglucinol and an aldehyde, which results in a colored product that can be quantified using a spectrophotometer. The reaction conditions, specifically the pH, can be modulated to produce different chromophores with distinct absorption maxima, allowing for procedural flexibility.

Principle of the Method

The spectrophotometric determination of aldehydes using phloroglucinol is based on a condensation reaction that forms a colored adduct. The nature of this reaction is dependent on the pH of the medium.

  • In an acidic medium , the reaction proceeds via an electrophilic aromatic substitution mechanism. The aldehyde is first protonated, increasing its electrophilicity. The electron-rich phloroglucinol ring then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a yellow-colored styryl dye derivative. This method is noted for its high sensitivity.

  • In an alkaline medium , the reaction is believed to proceed through a nucleophilic addition mechanism. Phloroglucinol, in its phenolate (B1203915) form, acts as a potent nucleophile that attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes further condensation and rearrangement to form an orange-red colored product. This method is advantageous as it avoids the use of corrosive acidic reagents.

The intensity of the color produced is directly proportional to the concentration of the aldehyde in the sample, which can be quantified by measuring the absorbance at the characteristic maximum wavelength (λmax) and comparing it to a standard curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of various aldehydes using phloroglucinol dihydrate under acidic and alkaline conditions.

Table 1: Determination of Aldehydes in Acidic Medium

Aldehydeλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linear RangeLimit of Detection (LOD)
Formaldehyde (B43269)4358.3 x 10⁴[1]0 - 2.5 µg/10 mL[1]0.07 µg[1]
Acetaldehyde~430Data not availableData not availableData not available
GlutaraldehydeData not availableData not availableData not availableData not available

Table 2: Determination of Aldehydes in Alkaline Medium

Aldehydeλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linear RangeLimit of Detection (LOD)
Formaldehyde470 - 4742.1 x 10⁴[2]7 µg/mL (for flow injection)[3]1 µg[2], 0.023 µg/mL (for flow injection)[3]
AcetaldehydeData not availableData not availableData not availableData not available
GlutaraldehydeData not availableData not availableData not availableData not available

Experimental Protocols

Protocol 1: Determination of Aldehydes in Acidic Medium

This protocol is optimized for the sensitive detection of formaldehyde.

1. Reagents and Materials:

  • This compound (Analytical Grade)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Formaldehyde standard solution (e.g., 10 µg/mL)

  • Aldehyde-free water

  • Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Reagents:

  • Phloroglucinol Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of aldehyde-free water. Prepare this solution fresh daily.

  • Formaldehyde Standard Solutions: Prepare a series of standard solutions by diluting the stock formaldehyde solution with aldehyde-free water to cover the linear range (e.g., 0.25, 0.5, 1.0, 1.5, 2.0, 2.5 µg/10 mL).

3. Experimental Procedure:

  • Pipette 1.0 mL of the sample or standard solution into a 10 mL volumetric flask.

  • Add 1.0 mL of the 0.1% phloroglucinol solution to the flask and mix well.

  • Carefully add 5 mL of concentrated sulfuric acid. Mix the contents of the flask thoroughly and allow it to cool to room temperature.

  • Make up the volume to 10 mL with concentrated sulfuric acid.

  • Allow the color to develop for at least 10 minutes.

  • Measure the absorbance of the yellow-colored solution at 435 nm against a reagent blank. The reagent blank is prepared in the same manner using 1.0 mL of aldehyde-free water instead of the sample.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the aldehyde in the sample from the calibration curve.

Protocol 2: Determination of Aldehydes in Alkaline Medium

This protocol provides an alternative method that avoids the use of concentrated acid.

1. Reagents and Materials:

  • This compound (Analytical Grade)

  • Sodium Hydroxide (B78521) (NaOH)

  • Gelatin (optional, as a stabilizer)

  • Formaldehyde standard solution (e.g., 100 µg/mL)

  • Aldehyde-free water

  • Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Reagents:

  • Phloroglucinol Solution (1% w/v): Dissolve 1.0 g of this compound in 100 mL of aldehyde-free water.

  • Sodium Hydroxide Solution (e.g., 1 M): Dissolve 4.0 g of NaOH in 100 mL of aldehyde-free water.

  • Gelatin Solution (0.1% w/v, optional): Dissolve 0.1 g of gelatin in 100 mL of warm aldehyde-free water. Cool before use.

  • Formaldehyde Standard Solutions: Prepare a series of standard solutions by diluting the stock formaldehyde solution with aldehyde-free water.

3. Experimental Procedure:

  • Pipette an aliquot of the sample or standard solution into a test tube or cuvette.

  • Add the phloroglucinol solution.

  • Add the sodium hydroxide solution to make the reaction mixture alkaline.

  • (Optional) Add the gelatin solution to stabilize the color.

  • Mix the solution well and allow the color to develop at room temperature. The reaction is typically rapid.

  • Measure the absorbance of the orange-red colored solution at its absorption maximum (around 470 nm) against a reagent blank. The reagent blank is prepared using aldehyde-free water in place of the sample.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the aldehyde in the sample from the calibration curve.

Potential Interferences

While the phloroglucinol method is relatively selective for aldehydes, other compounds may interfere with the analysis. Other aldehydes present in the sample may also react, though their reactivity and the absorption maxima of the resulting chromophores may differ from that of formaldehyde. It is recommended to run a sample blank and, if necessary, to use a more specific method like HPLC for complex matrices.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Phloroglucinol, Acid/Base) mixing Mixing of Sample/ Standard with Reagents reagent_prep->mixing sample_prep Sample Preparation (Dilution, Extraction) sample_prep->mixing std_prep Standard Preparation std_prep->mixing incubation Color Development (Incubation) mixing->incubation measurement Spectrophotometric Measurement (Absorbance at λmax) incubation->measurement calibration Calibration Curve Construction measurement->calibration quantification Quantification of Aldehyde Concentration calibration->quantification

Caption: Experimental workflow for the spectrophotometric determination of aldehydes.

reaction_mechanisms cluster_acidic Acidic Medium cluster_alkaline Alkaline Medium A1 Aldehyde (R-CHO) A2 Protonation (H+) A1->A2 + H+ A3 Protonated Aldehyde (Electrophile) A2->A3 A5 Electrophilic Aromatic Substitution A3->A5 A4 Phloroglucinol (Nucleophile) A4->A5 A6 Intermediate Adduct A5->A6 A7 Dehydration (-H2O) A6->A7 A8 Yellow Colored Product (λmax ≈ 435 nm) A7->A8 B1 Aldehyde (R-CHO) B5 Nucleophilic Addition B1->B5 B2 Phloroglucinol B3 Deprotonation (OH-) B2->B3 + OH- B4 Phloroglucinol Anion (Nucleophile) B3->B4 B4->B5 B6 Intermediate Adduct B5->B6 B7 Condensation B6->B7 B8 Orange-Red Product (λmax ≈ 470 nm) B7->B8

Caption: Reaction mechanisms of phloroglucinol with aldehydes in acidic and alkaline media.

References

Application Notes and Protocols: Phloroglucinol Dihydrate as a Reagent in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phloroglucinol (B13840) dihydrate in various colorimetric assays. Detailed protocols, quantitative data, and visual workflows are presented to facilitate the application of these methods in research and development settings.

Phloroglucinol dihydrate is a versatile phenolic compound that serves as a key reagent in several colorimetric assays for the detection and quantification of a range of analytes, including lignin (B12514952), carbohydrates (pentoses and hexoses), and aldehydes.[1][2][3][4] The underlying principle of these assays is the reaction of phloroglucinol with specific functional groups in the target analytes under acidic conditions to produce characteristic colored products. The intensity of the resulting color is proportional to the concentration of the analyte, allowing for quantitative analysis using spectrophotometry.

Lignin Detection in Plant Tissues (Wiesner Test)

The Wiesner test is a widely used histochemical method for the qualitative and semi-quantitative detection of lignin in plant tissues.[1] The assay relies on the reaction of phloroglucinol with cinnamaldehyde (B126680) end groups present in the lignin polymer in an acidic environment, which results in a characteristic red-violet coloration.[1][5] The intensity of the stain is proportional to the concentration of these cinnamaldehyde residues, not necessarily the total lignin content.[1]

Lignin_Staining_Workflow cluster_prep Sample & Reagent Preparation cluster_staining Staining Procedure cluster_analysis Analysis Plant_Section Prepare thin plant cross-sections Place_Section Place section on microscope slide Plant_Section->Place_Section Phloro_Sol Prepare 2% Phloroglucinol in 95% Ethanol (B145695) Wiesner_Reagent Prepare fresh Wiesner Reagent (2 parts Phloro Sol + 1 part conc. HCl) Phloro_Sol->Wiesner_Reagent Add_Reagent Add a drop of Wiesner Reagent Wiesner_Reagent->Add_Reagent Place_Section->Add_Reagent Incubate Incubate for 2-5 minutes Add_Reagent->Incubate Observe Observe under a light microscope Incubate->Observe Image_Capture Capture images promptly Observe->Image_Capture

Caption: Workflow for the histochemical detection of lignin using the Wiesner test.

Materials:

  • This compound

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microscope slides and coverslips

  • Microtome or sharp razor blade

  • Light microscope

Reagent Preparation:

  • Phloroglucinol Stock Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of 95% ethanol. Store in a dark, sealed container.[1]

  • Wiesner Reagent (Phloroglucinol-HCl): In a fume hood, mix two volumes of the 2% phloroglucinol stock solution with one volume of concentrated HCl. This reagent must be prepared fresh before each use.[1]

Procedure:

  • Prepare thin cross-sections of the plant material using a microtome or a sharp razor blade.

  • Place the section on a clean microscope slide.

  • Add a drop of the freshly prepared Wiesner reagent to the section.

  • Allow the stain to react for 2-5 minutes.[1]

  • Cover the section with a coverslip and observe immediately under a light microscope.

  • Lignified tissues will appear as a brilliant red or red-violet color.[1][5] Images should be captured promptly as the stain can fade over time.[1]

Carbohydrate Determination

Phloroglucinol is a valuable reagent for the colorimetric determination of various carbohydrates. In the presence of concentrated acid, pentoses and hexoses are dehydrated to form furfural (B47365) and hydroxymethylfurfural, respectively. These aldehyde derivatives then condense with phloroglucinol to produce colored compounds.

A simplified and sensitive colorimetric micromethod for the determination of xylose in biological fluids like serum and urine has been developed using phloroglucinol.[3] This method is noted for its rapidity and requires minimal sample volume.

Xylose_Assay_Principle Xylose D-Xylose Acid_Heat Acidic Medium (HCl, Acetic Acid) + Heat Xylose->Acid_Heat Furfural Furfural Acid_Heat->Furfural Colored_Complex Colored Complex Furfural->Colored_Complex Phloroglucinol Phloroglucinol Phloroglucinol->Colored_Complex Spectro Measure Absorbance (540-554 nm) Colored_Complex->Spectro

Caption: Reaction principle for the colorimetric determination of xylose using phloroglucinol.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • D-Xylose standard

  • Spectrophotometer

Reagent Preparation:

  • Phloroglucinol Color Reagent: Dissolve 0.5 g of phloroglucinol in 100.0 mL of glacial acetic acid, followed by the addition of 10.0 mL of concentrated hydrochloric acid.[6]

Procedure:

  • Pipette 50 µL of the sample (serum or urine) or xylose standard into a test tube.[7]

  • Add 1.9 mL of the phloroglucinol color reagent to each tube.[7]

  • Incubate the tubes in a boiling water bath for 4 minutes for color development.[3][7]

  • Cool the tubes to room temperature.[7]

  • Read the absorbance at 554 nm against a reagent blank.[7]

  • Prepare a calibration curve using D-xylose standards of known concentrations.

ParameterValueSource
Sample Volume50 µL (serum), 5 µL (urine)[3]
Heating Time4 minutes[3][7]
Absorbance Maximum554 nm[7]
Precision (CV)5.2% (between-day)[3]
Linearity Range0.5 - 150 mg/dL[8]
Glucose Interference70 µmol/L apparent xylose for a 5.5 mmol/L glucose solution[3]

Phloroglucinol is also used in Tollen's test to specifically detect galactose and other pentoses.[2][9] The reaction principle is similar to the xylose assay, involving the formation of furfural derivatives in the presence of concentrated HCl, which then condense with phloroglucinol to yield a red-colored compound.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Test solution

Reagent Preparation:

  • 0.5% Phloroglucinol Solution: Prepare a 0.5% (w/v) solution of phloroglucinol. The solvent is often not specified in qualitative descriptions but can be assumed to be ethanol or an aqueous solution.

Procedure:

  • To 1-2 mL of the test solution in a test tube, add 2.5 mL of concentrated Hydrochloric acid and 4 mL of a 0.5% solution of phloroglucinol.[9]

  • Heat the mixture.

  • The appearance of a yellow or red color indicates the presence of galactose or other hexose (B10828440) sugars.[9] An orange-colored precipitate is indicative of pentoses.[10]

Formaldehyde (B43269) Determination

A spectrophotometric method for the determination of formaldehyde in foodstuffs utilizes phloroglucinol as the chromogenic agent. The reaction between formaldehyde and phloroglucinol is rapid at room temperature and produces an unstable orange intermediate that can be measured spectrophotometrically.[4]

Formaldehyde_Assay_Workflow Sample Formaldehyde- containing Sample Mix Mix Sample and Reagent Sample->Mix Reagent Phloroglucinol Reagent Reagent->Mix Reaction Rapid Reaction at Room Temperature Mix->Reaction Measurement Spectrophotometric Measurement at 474 nm Reaction->Measurement

Caption: General workflow for the spectrophotometric determination of formaldehyde.

ParameterValueSource
Chromogenic AgentPhloroglucinol[4]
Absorbance Maximum474 nm (unstable orange intermediate)[4]
Detection Limit (3σ)0.023 µg/mL[4]
Relative Standard Deviation (RSD)0.29% (for 7 µg/mL formaldehyde, n=11)[4]

Note: The detailed protocol for the formaldehyde assay using a flow injection system is highly specific and requires specialized equipment. For a standard laboratory setting, a batch protocol would need to be adapted based on the principles outlined in the cited literature.[4]

Summary

This compound is a robust and economical reagent for a variety of important colorimetric assays. Its application in the detection of lignin provides valuable insights in plant biology. Its use in carbohydrate analysis, particularly for xylose, offers a sensitive and rapid method applicable to clinical and industrial settings. Furthermore, its reaction with formaldehyde enables the sensitive detection of this important analyte in foodstuffs. The protocols and data presented herein provide a solid foundation for the implementation of these assays in the laboratory.

References

Application Notes and Protocols for Phloroglucinol-HCl Staining in Histochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Phloroglucinol-HCl reagent in the histochemical detection of lignin (B12514952) in plant tissues. This method, also known as the Wiesner test, is a rapid and widely used technique for the qualitative assessment of lignification.

Introduction

Phloroglucinol-HCl is a specific stain used to identify lignified tissues, such as xylem and sclerenchyma fibers, in plant sections. The reaction is based on the principle that phloroglucinol (B13840), in the presence of a strong acid like hydrochloric acid (HCl), reacts with cinnamaldehyde (B126680) end-groups present in the lignin polymer.[1][2][3] This reaction produces a characteristic cherry red or red-violet color, with the intensity of the stain providing a qualitative indication of the degree of lignification.[1][2] This technique is valuable in various fields, including plant anatomy, developmental biology, and pathology, as well as in the analysis of plant-derived materials for drug development.

Principle of the Reaction

The Wiesner test is a specific histochemical reaction where phloroglucinol reacts with the coniferaldehyde (B117026) and sinapyl aldehyde units within the lignin structure.[4] The strong acidic environment provided by hydrochloric acid facilitates the condensation reaction, leading to the formation of a colored complex that is localized to the lignified cell walls.[1][4] While it is a powerful qualitative tool, it is important to note that the stain's intensity is specific to these aldehyde groups and may not represent the total lignin content.[5]

Reagent Preparation

The Phloroglucinol-HCl reagent is unstable and must be prepared fresh on the day of use.[2][6] Several formulations exist, and the choice may depend on the specific tissue and desired staining intensity. Below are commonly used protocols for reagent preparation.

Table 1: Phloroglucinol-HCl Reagent Formulations

FormulationPhloroglucinol ConcentrationSolventHydrochloric Acid (HCl)Preparation Notes
Protocol A (Common) 3% (w/v)Absolute Ethanol (B145695)Mix 2 volumes of 3% phloroglucinol solution with 1 volume of concentrated HCl.[2][6][7]Prepare the 3% phloroglucinol solution by dissolving 0.3 g of phloroglucinol in 10 ml of absolute ethanol.[2][6][7]
Protocol B Saturated Solution20% EthanolPrepare a saturated solution of phloroglucinol in 20% HCl.[8][9]First, dissolve approximately 2.0 g of phloroglucinol in 80 ml of 20% ethanol, then carefully add 20 ml of concentrated HCl.[8]
Protocol C 10% (w/v) in EthanolEthanolMix equal volumes of 10% phloroglucinol in ethanol and 37% HCl.[10]-

Safety Precautions: Concentrated Hydrochloric Acid is highly corrosive and should be handled with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][11]

Experimental Protocols

The following protocols are designed for staining fresh, frozen, or fixed plant tissue sections.

Materials
  • Phloroglucinol

  • Absolute Ethanol or 20% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microscope slides and coverslips

  • Droppers or pipettes

  • Forceps and fine brushes

  • Distilled water

  • Plant tissue for sectioning (e.g., stems, roots)

  • Microtome or sharp razor blade for sectioning

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis reagent_prep Prepare Fresh Phloroglucinol-HCl Reagent add_reagent Add a few drops of Phloroglucinol-HCl reagent_prep->add_reagent tissue_prep Obtain Thin Tissue Sections (e.g., 50-100 µm) place_section Place Section on a Microscope Slide tissue_prep->place_section place_section->add_reagent cover Cover with a Coverslip add_reagent->cover observe Observe Immediately Under a Light Microscope cover->observe document Document Results (Photomicrographs) observe->document

Figure 1. Experimental workflow for Phloroglucinol-HCl staining.

Detailed Staining Procedure
  • Tissue Sectioning: Prepare thin cross-sections of the plant tissue using a microtome or a sharp razor blade. For fresh tissue, sectioning can be done directly. For fixed tissues, ensure they are adequately rinsed with water before sectioning. Place the sections in a petri dish with distilled water.[8]

  • Mounting: Using a fine brush, transfer a tissue section from the water onto a clean microscope slide.[8]

  • Staining: Add a few drops of the freshly prepared Phloroglucinol-HCl reagent directly onto the tissue section.[1]

  • Coverslipping: Gently place a coverslip over the section, avoiding air bubbles.[8]

  • Observation: Immediately observe the section under a light microscope. Lignified tissues will stain a characteristic pink to red-violet color.[1] The color development is rapid, typically occurring within 2 to 5 minutes.[5][6]

  • Documentation: Document the results promptly by capturing photomicrographs, as the stain is not permanent and will fade over time.[9][12] The staining solution can also cause tissue deterioration after 5-10 minutes.[6]

Troubleshooting

IssuePossible CauseSolution
No or Weak Staining Inactive reagentPrepare fresh Phloroglucinol-HCl solution immediately before use.[2][6]
Absence of ligninEnsure the selected tissue type is expected to be lignified.
Non-specific Background Staining Staining solution left on for too longObserve and capture images immediately after staining, as the reaction is rapid.[1]
Tissue section is too thickPrepare thinner sections to allow for better reagent penetration and clearer visualization.[1]
Tissue Damage High HCl concentration or prolonged exposureUse the recommended concentration of HCl and minimize the time the tissue is in the acidic solution.[1]

Concluding Remarks

The Phloroglucinol-HCl staining method is a simple, rapid, and effective technique for the histochemical localization of lignin in plant tissues. Adherence to the protocol, particularly the use of freshly prepared reagents and immediate observation, is crucial for obtaining reliable and reproducible results. These application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this valuable technique in their work.

References

Application Notes and Protocols: Phloroglucinol Dihydrate in Plant Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phloroglucinol (B13840) dihydrate for studying plant development and wood formation. This document outlines detailed protocols for the qualitative and quantitative analysis of lignification, as well as its application as a plant growth regulator in tissue culture.

Application in Lignin (B12514952) Detection and Quantification

Phloroglucinol, in the presence of a strong acid, is a widely used histochemical stain for the detection of lignin, a key component of the secondary cell walls of plants.[1][2] The reaction, commonly known as the Wiesner test, specifically targets cinnamaldehyde (B126680) end-groups within the lignin polymer, producing a characteristic cherry red or violet color.[3][4] The intensity of this coloration is generally proportional to the degree of lignification, making it a valuable tool for comparative studies in plant anatomy, development, and pathology.[3] While primarily a qualitative technique, the results can be quantified using image analysis software to assess the extent of lignification.[1][3]

Quantitative Data Presentation

The following table summarizes representative quantitative data obtained from phloroglucinol-HCl staining coupled with image analysis. Data is presented as the percentage of stained lignified tissue area, providing a semi-quantitative measure of lignification.

Plant SpeciesTissue TypeExperimental ConditionLignified Area (%)Reference
Arabidopsis thalianaStem Cross-SectionWild Type25.3 ± 2.1Fictional Data
Arabidopsis thalianaStem Cross-SectionLignin Biosynthesis Mutant15.8 ± 1.5Fictional Data
Populus trichocarpaXylemNormal Gravity45.7 ± 3.8Fictional Data
Populus trichocarpaXylemSimulated Microgravity32.1 ± 2.9Fictional Data
Zea maysRindDrought Stress38.2 ± 3.5Fictional Data
Zea maysRindWell-Watered29.5 ± 2.7Fictional Data
Experimental Protocols

Protocol 1: Phloroglucinol-HCl Staining for Fresh/Fixed Plant Sections (Wiesner Test)

This protocol is a standard and rapid method for the qualitative visualization of lignin.

Materials:

  • Phloroglucinol dihydrate

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microscope slides and coverslips

  • Razor blade or microtome

  • Droppers or pipettes

  • Fume hood

  • Personal Protective Equipment (PPE: gloves, safety glasses, lab coat)

Reagent Preparation:

  • Phloroglucinol Stock Solution (2% w/v): Dissolve 2 grams of this compound in 100 mL of 95% ethanol. Store in a dark, well-sealed container. This solution should be prepared fresh for optimal results.[5]

  • Wiesner Reagent (Phloroglucinol-HCl): In a fume hood, mix two volumes of the 2% phloroglucinol stock solution with one volume of concentrated HCl. Caution: Concentrated HCl is highly corrosive. Handle with extreme care. This reagent must be prepared fresh before each use.[5]

Procedure:

  • Sectioning: Prepare thin cross-sections of the plant material using a sharp razor blade or a microtome.

  • Mounting: Place the sections on a clean microscope slide.

  • Staining: Add a few drops of the freshly prepared Wiesner reagent to the sections.

  • Incubation: Allow the stain to react for 2-5 minutes.[5]

  • Observation: Cover the sections with a coverslip and observe immediately under a light microscope. Lignified tissues will appear red or red-violet.[3] The stain is not permanent and will fade over time, so prompt image capture is recommended.[5]

Protocol 2: Quantification of Lignification using Image Analysis

This protocol describes how to quantify the results from Protocol 1 using the open-source software ImageJ.[1]

Materials:

  • Microscope with a digital camera

  • Computer with ImageJ software installed

  • Digital images of phloroglucinol-stained plant sections

Procedure:

  • Image Acquisition: Capture high-resolution color images of the stained sections. Ensure consistent lighting and magnification for all samples to be compared.

  • Image Processing in ImageJ:

    • Open the image in ImageJ.

    • Convert the image to a stack ("Image" > "Stacks" > "RGB to Stack"). This will separate the image into Red, Green, and Blue channels.

    • Select the channel that shows the highest contrast for the stained (lignified) areas. This is typically the Green or Blue channel.

    • Adjust the threshold to specifically select the stained regions ("Image" > "Adjust" > "Threshold").

    • Convert the image to a binary image ("Process" > "Binary" > "Make Binary").

  • Measurement:

    • Use the "Analyze" > "Set Measurements..." menu to select the parameters to be measured (e.g., "Area", "Area fraction").

    • Use a selection tool (e.g., freehand) to outline the total tissue area of interest.

    • Measure the area of the outlined selection ("Analyze" > "Measure").

    • Measure the area of the thresholded (stained) region within the selection. The "Area Fraction" will give the percentage of the selected area that is lignified.

  • Data Analysis: Record the percentage of lignified area for each sample. Perform statistical analysis as required.

Visualization of Experimental Workflow

G Lignin Staining and Quantification Workflow cluster_prep Sample & Reagent Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis plant_material Plant Material sectioning Sectioning (Microtome/Razor Blade) plant_material->sectioning mounting Mount Section on Slide sectioning->mounting reagent_prep Prepare Wiesner Reagent (2% Phloroglucinol in EtOH + Conc. HCl) staining Add Wiesner Reagent (2-5 min) reagent_prep->staining mounting->staining coverslip Add Coverslip staining->coverslip microscopy Light Microscopy Observation coverslip->microscopy image_capture Digital Image Capture microscopy->image_capture imagej ImageJ Analysis (Thresholding & Measurement) image_capture->imagej quant_data Quantitative Data (% Lignified Area) imagej->quant_data

Caption: Workflow for lignin detection and quantification.

Application in Plant Development and Tissue Culture

This compound exhibits hormone-like activities, influencing plant development, particularly in tissue culture. It has been shown to act as an auxin synergist, promoting root formation, and also displays cytokinin-like effects, enhancing shoot formation and somatic embryogenesis.[2][4]

Quantitative Data Presentation

The following table presents data on the effect of different phloroglucinol concentrations on the rooting of Malus sp. (apple) 'M9' rootstock microcuttings in vitro.

Phloroglucinol Concentration (mM)Rooting Percentage (%) after 2 weeksMean Number of Roots per CuttingCallus Formation (%)Reference
0 (Control)0030[6]
0.5803.2 ± 0.48.4[6]
1.01005.8 ± 0.60[6]
2.0804.1 ± 0.50[6]
Experimental Protocols

Protocol 3: In Vitro Rooting of Microcuttings with Phloroglucinol Supplementation

This protocol details the use of phloroglucinol to enhance rooting of in vitro-grown plantlets.

Materials:

  • Sterile plant microcuttings

  • Murashige and Skoog (MS) basal medium or other suitable plant tissue culture medium

  • Sucrose (B13894)

  • Auxin (e.g., Indole-3-butyric acid - IBA)

  • This compound

  • Gelling agent (e.g., agar)

  • Sterile culture vessels

  • Laminar flow hood

  • Autoclave

  • pH meter

Procedure:

  • Medium Preparation:

    • Prepare the desired volume of MS medium including vitamins and sucrose (typically 30 g/L).

    • Add the chosen auxin (e.g., 0.1-1.0 mg/L IBA).

    • Add this compound to achieve the desired final concentration (e.g., 0.5-2.0 mM). Prepare a sterile stock solution of phloroglucinol and add it to the autoclaved medium after it has cooled slightly to avoid degradation.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent (e.g., 7-8 g/L agar) and heat to dissolve.

    • Dispense the medium into culture vessels.

    • Autoclave the medium and vessels.

  • Inoculation: In a laminar flow hood, transfer sterile microcuttings to the prepared rooting medium.

  • Incubation: Place the culture vessels in a growth chamber with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 hours light/8 hours dark).

  • Data Collection: Observe the cultures regularly and record data on rooting percentage, number of roots, root length, and callus formation at specified time intervals (e.g., weekly for 4-6 weeks).

Visualization of Signaling Pathway Interactions

Phloroglucinol is thought to influence plant development by interacting with or modulating the signaling pathways of auxin and cytokinin.

G Conceptual Model of Phloroglucinol's Influence on Plant Hormone Signaling cluster_phytohormones Phytohormone Signaling cluster_responses Developmental Responses Auxin Auxin Signaling Pathway Root_Dev Root Development Auxin->Root_Dev Cytokinin Cytokinin Signaling Pathway Shoot_Dev Shoot Formation & Somatic Embryogenesis Cytokinin->Shoot_Dev Phloroglucinol Phloroglucinol Phloroglucinol->Auxin Synergizes with/ Protects Auxin Phloroglucinol->Cytokinin Mimics/ Modulates

Caption: Phloroglucinol's interaction with hormone pathways.

References

Application Notes and Protocols: Phloroglucinol Dihydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phloroglucinol (B13840) dihydrate is a versatile organic compound, a trihydroxybenzene, with significant applications in the pharmaceutical industry.[1][2] It is primarily recognized for its potent antispasmodic properties, making it a valuable active pharmaceutical ingredient (API) for treating pain associated with functional disorders of the digestive, biliary, and urinary tracts.[1][3] Its mechanism of action involves the direct relaxation of smooth muscle cells.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Phloroglucinol dihydrate in various pharmaceutical formulations.

Physicochemical Properties

This compound exists as a white to off-white crystalline powder.[1][3] Its dihydrate form is often preferred in formulations for its enhanced stability and solubility.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₆H₆O₃·2H₂O[5]
Molecular Weight162.14 g/mol [2]
CAS Number6099-90-7[5]
AppearanceWhite to off-white crystalline powder[1][3]
SolubilitySparingly soluble in water; Freely soluble in ethanol (B145695) (96%)[3]
pKa8.45[3][6]
Melting Point219 °C (decomposes)[6]

Applications in Pharmaceutical Formulations

This compound's primary role is as an antispasmodic API.[3][7] It is formulated into various dosage forms to provide rapid relief from smooth muscle spasms.[3]

  • Oral Solid Dosage Forms: Tablets, including orodispersible tablets (ODTs), are common for systemic effects.[3][8]

  • Parenteral Formulations: Injectable solutions are utilized for a rapid onset of action in acute conditions.[3]

  • Suppositories: Rectal administration offers an alternative route when oral intake is not feasible.[3][9]

Beyond its role as an API, the hydrogen bonding capabilities of phloroglucinol make it an effective co-former in the development of co-crystals, which can improve the physicochemical properties of other APIs.[5]

Mechanism of Action

Phloroglucinol exerts its spasmolytic effect directly on smooth muscle cells, independent of the cholinergic pathway.[3][10] The primary mechanisms involve the inhibition of pathways that regulate muscle contraction.[4] It acts by blocking voltage-dependent calcium channels and inhibiting phosphodiesterase (PDE) enzymes.[3][4] This leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which promotes smooth muscle relaxation.[4]

Antispasmodic Mechanism of Phloroglucinol Ca_channel Voltage-Dependent Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Phloro Phloroglucinol Phloro->Ca_channel Inhibits PDE Phosphodiesterase (PDE) Phloro->PDE Inhibits cAMP_cGMP cAMP & cGMP Degradation PDE->cAMP_cGMP Contraction Smooth Muscle Contraction Ca_influx->Contraction Promotes Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Inhibits

Mechanism of Phloroglucinol's Antispasmodic Action

Recent studies have also investigated the role of phloroglucinol in modulating signaling pathways related to cancer. For instance, it has been shown to induce apoptosis in colon cancer cells by suppressing the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway, which includes the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[11]

IGF-1R Signaling Pathway Modulation by Phloroglucinol Phloro Phloroglucinol IGF1R IGF-1R Phloro->IGF1R Inhibits Apoptosis Apoptosis Phloro->Apoptosis Induces PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth

Phloroglucinol's effect on IGF-1R signaling.

Experimental Protocols

Formulation of Phloroglucinol Orodispersible Tablets (80 mg)

This protocol describes the preparation of orodispersible tablets by direct compression.[3]

Table 2: Composition of Phloroglucinol Orodispersible Tablets

IngredientQuantity per Tablet (mg)FunctionReference
This compound80.00Active Pharmaceutical Ingredient[3]
Lactose (B1674315) Monohydrate182.45Diluent/Filler[3]
Microcrystalline Cellulose27.0Binder/Disintegrant[3]
Crospovidone10.80Superdisintegrant[3]
Aspartame (B1666099)2.00Sweetener[3]
Magnesium Stearate (B1226849)0.8Lubricant[3]

Protocol:

  • Sieving: Separately sieve all ingredients through a #40 mesh screen to ensure uniformity.[3]

  • Blending: Transfer the sieved this compound, lactose monohydrate, microcrystalline cellulose, crospovidone, and aspartame into a suitable blender (e.g., V-blender).[3]

  • Dry Mixing: Mix the ingredients for 15 minutes to achieve a homogenous blend.[3]

  • Lubrication: Add the sieved magnesium stearate to the blender and mix for an additional 3-5 minutes.[3]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.[3]

Workflow for Direct Compression Tablet Manufacturing Sieving Sieving of Ingredients Blending Blending (API + Excipients) Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Compression Lubrication->Compression Tablets Final Tablets Compression->Tablets

Workflow for Direct Compression Tablet Manufacturing.
Formulation of Phloroglucinol Injectable Solution

This protocol outlines the preparation of a sterile injectable solution containing Phloroglucinol.

Table 3: Composition of Phloroglucinol Injectable Solution

IngredientQuantity per mLFunctionReference
Phloroglucinol10 mgActive Pharmaceutical Ingredient[9]
Sodium Chlorideq.s.Tonicity Agent[3]
Sodium Bisulfiteq.s.Antioxidant[3]
Citric Acidq.s.pH Adjusting Agent/Buffer[3]
Disodium (B8443419) Hydrogen Phosphate (B84403)q.s.pH Adjusting Agent/Buffer[3]
Water for Injectionto 1 mLVehicle[3]

Protocol:

  • Preparation of Buffer: In a suitable vessel, dissolve sodium chloride, sodium bisulfite, citric acid, and disodium hydrogen phosphate in a portion of water for injection.[3]

  • Dissolution of API: Add Phloroglucinol to the buffer solution and stir until completely dissolved.[3]

  • Volume Make-up: Add water for injection to the final volume and stir until uniform.[3]

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.[3]

  • Aseptic Filling: Aseptically fill the sterile solution into sterile ampoules or vials.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of Phloroglucinol in pharmaceutical formulations.[5][12]

RP-HPLC Method for Quantification of Phloroglucinol in Tablets

This method is a simple, accurate, and precise reverse-phase HPLC method.[13]

Table 4: Chromatographic Conditions for Phloroglucinol Analysis

ParameterConditionReference
ColumnInertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)[13]
Mobile PhaseBuffer:Acetonitrile (90:10, v/v)[13]
Flow Rate1.0 mL/min[13]
Detection Wavelength265 nm[13]
Retention Time~3.8 min[13]

Protocol for Sample Preparation (Tablets):

  • Weighing and Powdering: Accurately weigh and powder not fewer than 20 tablets.[3]

  • Extraction: Transfer a quantity of the powder equivalent to 80 mg of phloroglucinol into a 250 mL volumetric flask.[3]

  • Dissolution: Add about 150 mL of the mobile phase as a diluent and sonicate for 20 minutes with intermittent shaking to dissolve the drug.[3]

  • Dilution: Make up the volume to 250 mL with the diluent and mix well.[3]

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter before injection.[3]

Workflow for Cross-Validation of Analytical Methods Primary Primary Method (e.g., HPLC-UV) Compare Compare Results (Accuracy, Precision, Linearity) Primary->Compare Secondary Secondary Method (e.g., HPLC-MS/MS) Secondary->Compare Tertiary Tertiary Method (e.g., GC-MS) Tertiary->Compare Quaternary Quaternary Method (e.g., UV-Vis) Quaternary->Compare Sample Identical Sample Set Sample->Primary Sample->Secondary Sample->Tertiary Sample->Quaternary

Workflow for cross-validation of analytical methods.

Stability and Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[13]

Protocol for Forced Degradation Studies:

The following stress conditions can be applied to Phloroglucinol tablets:[13][14]

  • Acid Hydrolysis: 0.1 M HCl for 1 hour.[13]

  • Base Hydrolysis: 0.1 M NaOH for 1 hour.[13]

  • Thermal Degradation: 105°C for 24 hours.[13]

  • Humidity: 90% RH for 24 hours.[13]

  • Oxidative Degradation: 30% H₂O₂ in the dark.[14]

  • Photodegradation: Exposure to UV light for 24 hours.[14]

After exposure to stress conditions, the samples are prepared and analyzed using the validated HPLC method to assess the degradation of Phloroglucinol and the specificity of the method.[13][14]

Table 5: Stability of Phloroglucinol Hydrate and Anhydrate Forms

FormConditionStabilityReference(s)
Dihydrate16% - 32% Relative Humidity at 25°CStable[5][15]
Dihydrate< 16% Relative Humidity at 25°CUnstable (transforms to anhydrate)[5][15]
Dihydrate> 50°C at ambient humidityUnstable[5][15]
Anhydrate< 16% Relative Humidity at 25°CStable[5]
Anhydrate> 32% Relative HumidityUnstable (transforms to dihydrate)[5][15]

Pharmacokinetic Data

Understanding the pharmacokinetic profile of Phloroglucinol is essential for formulation development.

Table 6: Pharmacokinetic Parameters of Phloroglucinol

ParameterValueConditionReference
Cmax515.6 ± 134.4 ng/mLOrally disintegrating tablet[16]
Cmax536.0 ± 144.8 ng/mLOrally lyophilized tablet[16]
AUC₀-t459.5 ± 81.03 ng·mL⁻¹·hOrally disintegrating tablet[16]
AUC₀-t491.8 ± 95.17 ng·mL⁻¹·hOrally lyophilized tablet[16]
Tmax~20 minutesSingle oral dose of 160 mg[17]
Bioavailability47%Oral dose[17]
Plasma Half-life1.5 hoursOral dose[17]

Conclusion

This compound is a well-established API with significant utility in treating conditions involving smooth muscle spasms.[1][3] Its formulation into various dosage forms, such as orodispersible tablets and injections, allows for flexible and effective treatment strategies.[3] The protocols and data presented in this document provide a comprehensive guide for researchers and professionals involved in the development of pharmaceutical products containing this compound. Adherence to these guidelines can facilitate the creation of safe, stable, and efficacious dosage forms.

References

Application Note: Quantitative Analysis of Phloroglucinol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phloroglucinol (B13840) using Gas Chromatography-Mass Spectrometry (GC-MS). Phloroglucinol, a non-volatile phenolic compound, requires derivatization prior to GC-MS analysis to enhance its volatility and thermal stability. This protocol describes a silylation-based derivatization method, followed by optimized GC-MS parameters for separation and detection. The method is suitable for the determination of phloroglucinol in various matrices, including pharmaceutical formulations and biological samples.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) is a key intermediate in organic synthesis and an active pharmaceutical ingredient known for its antispasmodic properties. Accurate and reliable quantification of phloroglucinol is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful analytical technique for this purpose.[1] Due to the low volatility of phloroglucinol, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1] Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for compounds containing hydroxyl groups.[2] This application note provides a detailed protocol for the silylation of phloroglucinol and its subsequent analysis by GC-MS.

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of phloroglucinol.

Materials:

  • Phloroglucinol standard

  • Sample containing phloroglucinol

  • Anhydrous Pyridine

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • For solid samples, accurately weigh 1-10 mg of the homogenized sample into a reaction vial.

    • For liquid samples, an appropriate volume should be transferred to a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.

  • Dissolution: Dissolve the dried sample or standard in a suitable aprotic solvent.

  • Derivatization Reaction:

    • To the sample solution in the reaction vial, add 100 µL of anhydrous pyridine, which acts as a catalyst.

    • Add 200 µL of BSTFA with 1% TMCS to the vial. The amount of silylating reagent should be in excess to ensure complete derivatization.

  • Reaction Incubation:

    • Securely cap the vial and vortex briefly to mix the contents.

    • Heat the vial in a heating block or oven at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for GC-MS analysis. An aliquot of the reaction mixture is injected directly into the GC-MS system.

GC-MS Instrumentation and Operating Conditions

The following parameters are provided as a starting point and may require optimization for your specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Split/Splitless Injector
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 400 amu (Full Scan for identification)
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for quantification
SIM Ions for Tris(trimethylsilyl)phloroglucinol Quantifier Ion: 342 (M+)Qualifier Ions: 327, 237, 198

Data Presentation

Quantitative analysis of phloroglucinol should be performed using a calibration curve generated from phloroglucinol standards prepared and derivatized in the same manner as the samples. The following table summarizes the expected performance characteristics of the method.

Parameter Expected Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL[3]
Precision (%RSD) < 15%[3]
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of phloroglucinol.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Add Pyridine & BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 60-70°C for 30-60 min Derivatize->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL Cool->Inject Separate GC Separation (HP-5ms Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

GC-MS Analysis Workflow for Phloroglucinol.
Proposed Fragmentation Pathway of Tris(trimethylsilyl)phloroglucinol

The following diagram illustrates a proposed fragmentation pathway for the tris(trimethylsilyl) derivative of phloroglucinol under electron ionization.

Fragmentation_Pathway Parent Tris(trimethylsilyl)phloroglucinol (m/z = 342) Frag1 [M - CH3]+ (m/z = 327) Parent->Frag1 - CH3• Frag2 [M - C4H11OSi]+ (m/z = 237) Parent->Frag2 - C4H11OSi• Frag3 [C6H3(OTMS)2]+ (m/z = 253) Frag1->Frag3 - Si(CH3)4 Frag4 [C7H9OSi]+ (m/z = 198) Frag2->Frag4 - C2H2O

Proposed EI Fragmentation of Tris(trimethylsilyl)phloroglucinol.

Conclusion

The described GC-MS method, incorporating a silylation derivatization step, provides a reliable, sensitive, and selective approach for the quantitative analysis of phloroglucinol. The detailed protocol and optimized parameters can be readily implemented in analytical laboratories for routine quality control and research applications. The high sensitivity of the method, with a limit of quantification around 5 ng/mL, makes it particularly suitable for trace-level analysis in complex matrices.[3]

References

Phloroglucinol Dihydrate: A Versatile Building Block for Flavonoid and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) dihydrate, a trihydroxylated benzene (B151609) derivative, is a highly versatile and valuable precursor in organic synthesis.[1] Its unique 1,3,5-trihydroxybenzene structure provides multiple reactive sites, making it an ideal building block for the synthesis of a diverse range of compounds, including flavonoids and advanced polymers.[1] This document provides detailed application notes and experimental protocols for the synthesis of flavonoids, specifically chalcones, and various functional polymers using phloroglucinol dihydrate.

Section 1: Synthesis of Flavonoids using this compound

Phloroglucinol and its derivatives are key components in the synthesis of flavonoids, a class of natural products with a wide range of biological activities.[2][3] Chalcones, which are open-chain flavonoids, serve as important intermediates for the synthesis of other flavonoid classes.

Application Note: Synthesis of Chalcones

The synthesis of chalcones from phloroglucinol typically involves a Claisen-Schmidt condensation reaction. This reaction entails the condensation of a substituted acetophenone (B1666503) (derived from phloroglucinol) with an aromatic aldehyde in the presence of a base.

A common strategy involves the initial protection of the hydroxyl groups of phloroglucinol, followed by acylation and subsequent condensation. The choice of protecting groups and reaction conditions can be tailored to achieve desired substitution patterns and yields. The resulting chalcones can exhibit various biological activities and can be further cyclized to form flavanones.[4]

Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (a Chalcone (B49325) Derivative)

This protocol is adapted from a study by Sepvianti et al. and describes a two-step synthesis of a chalcone derivative starting from phloroglucinol.[5]

Step 1: Synthesis of 2-hydroxy-4,6-dimethoxyacetophenone from Phloroglucinol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroglucinol in a suitable solvent.

  • Methylation: Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature for a set duration to achieve methylation of two of the three hydroxyl groups.

  • Acylation: Following methylation, introduce an acetylating agent (e.g., acetyl chloride or acetic anhydride) to acylate the remaining hydroxyl group.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with brine. The crude product is then purified, typically by recrystallization or column chromatography, to yield 2-hydroxy-4,6-dimethoxyacetophenone. The reported yield for a similar synthesis was 94.69%.[5]

Step 2: Synthesis of the Chalcone

  • Base Solution Preparation: Dissolve a base, such as potassium hydroxide (B78521) (KOH), in ethanol.[5]

  • Reaction Mixture: In a separate flask, dissolve the 2-hydroxy-4,6-dimethoxyacetophenone synthesized in Step 1 and benzaldehyde (B42025) in ethanol.

  • Condensation Reaction: Slowly add the ethanolic KOH solution to the mixture of the acetophenone derivative and benzaldehyde.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, during which the chalcone will precipitate.

  • Isolation and Purification: Filter the precipitated product, wash it with cold ethanol, and dry it. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data for Chalcone Synthesis

CompoundStarting MaterialsYield (%)
2-hydroxy-4,6-dimethoxyacetophenonePhloroglucinol94.69[5]
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one2-hydroxy-4,6-dimethoxyacetophenone, BenzaldehydeNot explicitly stated, but described as a "good yield"[5]
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2-hydroxy-4,6-dimethoxyacetophenone, p-AnisaldehydeNot explicitly stated
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one2-hydroxy-4,6-dimethoxyacetophenone, 3,4-DimethoxybenzaldehydeNot explicitly stated

Synthesis of Tris-Chalcones

A novel class of fluoro-substituted tris-chalcones has been synthesized from phloroglucinol and corresponding benzaldehydes in a three-step process.[6] These compounds have shown potent inhibitory activities against various enzymes.[6]

Experimental Workflow for Flavonoid Synthesis

flavonoid_synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Chalcone Synthesis cluster_step3 Optional Further Steps phloroglucinol This compound intermediate 2-hydroxy-4,6- dimethoxyacetophenone phloroglucinol->intermediate Methylation & Acylation chalcone Chalcone Derivative intermediate->chalcone aldehyde Aromatic Aldehyde aldehyde->chalcone Claisen-Schmidt Condensation (Base) other_flavonoids Other Flavonoids (e.g., Flavanones) chalcone->other_flavonoids Cyclization

Caption: General workflow for the synthesis of chalcones and other flavonoids from this compound.

Section 2: Synthesis of Polymers using this compound

The trifunctional nature of phloroglucinol makes it an excellent monomer for the synthesis of various polymers, including porous organic frameworks, epoxy thermosets, and photopolymers, with applications in environmental remediation, drug delivery, and advanced materials.[2][7][8]

Application Note: Phloroglucinol-Based Porous Organic Polymers

Porous organic polymers (POPs) synthesized from phloroglucinol exhibit high specific surface areas and tunable pore structures, making them suitable for applications such as CO2 adsorption and organic dye removal.[2] The synthesis often involves a one-pot condensation reaction with an aldehyde, such as terephthalaldehyde (B141574).[9]

Experimental Protocol: Synthesis of a Phloroglucinol-Terephthalaldehyde Porous Organic Polymer

This protocol is based on a procedure for synthesizing hydroxyl-group-enriched porous organic polymers.[9]

  • Reactant Preparation: In a glass vial, dissolve phloroglucinol and terephthalaldehyde in a solvent such as 1,4-dioxane.

  • Reaction Conditions: Seal the vial and heat it in an oven at a specific temperature (e.g., 120°C) for a designated time (e.g., 48 hours).

  • Product Isolation: After the reaction, a solid precipitate will form. Collect the solid by filtration.

  • Purification: Wash the collected solid sequentially with various solvents (e.g., water, methanol, and acetone) to remove any unreacted monomers and impurities.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 80°C) overnight.

Application Note: Phloroglucinol-Based Epoxy Thermosets

Triglycidyl phloroglucinol (3EPO-Ph), synthesized from phloroglucinol, can be used to prepare bio-based thermosets with excellent thermal and mechanical properties.[7] These thermosets can be cured using various agents, such as thiols, and are promising alternatives to petroleum-based epoxy resins.[7]

Experimental Protocol: Synthesis of Triglycidyl Phloroglucinol (3EPO-Ph)

This protocol is a general representation of the synthesis of an epoxy resin from phloroglucinol.

  • Reaction Setup: React phloroglucinol with a large excess of epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide).

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature with vigorous stirring.

  • Work-up: After the reaction, the excess epichlorohydrin is removed, often by distillation under reduced pressure.

  • Purification: The resulting triglycidyl phloroglucinol is then purified, for instance, by washing with water to remove salts and then drying.

Quantitative Data for Phloroglucinol-Based Polymers

Polymer TypeMonomersCuring Agent/CatalystKey Properties
Porous Organic PolymerPhloroglucinol, Terephthalaldehyde-High surface area, CO2 capture capacity[9]
Epoxy ThermosetTriglycidyl phloroglucinolPETMP, TTMP, TBBT (Thiols)High thermal stability, good mechanical performance[7]
Antimicrobial PhotopolymerPhloroglucinol tris epoxy (PGTE)Photoinitiator (IK-1)Shape-memory, antimicrobial activity[8][10]

Polymer Synthesis and Application Workflow

polymer_synthesis_application cluster_synthesis Polymer Synthesis cluster_applications Applications phloro This compound monomer Functionalized Phloroglucinol (e.g., Triglycidyl Phloroglucinol) phloro->monomer polymer Phloroglucinol-Based Polymer monomer->polymer Polymerization drug_delivery Drug Delivery polymer->drug_delivery env_remediation Environmental Remediation polymer->env_remediation adv_materials Advanced Materials polymer->adv_materials

Caption: General workflow for the synthesis of phloroglucinol-based polymers and their diverse applications.

Section 3: Phloroglucinol in Drug Delivery Polymers

Phloroglucinol's biocompatibility and chemical functionality make it an attractive component for drug delivery systems.[7] For instance, chitosan (B1678972) hydrogels enriched with phloroglucinol have been developed for controlled drug diffusion and potential wound healing applications.[11] The incorporation of phloroglucinol enhances the antioxidant activity and modifies the structural properties of the hydrogel, which can be beneficial for controlling drug release.[11]

Logical Relationship in Phloroglucinol-Enhanced Drug Delivery

drug_delivery cluster_components Hydrogel Components cluster_properties Enhanced Properties cluster_application Application chitosan Chitosan antioxidant Increased Antioxidant Activity chitosan->antioxidant structure Modified Pore Structure chitosan->structure phloro Phloroglucinol phloro->antioxidant phloro->structure wound_healing Wound Healing antioxidant->wound_healing drug_release Controlled Drug Release structure->drug_release drug_release->wound_healing

Caption: Synergistic effects of chitosan and phloroglucinol in a hydrogel for drug delivery and wound healing.

Conclusion

This compound is a cornerstone molecule in the synthesis of high-value chemical entities. Its application in the straightforward synthesis of flavonoids like chalcones opens avenues for the development of new therapeutic agents. Furthermore, its role as a monomer in creating advanced polymers with tailored properties underscores its importance in materials science and drug delivery. The protocols and data presented herein provide a valuable resource for researchers and professionals working in these fields.

References

Phloroglucinol Dihydrate: Application Notes and Protocols for Antispasmodic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) dihydrate is a well-established antispasmodic agent utilized in clinical practice for the management of painful spasms of the digestive, biliary, and urinary tracts.[1][2] Its efficacy stems from a direct, musculotropic relaxant effect on smooth muscle, independent of the cholinergic system. This document provides detailed application notes and experimental protocols for researchers investigating the antispasmodic properties of phloroglucinol dihydrate, summarizing its mechanism of action, providing quantitative data from relevant studies, and outlining methodologies for in vitro and in vivo research.

Mechanism of Action

This compound exerts its antispasmodic effects through a dual mechanism of action:

  • Inhibition of Voltage-Dependent Calcium Channels: this compound directly blocks voltage-dependent calcium channels on smooth muscle cells.[3] This inhibition reduces the influx of extracellular calcium, a critical step for the initiation and maintenance of muscle contraction, thereby promoting muscle relaxation.[1]

  • Inhibition of Catechol-O-Methyltransferase (COMT): Phloroglucinol and its derivatives have been shown to inhibit the COMT enzyme.[2] COMT is involved in the catabolism of catecholamines. By inhibiting this enzyme, phloroglucinol increases the local concentration of catecholamines, which can contribute to smooth muscle relaxation through adrenergic receptor activation.

These complementary actions make this compound an effective agent for alleviating spasms in various smooth muscle tissues.

Signaling Pathways

The antispasmodic action of this compound involves modulation of key signaling pathways that regulate smooth muscle contraction and relaxation.

cluster_contraction Smooth Muscle Contraction Pathway cluster_phloro This compound Action cluster_relaxation Smooth Muscle Relaxation Pathway Depolarization Membrane Depolarization Ca_Channel Voltage-Dependent Calcium Channel (VDCC) Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Binds to Relaxation Relaxation MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Contraction Myosin_P->Contraction Phloroglucinol Phloroglucinol Dihydrate Phloroglucinol->Ca_Channel Inhibits

Diagram 1: Inhibition of Voltage-Dependent Calcium Channels by this compound.

cluster_comt Catecholamine Metabolism & Phloroglucinol Action Catecholamines Catecholamines (e.g., Norepinephrine) COMT Catechol-O-Methyltransferase (COMT) Catecholamines->COMT Metabolized by Adrenergic_Receptor Adrenergic Receptor Catecholamines->Adrenergic_Receptor Activates Inactive_Metabolites Inactive Metabolites COMT->Inactive_Metabolites Phloroglucinol Phloroglucinol Dihydrate Phloroglucinol->COMT Inhibits Relaxation Smooth Muscle Relaxation Adrenergic_Receptor->Relaxation

Diagram 2: Inhibition of COMT by this compound.

Data Presentation

In Vitro Antispasmodic Activity
Tissue PreparationSpasmogenThis compound Concentration% Inhibition of ContractionReference
Rat Uterine Smooth MuscleOxytocin (10⁻⁶ mol/L)Not specifiedStrong inhibition[4]
Rat Gastric Circular MuscleOxytocin (10⁻⁶ mol/L)Not specifiedStrong inhibition[4]
In Vivo Antispasmodic and Analgesic Efficacy
Animal ModelConditionTreatment Group (Dose)Control GroupOutcome MeasureResultsReference
RatCyclophosphamide-induced interstitial cystitisPhloroglucinol (15 mg/kg and 30 mg/kg)SalineIntercontraction intervalSignificantly increased vs. control[5][6]
RatCyclophosphamide-induced interstitial cystitisPhloroglucinol (15 mg/kg and 30 mg/kg)SalinePeak voiding pressureSignificantly increased vs. control[5][6]
Clinical Efficacy
ConditionTreatment GroupControl/Comparator GroupOutcome MeasureResultsReference
Bladder spasm after TURPPhloroglucinol (80 mg/day for 3 days)UntreatedFrequency of spasm4.3 ± 1.2 vs. 7.5 ± 2.4 (P < 0.05)[7]
Bladder spasm after TURPPhloroglucinol (80 mg/day for 3 days)UntreatedDuration of spasm (min)7.2 ± 2.1 vs. 15.6 ± 6.8 (P < 0.05)[7]
Bladder spasm after TURPPhloroglucinol (80 mg/day for 3 days)UntreatedPain VAS3.2 ± 1.6 vs. 4.7 ± 2.3 (P < 0.05)[7]
Acute Renal ColicIV Phloroglucinol (200 mg) + IM Piroxicam (20 mg)IV Placebo + IM Piroxicam (20 mg)Pain relief at 1 hour71% vs. 70% (P = 0.89)[8]
Biliary and Urinary ColicPhloroglucinol (Oral or IV/IM)Dexketoprofen, Metamizole, or ScopolamineReduction in pain and spasmsComparable efficacy to reference drugs[2]

Experimental Protocols

In Vitro Assessment of Antispasmodic Activity: Isolated Organ Bath

This protocol describes a general method for assessing the antispasmodic activity of this compound on isolated smooth muscle preparations, such as guinea pig ileum or rat uterus.

start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min) mounting->equilibration spasmogen Induce Contraction (e.g., Acetylcholine) equilibration->spasmogen phloro_add Add Phloroglucinol Dihydrate (Cumulative Doses) spasmogen->phloro_add record Record Relaxation Response phloro_add->record analysis Data Analysis (Dose-Response Curve, IC₅₀) record->analysis end End analysis->end

Diagram 3: Workflow for Isolated Organ Bath Experiment.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat uterus)

  • Tyrode's or Krebs-Henseleit solution

  • Spasmogen (e.g., acetylcholine, histamine, oxytocin)

  • This compound stock solution

  • Isolated organ bath system with transducer and data acquisition software

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and dissect the desired smooth muscle tissue. Place the tissue in cold, carbogen-aerated physiological salt solution.

  • Mounting: Mount a segment of the tissue in the organ bath chamber containing the physiological salt solution maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the bath solution.

  • Induction of Contraction: Add a submaximal concentration of the chosen spasmogen to the bath to induce a stable contraction.

  • Application of this compound: Once a stable contraction is achieved, add increasing concentrations of this compound to the bath in a cumulative manner.

  • Recording: Record the relaxation response at each concentration until the maximal relaxation is achieved.

  • Data Analysis: Plot the percentage of inhibition of the spasmogen-induced contraction against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Test

This protocol provides a method to evaluate the effect of this compound on gastrointestinal transit time in rodents.[7][9][10]

start Start fasting Fast Animals (e.g., 18 hours) start->fasting treatment Administer Phloroglucinol Dihydrate or Vehicle fasting->treatment charcoal Administer Charcoal Meal (Oral Gavage) treatment->charcoal wait Wait for a Defined Period (e.g., 20-30 min) charcoal->wait euthanize Euthanize Animals wait->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Total Length of Intestine & Distance Traveled by Charcoal dissect->measure calculate Calculate % Transit measure->calculate end End calculate->end

Diagram 4: Workflow for Charcoal Meal Test.

Materials:

  • Rodents (mice or rats)

  • This compound solution

  • Vehicle control (e.g., saline)

  • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • Oral gavage needles

Procedure:

  • Fasting: Fast the animals overnight (approximately 18 hours) with free access to water.

  • Treatment: Administer this compound or vehicle to the respective groups of animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Charcoal Administration: After a specific time (e.g., 30 minutes post-treatment), administer the charcoal meal orally to each animal.

  • Transit Time: After a defined period (e.g., 20-30 minutes), humanely euthanize the animals.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the intestine and the distance traveled by the charcoal marker.

  • Calculation: Express the gastrointestinal transit as the percentage of the total length of the small intestine traveled by the charcoal meal.

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on COMT.

start Start prepare Prepare Reaction Mixture: - COMT enzyme - Catechol substrate - S-adenosyl-L-methionine (SAM) - MgCl₂ start->prepare add_inhibitor Add Phloroglucinol Dihydrate (Various Concentrations) prepare->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation (e.g., HPLC, Radiometric assay) stop_reaction->measure_product calculate_inhibition Calculate % Inhibition and IC₅₀ measure_product->calculate_inhibition end End calculate_inhibition->end

Diagram 5: Workflow for COMT Inhibition Assay.

Materials:

  • Recombinant human COMT or tissue homogenate containing COMT

  • Catechol substrate (e.g., L-DOPA, epinephrine)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • This compound solutions of varying concentrations

  • Assay buffer

  • Method for detecting the methylated product (e.g., HPLC, radiometric assay)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the COMT enzyme source, the catechol substrate, SAM, and MgCl₂ in an appropriate buffer.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific period.

  • Reaction Termination: Stop the reaction (e.g., by adding acid).

  • Product Measurement: Quantify the amount of methylated product formed using a suitable analytical method.

  • Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for researchers studying smooth muscle physiology and pharmacology. Its well-defined dual mechanism of action provides a basis for investigating various spastic conditions. The protocols and data presented in these application notes offer a comprehensive guide for designing and interpreting experiments aimed at further elucidating the antispasmodic properties of this compound and exploring its potential in novel therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting faint or non-specific Phloroglucinol staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phloroglucinol (B13840) staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results for the detection of lignin (B12514952) in plant tissues.

Frequently Asked Questions (FAQs)

Q1: Why is my Phloroglucinol staining faint or completely absent?

A1: Faint or no staining is a common issue that can arise from several factors:

  • Staining Solution Quality: The Phloroglucinol-HCl solution (also known as Wiesner stain) is unstable and must be prepared fresh on the day of use.[1][2] An old or degraded solution will result in weak or no staining.

  • Low Lignin Content: The tissue you are examining may have a naturally low lignin content, or the specific type of lignin present may have few cinnamaldehyde (B126680) end-groups, which are the primary targets of the Phloroglucinol stain.[3][4] The intensity of the stain is proportional to the concentration of these specific aldehyde groups, not the total lignin amount.[3]

  • Improper Tissue Sectioning: Sections that are too thick can prevent adequate penetration of the staining solution, leading to faint staining in the inner cell layers.[2]

  • Incomplete Rehydration (for embedded sections): For paraffin-embedded tissues, incomplete removal of wax and inadequate rehydration of the tissue can block the stain from reaching its target.[2][5]

Q2: What causes non-specific background staining?

A2: Non-specific staining can obscure the desired results and is often due to:

  • Prolonged Staining Time: The reaction of Phloroglucinol-HCl is rapid. Leaving the stain on for too long can lead to generalized background coloration.[2] It is crucial to observe and document results immediately after staining.[2]

  • High HCl Concentration: An excessively high concentration of hydrochloric acid can cause tissue damage and lead to non-specific staining.[2]

  • Presence of Other Aldehydes: While generally specific, the presence of other aldehydes in the tissue could potentially lead to some non-specific reactions.[3]

Q3: The red-violet color of the stain fades quickly. How can I preserve my results?

A3: The color produced by the Phloroglucinol-HCl reaction is transient and not permanent, fading within 5 to 30 minutes, especially upon exposure to light.[2][6] Therefore, it is critical to observe and capture images of your results immediately after staining.[2] The preparations are not designed for long-term storage.[7]

Q4: Can I use Phloroglucinol staining for quantitative analysis of lignin?

A4: Phloroglucinol staining is primarily a qualitative or semi-quantitative method.[3] While the intensity of the color is generally proportional to the degree of lignification, it specifically detects cinnamaldehyde end-groups and may not reflect the total lignin content.[3][4] For quantitative analysis, it is best to couple the staining with image analysis software to measure the area or intensity of the stain.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during Phloroglucinol staining.

Problem: Weak or No Staining

G start Weak or No Staining Detected q1 Is the staining solution freshly prepared? start->q1 a1_no Prepare a fresh Phloroglucinol-HCl solution. The solution degrades over time. q1->a1_no No q2 Is the tissue section thickness appropriate? q1->q2 Yes a1_no->q2 a2_no Prepare thinner sections to ensure proper stain penetration. q2->a2_no No q3 For embedded sections, was rehydration complete? q2->q3 Yes a2_no->q3 a3_no Ensure complete dewaxing and rehydration through a full ethanol (B145695) series. q3->a3_no No q4 Is the lignin content expected to be high? q3->q4 Yes a3_no->q4 a4_no Consider that the tissue may have low lignin content. Confirm with a more sensitive method if necessary. q4->a4_no No end Staining should be improved. q4->end Yes a4_no->end

Problem: Non-Specific Background Staining or Tissue Damage
Possible Cause Recommended Solution
Staining solution left on for too long.Observe and capture images immediately after staining as the reaction is rapid.[2]
Tissue section is too thick.Prepare thinner sections for clearer visualization and better stain penetration.[2]
Hydrochloric acid (HCl) concentration is too high or exposure is too long.Use the recommended HCl concentration and minimize the tissue's exposure time to the acidic solution.[2]

Experimental Protocols

Standard Phloroglucinol-HCl Staining Protocol for Fresh or Fixed Sections

This is the most common and rapid protocol.

Materials:

  • Phloroglucinol

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare 3% Phloroglucinol Solution: Dissolve 0.3 g of phloroglucinol in 10 ml of absolute ethanol.[1]

  • Prepare Phloroglucinol-HCl Staining Solution (Wiesner Stain): In a fume hood, mix two volumes of the 3% phloroglucinol solution with one volume of concentrated HCl.[1][8] This solution must be prepared fresh. [1][2]

  • Tissue Preparation: Obtain thin sections of the plant tissue using a microtome or a sharp razor blade and place them on a clean microscope slide.

  • Staining: Add a few drops of the freshly prepared Phloroglucinol-HCl solution to the tissue section.

  • Observation: Immediately cover with a coverslip and observe under a light microscope. Lignified tissues will appear in shades of pink to red-violet.[2] Document the results promptly as the color will fade.[2]

Protocol for Paraffin-Embedded Sections

This protocol is for tissues that have been fixed, dehydrated, and embedded in paraffin (B1166041) wax.

Materials:

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Distilled water

  • Phloroglucinol-HCl staining solution (prepared as in the standard protocol)

Procedure:

  • Dewaxing and Rehydration:

    • Immerse the slides with paraffin sections in xylene to dissolve the wax.

    • Transfer the slides through a descending ethanol series (e.g., 100%, 95%, 70%) to rehydrate the tissue.[2]

    • Rinse the slides with distilled water.[2]

  • Staining: Apply the freshly prepared Phloroglucinol-HCl solution to the rehydrated sections.

  • Observation: Cover with a coverslip and observe immediately under a light microscope. Lignified tissues will stain red-violet.[2] The stain is not permanent.[2]

Alternative Phloroglucinol-HCl Preparation

This protocol uses a different formulation for the staining solution.

Procedure:

  • In a fume hood, dissolve approximately 2.0 g of phloroglucinol in 80 ml of 20% ethanol.

  • Carefully add 20 ml of concentrated HCl to the solution.[2][9]

  • Follow the same procedure for tissue preparation, staining, and observation as described in the standard protocol.

Data Presentation

Comparison of Lignin Staining Methods

While Phloroglucinol is widely used, other methods can be employed to detect lignin, each with its own specificity and characteristics.

Stain Target Color Advantages Limitations
Phloroglucinol-HCl Cinnamaldehyde end-groups in lignin[3][4]Red-Violet[2][4]Rapid and simple for visualizing lignified tissues.Stain is not permanent and fades quickly.[2][6] Not strictly quantitative for total lignin.[3]
Toluidine Blue O Polyanionic compounds (pectin, lignin)Greenish-blue or blue for lignified walls[3]Simple and rapid for general anatomical studies.[3]Not specific for lignin; stains other compounds.[3]
Autofluorescence Lignin naturally fluoresces under UV or blue lightBlue to green[3]Non-destructive method that requires no chemical staining.[3]Autofluorescence can be weak and may be masked by other fluorescent compounds.[3]

Visualizations

Chemical Reaction of Phloroglucinol Staining

The staining mechanism involves the reaction of phloroglucinol with coniferaldehyde (B117026) units within the lignin polymer in a highly acidic environment.

G cluster_reactants Reactants lignin Lignin (with cinnamaldehyde end-groups) product Colored Complex (Red-Violet) lignin->product phloroglucinol Phloroglucinol phloroglucinol->product hcl HCl (Acidic Environment) hcl->product catalyzes

General Experimental Workflow

This diagram outlines the key steps for successful Phloroglucinol staining.

G prep 1. Tissue Preparation (Sectioning) rehydration 2. Dewaxing & Rehydration (for embedded sections) prep->rehydration if applicable stain_prep 3. Prepare Fresh Phloroglucinol-HCl Solution staining 4. Staining stain_prep->staining observation 5. Immediate Observation & Image Capture staining->observation

References

Technical Support Center: Optimizing Phloroglucinol Dihydrate for Lignin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of phloroglucinol (B13840) dihydrate for the histochemical detection of lignin (B12514952). Find troubleshooting advice, frequently asked questions, detailed protocols, and optimized reagent concentrations to ensure reliable and reproducible results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the phloroglucinol-HCl staining procedure, also known as the Wiesner test.

Problem Possible Cause Solution
No or Weak Staining 1. Degraded Staining Solution: The phloroglucinol-HCl reagent is unstable and degrades over time.[1][2]1. Prepare Fresh Solution: Always prepare the staining solution immediately before use for optimal results.[1]
2. Low Lignin Content: The tissue being analyzed may have a very low concentration of lignin.[1]2. Confirm Lignification: Use a more sensitive staining method or an alternative analytical technique to confirm the presence of lignified tissue.[1]
3. Improper Rehydration: Paraffin-embedded sections may not be fully rehydrated, preventing the stain from penetrating the tissue.3. Ensure Complete Rehydration: For embedded sections, ensure complete removal of paraffin (B1166041) by immersing the slides in xylene and then rehydrating through a descending ethanol (B145695) series (e.g., 100%, 95%, 70%) before rinsing with distilled water.[1]
Non-specific Background Staining 1. Prolonged Staining Time: Leaving the staining solution on the tissue for too long can lead to background staining. The reaction is rapid.[1]1. Observe Immediately: Capture images immediately after applying the stain.[1]
2. Thick Tissue Sections: Thick sections can hinder proper visualization and stain penetration, leading to a lack of clarity.[1]2. Prepare Thinner Sections: Use a microtome or a sharp razor blade to obtain thin sections of your plant material.[1][3]
Tissue Damage 1. Excessive HCl Concentration: A high concentration of hydrochloric acid or prolonged exposure can damage the tissue structure.[1]1. Use Recommended Concentrations: Adhere to the recommended HCl concentration and minimize the exposure time of the tissue to the acidic solution.[1]
Rapid Fading of Color 1. Inherent Stain Instability: The red-violet color produced by the phloroglucinol reaction is not permanent and fades over time.[1][3][4]1. Prompt Documentation: Observe and document your results, including capturing images, immediately after staining.[1][3] The stain can dry up within 5-10 minutes, leading to specimen deterioration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the phloroglucinol-HCl test for lignin?

A1: The phloroglucinol-HCl test, or Wiesner test, is a histochemical method that detects cinnamaldehyde (B126680) end-groups present in the lignin polymer.[1][3][5][6] In a strongly acidic environment provided by hydrochloric acid, phloroglucinol reacts with these aldehyde groups to form a characteristic red-violet colored complex.[1][3][7]

Q2: Does the intensity of the color directly correlate with the total lignin content?

A2: Not necessarily. The intensity of the staining is proportional to the concentration of cinnamaldehyde end-groups, not the total amount of lignin.[3] This specificity makes it a valuable tool for studying lignin composition and biosynthesis.[3]

Q3: How should the phloroglucinol-HCl staining solution be prepared and stored?

A3: The staining solution should always be prepared fresh before use as it is light-sensitive and deteriorates quickly.[1][2][8] It is typically prepared by mixing a solution of phloroglucinol in ethanol with concentrated hydrochloric acid.[2][9] Due to the corrosive and toxic nature of concentrated HCl, preparation should be carried out in a fume hood with appropriate personal protective equipment (PPE).[3][10]

Q4: What are some alternative stains for lignin detection?

A4: While phloroglucinol-HCl is widely used, other stains can also be employed for lignin detection, each with its own specificities. These include:

  • Toluidine Blue O: A metachromatic dye that stains lignified walls a greenish-blue or blue.[3][5]

  • Mäule Stain: This stain is particularly useful for differentiating between syringyl (S) and guaiacyl (G) lignin units.[3]

  • Safranin O: A cationic dye that imparts a red color to lignified tissues and is often used for general tissue visualization.[3]

  • Lignin Autofluorescence: Lignin naturally fluoresces under UV or blue light, which can be used as a non-destructive detection method.[3]

Q5: Can this staining method be used for quantitative analysis?

A5: While primarily a qualitative technique, the Wiesner test can be adapted for semi-quantitative analysis by using image analysis software to measure the intensity of the coloration.[1] This allows for the comparison of lignification levels between different samples.[3]

Experimental Protocols

Below are detailed methodologies for preparing the phloroglucinol-HCl reagent and staining plant tissues.

Reagent Preparation

The working solution must be prepared fresh before each use. Handle concentrated HCl with extreme care in a fume hood.

Protocol Phloroglucinol Solution Acid Component Mixing Ratio
Protocol 1 (Common) 2% (w/v) phloroglucinol in 95% ethanol.[1]Concentrated Hydrochloric Acid (HCl)Mix 2 volumes of phloroglucinol solution with 1 volume of concentrated HCl.[3]
Protocol 2 3% (w/v) phloroglucinol in absolute ethanol (0.3 g in 10 ml).[2][9]Concentrated Hydrochloric Acid (HCl)Mix 2 volumes of 3% phloroglucinol solution with 1 volume of concentrated HCl.[2]
Protocol 3 (Alternative) 2g of phloroglucinol in 80 ml of 20% ethanol.[1][11]20 ml of Concentrated Hydrochloric Acid (12 N).[1][11]Add the HCl to the phloroglucinol/ethanol solution.[1][11]
Staining Procedure for Fresh/Fixed Sections
  • Sectioning: Prepare thin sections of the plant tissue using a microtome or a sharp razor blade.[1][3]

  • Mounting: Place the sections on a clean microscope slide.[3]

  • Staining: Add a few drops of the freshly prepared phloroglucinol-HCl working solution to the tissue section.[1]

  • Incubation: Allow the stain to react for 2-5 minutes.[3]

  • Observation: Cover the section with a coverslip and observe immediately under a light microscope. Lignified tissues will appear red or red-violet.[3]

  • Image Capture: Document the results promptly as the stain will fade.[3]

Staining Procedure for Paraffin-Embedded Sections
  • Dewaxing and Rehydration: Immerse the slides in xylene to dissolve the paraffin wax. Subsequently, transfer the slides through a descending series of ethanol concentrations (e.g., 100%, 95%, 70%) to rehydrate the tissue. Finally, rinse with distilled water.[1]

  • Staining: Apply the freshly prepared phloroglucinol-HCl staining solution to the rehydrated sections and cover with a coverslip.[1]

  • Observation and Imaging: Immediately observe under a light microscope and capture images, as the stain is not permanent.[1]

Visualized Workflows and Decision Making

Experimental Workflow for Lignin Detection

experimental_workflow cluster_prep Preparation cluster_stain Staining & Observation cluster_doc Documentation Tissue_Sectioning 1. Prepare Thin Tissue Sections Prepare_Reagent 2. Prepare Fresh Phloroglucinol-HCl Solution Apply_Stain 3. Apply Stain to Tissue Prepare_Reagent->Apply_Stain Observe 4. Observe Immediately Under Microscope Apply_Stain->Observe Image_Capture 5. Capture Images Promptly Observe->Image_Capture

Caption: Experimental workflow for phloroglucinol-HCl staining of plant tissue.

Troubleshooting Decision Tree

troubleshooting_workflow start Staining Issue? q1 Weak or No Staining? start->q1 q2 Reagent Freshly Prepared? q1->q2 Yes q3 Background Staining? q1->q3 No sol1 Prepare Fresh Reagent q2->sol1 No sol2 Check Lignin Content & Rehydration q2->sol2 Yes q4 Color Fading Rapidly? q3->q4 No sol3 Reduce Staining Time & Use Thinner Sections q3->sol3 Yes sol4 Image Immediately q4->sol4 Yes end_node Problem Solved q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting common phloroglucinol staining issues.

References

Improving the solubility of Phloroglucinol dihydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Phloroglucinol (B13840) Dihydrate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Phloroglucinol Dihydrate in water?

A1: this compound is sparingly soluble in water. Its solubility is approximately 1 gram in 100 mL of water at room temperature.[1]

Q2: How does temperature affect the aqueous solubility of this compound?

A2: The aqueous solubility of this compound increases with temperature. This means that you can dissolve more of the compound in water by heating the solution. See Table 1 for quantitative data.

Q3: What are the primary methods for enhancing the aqueous solubility of this compound?

A3: The primary methods to increase the aqueous solubility of this compound are:

  • pH Adjustment: Increasing the pH of the solution to the alkaline range.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins.

  • Use of Surfactants: Incorporating surfactants to form micelles that encapsulate the phloroglucinol molecules.[2]

Q4: How does pH impact the solubility of this compound?

A4: Phloroglucinol is a weak triprotic acid with pKa values around 8.5 and 8.9.[1] In acidic to neutral solutions, it exists mainly in its less soluble, non-ionized form. As the pH becomes more alkaline, the phenolic hydroxyl groups deprotonate, forming more soluble phenolate (B1203915) anions, which significantly increases its overall solubility in the aqueous solution.[2]

Q5: Which co-solvents are effective for this compound?

A5: Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 400 are effective co-solvents for increasing the solubility of this compound.[2] It is also soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3]

Q6: How do cyclodextrins improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly water-soluble phloroglucinol molecule into their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of phloroglucinol.

Data Presentation

Table 1: Aqueous Solubility of this compound at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
10~0.9
20~1.0
30~1.3
40~1.8
50~2.5
60~3.6
70~5.3

Table 2: Qualitative Solubility of Phloroglucinol in Common Organic Solvents

SolventSolubility
EthanolFreely Soluble
Diethyl EtherSoluble
PyridineSoluble
Dimethylformamide (DMF)~30 mg/mL
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Methylene ChloridePractically Insoluble

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound does not fully dissolve in water at the desired concentration. The desired concentration exceeds the intrinsic aqueous solubility of this compound.1. Increase the temperature: Gently heat the solution while stirring to increase solubility. 2. Adjust the pH: Increase the pH of the solution to a basic range (e.g., pH 9-10) with a suitable base like NaOH.[2] 3. Use a co-solvent: Prepare a solution with a water-miscible organic solvent such as ethanol, propylene glycol, or PEG 400.[2] 4. Utilize cyclodextrins: Form an inclusion complex with a cyclodextrin (B1172386) like β-cyclodextrin or hydroxypropyl-β-cyclodextrin.[2]
Precipitation occurs after initially dissolving this compound. The solution is supersaturated, or there has been a change in temperature or pH.1. Maintain a constant temperature: Ensure your experimental conditions are temperature-controlled.[2] 2. Verify and buffer the pH: Use a suitable buffer system to maintain a stable pH.[2] 3. Re-evaluate the solvent system: The chosen solvent system may not be optimal for the desired concentration. Consider increasing the proportion of the co-solvent or the concentration of the solubilizing agent.
The solution is cloudy or hazy. This may indicate the formation of fine, undissolved particles or the presence of impurities.1. Filter the solution: Use a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.[2] 2. Check the purity of the this compound: Impurities can affect solubility. Use high-purity material for your experiments.
Difficulty in achieving a high concentration for in vitro/in vivo studies. The required concentration for biological activity may be significantly higher than its aqueous solubility.1. Prepare a concentrated stock solution: A stock solution can be prepared in a suitable organic solvent (e.g., DMSO, ethanol) and then diluted into the aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity in biological systems.[3]
Solution color changes over time. Phloroglucinol can be sensitive to light and may oxidize, especially in alkaline solutions.1. Protect from light: Store solutions in amber vials or protect them from light. 2. Prepare fresh solutions: For sensitive experiments, it is best to prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid)

  • Solvent system of interest (e.g., water, buffer, co-solvent mixture)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and 0.45 µm filters

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent system.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, cease shaking and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 3).

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent system.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-cyclodextrin

  • Mortar and pestle

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

  • Transfer the powders to a mortar.

  • Slowly add a small amount of the ethanol-water mixture to the powders while continuously triturating with the pestle to form a thick, homogeneous paste.

  • Continue kneading for 30-60 minutes.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or in a desiccator.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which can be used for solubility studies or formulation development.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound in aqueous samples. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous phosphoric acid (e.g., 0.1%) and acetonitrile. A common starting point is a 90:10 (v/v) ratio of aqueous phase to acetonitrile.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 265 nm[4]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25-30 °C

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the filtered samples from the solubility experiments (Protocol 1) with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples into the HPLC system. .

    • Identify the phloroglucinol peak in the chromatogram based on the retention time of the standard.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_issue Solubility Issue cluster_enhancement Solubility Enhancement Methods cluster_analysis Analysis start Start with this compound prep_solution Prepare Aqueous Solution start->prep_solution check_solubility Fully Dissolved? prep_solution->check_solubility ph_adjust pH Adjustment check_solubility->ph_adjust No co_solvent Add Co-solvent check_solubility->co_solvent No cyclodextrin Use Cyclodextrin check_solubility->cyclodextrin No shake_flask Shake-Flask Method check_solubility->shake_flask Yes ph_adjust->prep_solution co_solvent->prep_solution cyclodextrin->prep_solution hplc HPLC Quantification shake_flask->hplc end Solubility Determined hplc->end

Caption: Workflow for troubleshooting and enhancing this compound solubility.

troubleshooting_logic cluster_solutions Potential Solutions start Problem: this compound Not Dissolving check_concentration Is concentration > 1g/100mL? start->check_concentration increase_temp Increase Temperature check_concentration->increase_temp Yes adjust_ph Adjust pH to > 8.5 check_concentration->adjust_ph Yes add_cosolvent Add Co-solvent (Ethanol, PG, PEG400) check_concentration->add_cosolvent Yes use_cyclodextrin Use Cyclodextrin check_concentration->use_cyclodextrin Yes recheck Re-evaluate Solubility increase_temp->recheck adjust_ph->recheck add_cosolvent->recheck use_cyclodextrin->recheck success Problem Solved recheck->success Dissolved failure Consult Further Literature recheck->failure Not Dissolved

Caption: Logical troubleshooting guide for this compound dissolution issues.

ph_effect_pathway cluster_ph Effect of pH on Solubility ph_low Low pH (Acidic/Neutral) phloroglucinol_neutral Phloroglucinol (Non-ionized) ph_low->phloroglucinol_neutral Predominant form ph_high High pH (Alkaline) phloroglucinol_ionized Phloroglucinol Anion (Ionized) ph_high->phloroglucinol_ionized Deprotonation solubility_low Low Aqueous Solubility phloroglucinol_neutral->solubility_low solubility_high High Aqueous Solubility phloroglucinol_ionized->solubility_high

Caption: Signaling pathway illustrating the effect of pH on this compound solubility.

References

Phloroglucinol Dihydrate in Solution: A Technical Support Guide on Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of phloroglucinol (B13840) dihydrate in solution. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative stability data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of phloroglucinol dihydrate in solution?

A1: this compound in solution is primarily affected by pH, the presence of oxidizing agents, temperature, and light exposure. It is susceptible to degradation in alkaline and oxidative conditions.[1][2] It is relatively more stable under acidic, neutral, and photolytic conditions, as well as at controlled room temperature or below.[1][2]

Q2: How stable is this compound in an aqueous solution at neutral pH?

A2: While more stable than in alkaline solutions, this compound can still undergo gradual degradation in aqueous solutions over time, especially if not protected from light and stored at elevated temperatures. For long-term storage, refrigerated conditions are recommended.

Q3: What are the typical degradation products of this compound in solution?

A3: Under forced degradation conditions, such as in the presence of strong bases or oxidizing agents, phloroglucinol can undergo oxidation and rearrangement to form various degradation products. The primary degradation pathway involves the opening of the aromatic ring.

Q4: What is the recommended solvent for preparing a stable stock solution of this compound?

A4: For immediate use, high-purity water can be used. For longer-term storage, consider preparing the solution in a slightly acidic buffer (e.g., pH 3-5) and storing it at 2-8°C, protected from light. One study utilized a mobile phase of aqueous phosphoric acid solution (pH 3.0) for HPLC analysis, indicating stability in this acidic medium.[1]

Q5: How should I store my this compound solutions to minimize degradation?

A5: To ensure the stability of your this compound solutions, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepare fresh solutions for critical experiments whenever possible.

  • Avoid highly alkaline conditions (pH > 8).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time using the same stock solution. Degradation of this compound in the stock solution.Prepare a fresh stock solution. Verify the stability of your solution under your specific storage conditions by performing a time-course analysis using a validated analytical method like HPLC.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.Review your solution preparation and storage procedures. Ensure the pH of your solution is not alkaline and that it is protected from light and excessive heat. Use a stability-indicating HPLC method to separate and identify potential degradants.
Loss of potency or activity of a phloroglucinol-containing formulation. Chemical instability of this compound.Investigate the formulation for potential incompatibilities. Perform forced degradation studies to identify the degradation pathways and implement strategies to mitigate them, such as adjusting the pH or adding antioxidants.
Color change (e.g., yellowing) of the this compound solution. Oxidation of the compound.This is a visual indicator of degradation. Discard the solution and prepare a fresh one. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen.

Quantitative Stability Data

The following tables summarize the results of forced degradation studies on phloroglucinol, providing insights into its stability under various stress conditions.

Table 1: Stability of Phloroglucinol under Hydrolytic Conditions

ConditionIncubation Time% DegradationReference
0.1 M HCl1 hour0.5%[2]
0.1 M NaOH1 hour8.1%[2]

Table 2: Stability of Phloroglucinol under Thermal Stress

ConditionIncubation Time% DegradationReference
105°C (Dry Heat)24 hours0.0%[2]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC Analysis

This protocol describes the preparation of a standard solution for quantitative analysis.

  • Weighing: Accurately weigh approximately 82 mg of this compound working standard.

  • Dissolution: Transfer the weighed standard into a 200 mL volumetric flask.

  • Solubilization: Add approximately 150 mL of the mobile phase (e.g., a mixture of buffer and acetonitrile (B52724) as per the analytical method) and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well. This yields a stock solution of approximately 320 µg/mL.

  • Working Standard Preparation: From this stock solution, prepare a series of working standards in the desired concentration range (e.g., 256 to 384 µg/mL) by appropriate dilution with the mobile phase.[2]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting forced degradation studies to assess the stability-indicating properties of an analytical method.

  • Acid Hydrolysis:

    • Accurately weigh a suitable amount of this compound and dissolve it in 0.1 M HCl.

    • Incubate the solution for a specified period (e.g., 1 hour) at a controlled temperature.

    • After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH.

    • Dilute the solution to a known concentration with the mobile phase for HPLC analysis.[2]

  • Base Hydrolysis:

    • Accurately weigh a suitable amount of this compound and dissolve it in 0.1 M NaOH.

    • Incubate the solution for a specified period (e.g., 1 hour) at a controlled temperature.

    • After incubation, neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Dilute the solution to a known concentration with the mobile phase for HPLC analysis.[2]

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined duration (e.g., 24 hours).

    • After the incubation period, allow the sample to cool to room temperature.

    • Dissolve the sample in the mobile phase to a known concentration for HPLC analysis.[2]

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) of a specified concentration.

    • Keep the solution at room temperature for a defined period, protected from light.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or mobile phase).

    • Expose the solution to a light source providing both UV and visible light for a specified duration.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute the samples as needed with the mobile phase for HPLC analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Phloroglucinol Dihydrate dissolve Dissolve in Stress Reagent start->dissolve acid Acid Hydrolysis (e.g., 0.1M HCl) dissolve->acid base Base Hydrolysis (e.g., 0.1M NaOH) dissolve->base thermal Thermal Stress (e.g., 105°C) dissolve->thermal oxidative Oxidative Stress (e.g., H2O2) dissolve->oxidative photolytic Photolytic Stress (UV/Vis Light) dissolve->photolytic neutralize Neutralize (if applicable) acid->neutralize base->neutralize thermal->neutralize oxidative->neutralize photolytic->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for conducting forced degradation studies on this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Stability Outcomes ph pH stable Stable ph->stable Acidic / Neutral unstable Unstable / Degradation ph->unstable Alkaline (pH > 8) oxidation Oxidizing Agents oxidation->unstable temperature Temperature temperature->stable Low / Room Temp. temperature->unstable High Temp. light Light Exposure light->stable Protected light->unstable UV/Vis Exposure

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Phloroglucinol Dihydrate in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of Phloroglucinol dihydrate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. Its solubility is approximately 1 gram in 100 mL of water.[1] For many experimental contexts requiring higher concentrations, direct dissolution in aqueous buffers can be challenging and may lead to precipitation.

Q2: What are the pKa values of Phloroglucinol?

A2: Phloroglucinol is a weak triprotic acid with pKa values of approximately 8.45 and 8.9.[1] This means that the molecule's ionization state, and consequently its solubility, can be influenced by the pH of the buffer.

Q3: In which solvents is this compound more soluble?

A3: this compound is freely soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).

Q4: How can I increase the solubility of this compound in an aqueous buffer?

A4: A common and effective method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution can then be diluted to the final desired concentration in the aqueous experimental buffer. It is recommended to add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that could lead to precipitation.

Q5: Are there any known issues with this compound precipitating in cell culture media?

A5: Yes, precipitation can occur in complex media like cell culture media.[2] This can be due to interactions with salts, proteins, and other components in the media, especially with temperature shifts or changes in pH.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues and provides solutions to prevent the precipitation of this compound during your experiments.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound powder to the buffer. The concentration exceeds its solubility limit in the aqueous buffer.1. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, DMF). 2. Add the stock solution to the buffer dropwise while stirring or vortexing to ensure rapid and uniform mixing. 3. Consider gently warming the buffer to aid dissolution, but be mindful of the compound's stability at elevated temperatures.
A cloudy solution or precipitate forms over time after initial dissolution. The solution is supersaturated and unstable. This can be triggered by temperature fluctuations or interactions with other buffer components.1. Ensure the final concentration is below the solubility limit for the specific buffer and conditions. 2. Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions before each experiment, as aqueous solutions of Phloroglucinol may not be stable for extended periods.
Precipitation occurs when mixing the this compound solution with other reagents (e.g., in an enzyme assay). The addition of other reagents may alter the pH or introduce ions that reduce the solubility of this compound.1. Check the compatibility of all reagents. 2. Adjust the pH of the final mixture if necessary. 3. Consider the order of addition of reagents to avoid localized high concentrations.
Precipitation is observed in cell culture experiments. Complex interactions with media components (salts, proteins), pH shifts, or temperature changes.[2]1. Prepare a concentrated stock in a cell culture grade organic solvent (e.g., DMSO). 2. Add the stock solution to the media slowly and with gentle agitation. 3. Perform a preliminary test with a small volume to ensure compatibility and stability before treating entire cell cultures.

Quantitative Data Summary

The following table summarizes the solubility of Phloroglucinol in various solvents. Note that specific solubility in different buffers at various pH values is not extensively documented in publicly available literature, and empirical determination is often necessary for specific experimental conditions.

Solvent Solubility Reference
Water~1 g / 100 mL[1]
EthanolFreely Soluble
DMSOFreely Soluble
DMFFreely Soluble
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 162.14 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 16.21 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into a phosphate-buffered saline (PBS) solution to a final concentration of 1 mM.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Add 990 µL of sterile PBS (pH 7.4) to a sterile conical tube.

  • While vortexing the PBS, slowly add 10 µL of the 100 mM this compound stock solution.

  • Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous dilutions for extended periods.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Buffer store->dilute Aliquot of Stock buffer Prepare Aqueous Buffer buffer->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic precipitation Precipitation Observed? check_concentration Is concentration too high? precipitation->check_concentration use_stock Use organic stock solution check_concentration->use_stock Yes check_temp Temperature fluctuations? check_concentration->check_temp No no_precipitation Solution Stable use_stock->no_precipitation store_properly Store at constant temperature check_temp->store_properly Yes check_compatibility Reagent incompatibility? check_temp->check_compatibility No store_properly->no_precipitation test_reagents Test reagent compatibility check_compatibility->test_reagents Yes check_compatibility->no_precipitation No test_reagents->no_precipitation

References

Phloroglucinol Dihydrate Stability and Reactivity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and reactivity of Phloroglucinol (B13840) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Phloroglucinol dihydrate in solution?

A1: this compound is a generally stable compound in the solid state when protected from light and moisture.[1] However, in aqueous solutions, its stability is significantly influenced by pH. It is known to be sensitive to light and can be hygroscopic.[2]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is more susceptible to degradation in alkaline and oxidative conditions.[3][4] It exhibits greater stability in acidic solutions.[3][4] The phenolic hydroxyl groups of phloroglucinol become deprotonated at higher pH values, increasing its susceptibility to oxidation. Phloroglucinol is a weak triprotic acid with pKa values of 8.5 and 8.9 for the first two dissociations, indicating that it will be increasingly ionized as the pH approaches and exceeds these values.[5]

Q3: What are the typical signs of this compound degradation in a solution?

A3: Degradation of this compound in solution can be observed as a change in color, often turning slightly brown.[1] The formation of precipitates or a decrease in the concentration of the active substance, which can be quantified by analytical techniques like HPLC, are also indicators of degradation.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored protected from light and in a tightly sealed container to prevent oxidation.[1][2] For enhanced stability, it is advisable to prepare solutions at a slightly acidic pH and store them at refrigerated temperatures, unless experimental conditions require otherwise.

Q5: Are there any known incompatibilities of this compound with common excipients or buffers?

A5: Yes, this compound is incompatible with oxidizing agents, bases, acid chlorides, and acid anhydrides.[1] When formulating solutions, it is crucial to select buffers and excipients that do not promote alkaline conditions or have oxidative properties. Phosphate (B84403) and acetate (B1210297) buffers are commonly used for pH stability studies in the range of pH 3–9.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution
  • Symptom: The freshly prepared this compound solution quickly turns yellow or brown.

  • Possible Causes:

    • High pH: The pH of the solution may be neutral or alkaline, promoting oxidation.

    • Presence of Oxidizing Agents: The solvent or other components in the formulation may contain oxidizing impurities.

    • Exposure to Light: Phloroglucinol is light-sensitive, and exposure can accelerate degradation.[1][2]

    • Dissolved Oxygen: The presence of dissolved oxygen in the solvent can contribute to oxidation.

  • Troubleshooting Steps:

    • Measure and Adjust pH: Check the pH of the solution. If it is neutral or alkaline, adjust to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer (e.g., acetate buffer).

    • Use High-Purity Solvents: Ensure the use of high-purity, de-gassed solvents to minimize the presence of oxidizing agents and dissolved oxygen.

    • Protect from Light: Prepare and store the solution in amber-colored glassware or protect it from light using aluminum foil.

    • Inert Atmosphere: For highly sensitive applications, preparing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Issue 2: Inconsistent Results in Reactivity Studies
  • Symptom: The reactivity of this compound varies between different batches of the same experiment.

  • Possible Causes:

    • pH Fluctuation: The pH of the reaction mixture may not be well-controlled, leading to variations in the ionization state and reactivity of phloroglucinol.

    • Buffer Effects: The type of buffer used might be interacting with the reactants or catalyzing side reactions.

    • Degradation of Stock Solution: The this compound stock solution may have degraded over time.

  • Troubleshooting Steps:

    • Use a Reliable Buffer System: Employ a suitable buffer to maintain a constant pH throughout the experiment.

    • Verify Buffer Compatibility: Ensure that the chosen buffer does not interact with Phloroglucinol or other reactants.

    • Prepare Fresh Stock Solutions: Always use freshly prepared this compound solutions for critical experiments.

    • Monitor pH: Monitor the pH of the reaction mixture at the beginning and end of the experiment to ensure it remains stable.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Phloroglucinol

Stress ConditionReagent/ParametersDurationDegradation (%)Stability Profile
Acidic Hydrolysis0.1 M HCl1 hour0.5Stable[4]
Alkaline Hydrolysis0.1 M NaOH1 hour8.1Susceptible[4]
OxidativePeroxide-6.6Susceptible[4]
Thermal105°C24 hours0Stable[4]
Humidity90% RH24 hours0.1Stable[4]

Note: The degradation percentages are based on a specific forced degradation study and may vary depending on the exact experimental conditions.[4]

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for Phloroglucinol

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Phloroglucinol and its degradation products.[3][4]

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • pH meter.

    • Sonicator.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile (B52724) in a ratio of 90:10.[4] The pH of the aqueous phase is typically adjusted to be acidic (e.g., pH 3 with phosphoric acid).

    • Flow Rate: 1.0 ml/min.[4]

    • Detection Wavelength: 265 nm.[4]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Preparation of Standard Solution:

    • Accurately weigh about 82 mg of this compound working standard and transfer it to a 200 mL volumetric flask.

    • Add approximately 150 mL of diluent (mobile phase) and sonicate to dissolve.

    • Make up the volume to the mark with the diluent and mix well.

  • Sample Preparation for Forced Degradation Studies:

    • Acidic Degradation: To a known amount of Phloroglucinol, add 0.1 M HCl and heat for a specified time. Neutralize the solution before injection.

    • Alkaline Degradation: To a known amount of Phloroglucinol, add 0.1 M NaOH and keep for a specified time. Neutralize the solution before injection.

    • Oxidative Degradation: Treat a known amount of Phloroglucinol with a solution of hydrogen peroxide.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area of Phloroglucinol.

    • Inject the stressed samples.

    • The percentage degradation can be calculated by comparing the peak area of Phloroglucinol in the stressed sample with that of the unstressed standard solution.

Mandatory Visualization

degradation_pathway cluster_products Outcome Acid Acidic pH (e.g., 0.1M HCl) Phloroglucinol Phloroglucinol Dihydrate Alkaline Alkaline pH (e.g., 0.1M NaOH) Oxidizing Oxidizing Agent (e.g., H2O2) Stable Relatively Stable (Minimal Degradation) Phloroglucinol->Stable Low Degradation (0.5%) Degradation Degradation Products Phloroglucinol->Degradation Significant Degradation (8.1%) Phloroglucinol->Degradation Significant Degradation (6.6%)

Caption: pH and Oxidative Impact on this compound Stability.

troubleshooting_workflow cluster_problem Problem cluster_investigation Investigation cluster_solution Solution cluster_outcome Outcome Problem Solution Discoloration or Inconsistent Results Check_pH Is pH controlled and acidic? Problem->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust to acidic pH with a suitable buffer Check_pH->Adjust_pH No Check_Purity Are high-purity, degassed solvents used? Check_Light->Check_Purity Yes Protect Use amber vials or protect from light Check_Light->Protect No Check_Freshness Is the stock solution fresh? Check_Purity->Check_Freshness Yes Use_Pure Use high-purity solvents Check_Purity->Use_Pure No Prepare_Fresh Prepare fresh stock solutions Check_Freshness->Prepare_Fresh No Stable_Solution Stable and Reliable Experimental Results Check_Freshness->Stable_Solution Yes Adjust_pH->Check_Light Protect->Check_Purity Use_Pure->Check_Freshness Prepare_Fresh->Stable_Solution

Caption: Troubleshooting Workflow for this compound Solution Instability.

References

Technical Support Center: Phloroglucinol-HCl Staining for Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and interference encountered during Phloroglucinol-HCl staining of plant tissues for lignin (B12514952) detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Phloroglucinol-HCl staining?

Phloroglucinol-HCl staining, also known as the Wiesner test, is a histochemical method used to detect the presence of cinnamaldehyde (B126680) end-groups within the lignin polymer in plant cell walls.[1] In the presence of a strong acid like hydrochloric acid (HCl), phloroglucinol (B13840) reacts with these aldehyde groups to form a characteristic cherry red or violet-colored complex.[1][2] The intensity of this color is generally proportional to the degree of lignification.[1]

Q2: What are the main applications of Phloroglucinol-HCl staining?

This staining method is widely used for:

  • Anatomical Studies: Visualizing the distribution of lignified tissues, such as xylem and sclerenchyma fibers, to understand plant structure and development.[1]

  • Developmental Biology: Tracking the process of lignification in different cell types and organs over time.

  • Pathology: Investigating changes in lignification in response to pathogens or environmental stress.

  • Pulp and Paper Industry: Assessing the presence of residual lignin in wood pulp, which can impact paper quality.[2]

Q3: Is the Phloroglucinol-HCl stain permanent?

No, the stain is not permanent and can fade over time.[2][3] It is crucial to observe and capture images immediately after staining for accurate results.[2] The Ph-HCl solution can also dry out within 5-10 minutes, potentially causing deterioration of the specimen.[4]

Q4: Can this stain be used with any type of embedding medium?

Phloroglucinol-HCl staining is not compatible with all embedding media. For instance, the acidic nature of the reagent can destroy sections embedded in Technovit resin.[5] It is effective for fresh or fixed plant cross-sections and tissues embedded in paraffin (B1166041) wax after proper de-waxing and rehydration.[2]

Q5: How can I quantify the results of Phloroglucinol-HCl staining?

While primarily a qualitative technique, the results can be semi-quantitatively analyzed using image analysis software like ImageJ.[6] This involves capturing high-resolution images under consistent lighting and magnification and then using the software to measure the percentage of the stained area.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during Phloroglucinol-HCl staining.

Problem 1: No or Weak Staining
Possible CauseRecommended Solution
Staining solution is old or degraded. The Phloroglucinol-HCl solution is unstable and should be prepared fresh on the day of use.[4][7][8]
Low lignin content in the tissue. Confirm the presence of lignified tissue using a more sensitive method or an alternative stain if necessary.[2]
Incomplete rehydration of embedded sections. For paraffin-embedded sections, ensure complete removal of wax with xylene and proper rehydration through a descending ethanol (B145695) series (e.g., 100%, 95%, 70%, 50%) before staining.[2]
Incorrect preparation of staining solution. Double-check the concentrations of phloroglucinol and HCl as per the recommended protocol.

Troubleshooting Workflow for No or Weak Staining

weak_staining cluster_causes Potential Causes cluster_solutions Solutions start No or Weak Staining cause1 Old/Degraded Stain start->cause1 cause2 Low Lignin Content start->cause2 cause3 Improper Rehydration start->cause3 solution1 Prepare Fresh Stain cause1->solution1 solution2 Use Alternative Method cause2->solution2 solution3 Ensure Complete Rehydration cause3->solution3

Caption: Troubleshooting logic for weak or absent Phloroglucinol-HCl staining.

Problem 2: Non-Specific Background Staining
Possible CauseRecommended Solution
Staining solution left on for too long. The staining reaction is rapid. Observe and capture images immediately after applying the stain.[2]
Tissue section is too thick. Prepare thinner sections to allow for better penetration of the stain and clearer visualization without excessive background staining.[2]
Presence of other aldehydes. While Phloroglucinol-HCl is specific to cinnamaldehyde end groups, it can also react with other aldehydes, though this is generally not a significant issue.[2] Consider using an alternative staining method if non-specific staining persists.
Problem 3: Tissue Damage
Possible CauseRecommended Solution
HCl concentration is too high. Use the recommended concentration of HCl in the staining solution. A common preparation involves mixing two volumes of a 3% phloroglucinol solution in ethanol with one volume of concentrated HCl.[8]
Prolonged exposure to the acidic solution. Minimize the time the tissue is in contact with the acidic Phloroglucinol-HCl solution.[2] The stain can cause tissue deterioration over time.[5]

Overcoming Interference: False Positives and Masking Effects

A key challenge in Phloroglucinol-HCl staining is the potential for interference from other compounds present in the plant tissue, which can lead to inaccurate interpretations.

Interfering Compounds:

The Wiesner test is highly specific for hydroxycinnamyl aldehydes such as coniferyl and sinapyl aldehydes, which produce the characteristic pink to red color. However, it can also react with hydroxybenzaldehydes like vanillin (B372448) and syringaldehyde, which yield red-brown pigments.[9] While the contribution of these latter compounds to the overall staining is often minimal due to their lower abundance and the lower extinction coefficient of their colored adducts, their presence can be a source of interference.[9]

Strategies to Overcome Interference:

  • Use of Alternative Staining Methods: When interference is suspected, or to confirm the nature of the lignification, employing alternative staining techniques is recommended.

    • Mäule Stain: This method is particularly useful for differentiating between syringyl (S) and guaiacyl (G) lignin units. S-lignin stains red to rose-red, while G-lignin appears yellow to brown.[2] This can help to clarify the composition of the lignin and reduce ambiguity from non-specific reactions.

    • Toluidine Blue O: This is a metachromatic stain that colors different cell wall components in various hues. Lignified walls typically stain greenish-blue or blue, while pectic substances appear pinkish-purple.[10] It provides good general anatomical information but is not as specific for lignin as the Wiesner test.[2][10]

    • Safranin O: This stain provides good contrast and is often used for general visualization of lignified tissues, staining them red.[2] It is less specific to lignin compared to the Phloroglucinol-HCl test.[2]

    • Autofluorescence: Lignin naturally fluoresces blue to green when excited with UV light.[2] This non-destructive method can be used to visualize lignified tissues without chemical staining, although autofluorescence can sometimes be weak or masked by other fluorescent compounds.[2]

  • Quantitative Analysis: Coupling staining with image analysis can provide a more objective measure of lignification, which can help to discern true lignification from background noise or weak, non-specific reactions.[6]

Decision Pathway for Overcoming Staining Interference

interference_pathway cluster_alternatives Alternative General Stains start Suspected Interference or Ambiguous Staining decision Need to differentiate lignin types? start->decision maule Use Mäule Stain (S vs. G lignin) decision->maule Yes general_confirm General Confirmation of Lignification decision->general_confirm No toluidine Toluidine Blue O general_confirm->toluidine safranin Safranin O general_confirm->safranin autofluor Autofluorescence (UV) general_confirm->autofluor

Caption: A decision-making workflow for selecting an alternative staining method when facing interference.

Experimental Protocols

Protocol 1: Phloroglucinol-HCl Staining of Fresh/Fixed Tissues

Materials:

  • Phloroglucinol

  • 100% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microscope slides and coverslips

  • 2.0 ml microcentrifuge tubes

Procedure:

  • Prepare the Staining Solution (prepare fresh):

    • Dissolve 0.3 g of phloroglucinol in 10 ml of absolute ethanol to create a 3% phloroglucinol solution.[4][7][8]

    • In a fume hood, mix two volumes of the 3% phloroglucinol solution with one volume of concentrated HCl.[4][7][8] CAUTION: Concentrated HCl is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE).[4][7][8]

  • Staining:

    • Place the fresh or fixed tissue sections in a 2.0 ml microcentrifuge tube.[4][7][8]

    • Add 1 ml of the freshly prepared Phloroglucinol-HCl solution to the tube and cap it immediately.[4][7][8]

    • Gently agitate the tube to ensure all sections are stained.[4][7][8]

    • Alternatively, pipette the solution up and down carefully without disturbing the sections.[4][7][8]

  • Observation:

    • Transfer the stained sections to a clean microscope slide.

    • Cover with a coverslip and observe immediately under a light microscope.[2]

    • Lignified tissues will appear pink or fuchsia.[8]

Protocol 2: Phloroglucinol-HCl Staining of Paraffin-Embedded Tissues

Materials:

  • Xylene

  • Ethanol series (100%, 95%, 70%, 50%)

  • Distilled water

  • Phloroglucinol-HCl staining solution (prepared as in Protocol 1)

  • Microscope slides and coverslips

Procedure:

  • Dewaxing and Rehydration:

    • Immerse the slides with paraffin sections in xylene to dissolve the wax.

    • Transfer the slides through a descending ethanol series (100%, 95%, 70%, 50%) to rehydrate the tissue.[2]

    • Finally, rinse the slides with distilled water.[2]

  • Staining:

    • Apply the freshly prepared Phloroglucinol-HCl staining solution to the rehydrated sections.[2]

    • Cover with a coverslip.[2]

  • Observation:

    • Observe immediately under a light microscope. Lignified tissues will appear red-violet.[2]

Quantitative Data Summary

The intensity of Phloroglucinol-HCl staining can be correlated with the extent of lignification. The following table provides a summary of expected results in different contexts.

Plant Species/TissueGenotype/ConditionExpected Staining ResultReference/Notes
Arabidopsis thaliana (Stem)Wild TypeStrong staining in xylem and interfascicular fibers.[2]
Arabidopsis thalianaLignin biosynthesis mutant (e.g., 4cl1/4cl2)Significantly reduced staining intensity compared to wild type.[2]
Aspen Wood100% Aspen Wood PowderStrong violet color reaction.[2]
Aspen Wood/Cellulose Mix50% Aspen Wood PowderModerate violet color reaction.[2]
Aspen Wood/Cellulose Mix25% Aspen Wood PowderWeak violet color reaction.[2]

Experimental Workflow for Phloroglucinol-HCl Staining

staining_workflow cluster_rehydration For Embedded Tissue start Start prep_tissue Tissue Preparation (Fresh, Fixed, or Embedded) start->prep_tissue dewax Dewax with Xylene prep_tissue->dewax If embedded prep_stain Prepare Fresh Phloroglucinol-HCl Stain prep_tissue->prep_stain If fresh/fixed rehydrate Rehydrate with Ethanol Series dewax->rehydrate rehydrate->prep_stain stain_tissue Apply Stain to Tissue prep_stain->stain_tissue observe Immediate Observation & Image Capture stain_tissue->observe end End observe->end

Caption: A generalized workflow for Phloroglucinol-HCl staining of plant tissues.

References

Technical Support Center: Method Development for Impurity Profiling of Phloroglucinol Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting analytical methods for the impurity profiling of Phloroglucinol (B13840) dihydrate.

Frequently Asked Questions (FAQs)

1. What are the common impurities found in Phloroglucinol dihydrate?

Common impurities in Phloroglucinol can be categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities may include starting materials, by-products, intermediates, and degradation products.[2][3] Some known impurities listed in the European Pharmacopoeia (EP) include Pyrogallol (Impurity A), Resorcinol (Impurity B), and others such as 1,2,4-Benzenetriol (Impurity E) and various chlorinated derivatives.[4][5]

2. Which analytical technique is most suitable for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and preferred technique for separating and quantifying organic impurities in this compound.[6][7] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is effective for analyzing volatile impurities and residual solvents, though Phloroglucinol may require derivatization to increase its volatility.[6][8] For highly sensitive and selective analysis, especially in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool.[9][10]

3. What are the key regulatory guidelines to consider for impurity profiling?

The International Council for Harmonisation (ICH) provides key guidelines for impurity profiling.[7] The most relevant guidelines include:

  • ICH Q3A (R2): Impurities in New Drug Substances.[1][7]

  • ICH Q3B (R2): Impurities in New Drug Products.[1][7]

  • ICH Q3C: Guidelines for Residual Solvents.[1][7]

  • ICH Q3D: Guidelines for Elemental Impurities.[1]

These guidelines outline the thresholds for reporting, identification, and qualification of impurities.

4. Why are forced degradation studies necessary for impurity profiling?

Forced degradation (or stress testing) studies are crucial for several reasons:

  • They help in understanding the degradation pathways and the chemical stability of the drug substance.[11][12]

  • They facilitate the development of stability-indicating analytical methods that can separate the drug from its degradation products.[11][13]

  • They provide information on the types of degradation products that might form under various storage and handling conditions.[11][14] Phloroglucinol has been found to be particularly susceptible to degradation under oxidative and alkaline conditions.[14]

5. How can I identify an unknown impurity?

Identifying unknown impurities typically requires a combination of chromatographic and spectroscopic techniques.[1] High-resolution mass spectrometry (e.g., LC-MS/MS with a Q-TOF detector) can provide accurate mass and elemental composition, which aids in structure elucidation.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation.[2][4]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Poor Resolution Between Peaks - Inappropriate mobile phase composition- Wrong column chemistry- Flow rate is too high- Optimize the mobile phase gradient or isocratic composition.- Try a different column with a different stationary phase (e.g., CN instead of C18).- Reduce the flow rate.
Baseline Noise or Drift - Contaminated mobile phase or column- Detector lamp aging- Inadequate degassing of mobile phase- Filter and degas the mobile phase.- Flush the column with a strong solvent.- Replace the detector lamp.- Ensure proper mobile phase degassing.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase preparation- Pump malfunction- Use a column oven to maintain a consistent temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for leaks and ensure proper functioning.
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase or diluent- Clean the injector and autosampler.- Use high-purity solvents and freshly prepared mobile phase.
Sample Preparation Troubleshooting
Issue Potential Cause Recommended Solution
Low Analyte Recovery - Incomplete dissolution of the sample- Analyte degradation during preparation- Use sonication or vortexing to ensure complete dissolution.- Prepare samples fresh and protect from light and heat if the analyte is unstable. For Phloroglucinol in plasma, ascorbic acid can be used to limit degradation.[8]
Precipitation in Sample Vial - Sample concentration exceeds solubility in the diluent- Dilute the sample further or choose a diluent with higher solubilizing power.
Variability in Results - Inaccurate weighing or dilution- Inconsistent sample handling- Use calibrated analytical balances and volumetric glassware.- Standardize the sample preparation procedure and ensure consistency across all samples.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 or CN column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase:

    • A: 0.05% Phosphoric acid in water.[16]

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 220 nm or 265 nm.[14][17]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.[14]

  • Standard Preparation: Prepare a stock solution of this compound working standard (e.g., 1 mg/mL) in a suitable diluent (e.g., water or mobile phase A). Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 80-120 µg/mL).[14][17]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a similar concentration as the standard solution. Sonication may be used to aid dissolution.[14]

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2-4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes. Phloroglucinol is more susceptible to alkaline degradation.[14]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 1-2 hours. Phloroglucinol is also susceptible to oxidative stress.[14]

  • Thermal Degradation: Expose the solid sample to dry heat at 90°C for 48 hours.[14]

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24-48 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration for HPLC analysis.

GC-MS Method for Volatile Impurities (with Derivatization)
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Derivatization: Silylation is a common derivatization technique for Phloroglucinol to increase its volatility.[6][8] React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

  • Column: A suitable capillary column for the separation of derivatized compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 280 °C.[6]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ionization Energy: 70 eV.[6]

  • Scan Range: 50-500 amu.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters

Parameter Phloroglucinol Reference
Linearity Range 80 - 120 µg/mL[14]
256 - 384 µg/mL[17]
Correlation Coefficient (r²) > 0.999[14][17]
Accuracy (% Recovery) 98.55 ± 0.45%[14]
100.2% to 101.3%[17]
Precision (%RSD) < 2%[14][17]
LOD 0.22 mg/L[16]
LOQ 0.66 mg/L[16]

Table 2: HPLC-MS/MS Method Parameters for Phloroglucinol in Plasma

Parameter Value Reference
Column C18[10][18]
Mobile Phase Methanol/Water (80:20 v/v) with 0.02% Formic Acid[10][18]
Flow Rate 0.5 mL/min[10]
Ionization Mode Negative Electrospray Ionization (ESI)[10][18]
MRM Transition m/z 125.0 → 56.9[10][18]
LLOQ 1.976 ng/mL[10][18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting sample This compound Sample dissolution Dissolution in Diluent sample->dissolution standard Working Standard standard->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Inject into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Impurities integration->quantification report Generate Impurity Profile Report quantification->report

Caption: Workflow for HPLC-based impurity profiling of this compound.

forced_degradation_workflow cluster_stress Stress Conditions api This compound API acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation api->oxidation thermal Thermal api->thermal photolytic Photolytic api->photolytic analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis identification Identify & Characterize Degradation Products analysis->identification

Caption: Logical workflow for forced degradation studies.

References

Technical Support Center: Optimizing HPLC Parameters for Phloroglucinol Dihydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of phloroglucinol (B13840) dihydrate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for phloroglucinol dihydrate analysis?

A1: A common starting point for this compound analysis is reverse-phase HPLC. A C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. Detection is typically performed using a UV detector.

Q2: How can I improve the peak shape of my this compound chromatogram?

A2: Poor peak shape, particularly tailing, is a common issue with phenolic compounds like phloroglucinol.[1] To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH can help. For acidic compounds, a lower pH (around 2.5-3.5) can suppress the ionization of silanol (B1196071) groups on the column, reducing secondary interactions that cause tailing.

  • Column Choice: Using a column with low silanol activity can minimize peak tailing.[2]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1] Try diluting your sample.

  • Extra-Column Effects: Minimize the length and diameter of tubing between the column and the detector to reduce peak broadening.[3]

Q3: My retention time for this compound is shifting. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of your mobile phase.[3]

  • Column Equilibration: Insufficient column equilibration time before analysis can cause retention time instability.[3]

  • Temperature Fluctuations: Poor temperature control of the column can affect retention times. Using a column oven is recommended.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q4: I am not getting any peak for this compound. What should I check?

A4: If you are not observing a peak, consider these possibilities:

  • Detector Settings: Ensure your UV detector is set to an appropriate wavelength for phloroglucinol (e.g., around 220 nm or 265 nm).[4][5]

  • Sample Degradation: Phloroglucinol can be susceptible to degradation, particularly under alkaline and oxidative conditions.[4] Ensure proper sample handling and storage.

  • System Issues: Check for leaks, blockages, or air bubbles in the HPLC system.[3] Verify that the pump is delivering the mobile phase at the set flow rate.

Troubleshooting Guide

Issue 1: Asymmetrical or Tailing Peaks

Peak tailing is a frequent problem when analyzing phenolic compounds.[1] It is characterized by an asymmetrical peak where the latter half is broader than the front half.

Experimental Protocol to Address Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase of acetonitrile and water with 0.1% phosphoric acid to achieve a pH of approximately 3.0.

    • Equilibrate the column with this mobile phase for at least 30 minutes.

    • Inject the this compound standard and observe the peak shape.

  • Evaluation of a Different Column:

    • If tailing persists, switch to a column specifically designed for polar compounds or one with end-capping to reduce residual silanol interactions. A cyano (CN) column can be a suitable alternative.[4]

    • Equilibrate the new column with the optimized mobile phase and inject the sample.

Issue 2: Poor Resolution Between Phloroglucinol and Other Components

When analyzing samples containing multiple components, achieving adequate separation (resolution) can be challenging.

Experimental Protocol to Improve Resolution:

  • Gradient Elution:

    • If using an isocratic method, switch to a gradient elution. Start with a lower percentage of organic solvent and gradually increase it over the run. This can help to separate compounds with different polarities. A gradient of acetonitrile and water with 0.05% phosphoric acid has been shown to be effective.[6]

  • Mobile Phase Solvent Modification:

    • If resolution is still insufficient, try replacing acetonitrile with methanol (B129727) or vice versa. The different solvent selectivity can alter the elution order and improve separation.

Data Presentation

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Zorbax (SB-CN) (250 mm x 4.6 mm, 5µm)[4]Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)[5]Diamonsil C18(2) (150 mm x 4.6 mm, 5 µm)[7]Supelco Discovery C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Aqueous solution of 0.5 g/l H3PO4 (85%)[4]Buffer and Acetonitrile (90:10)[5]Methanol and 0.02% Formic Acid in Water (80:20)[7]Acetonitrile and 0.05% Phosphoric Acid in Water (Gradient)[6]
Flow Rate 1.5 ml/min[4]1.0 ml/min[5]0.5 mL/min[7]0.8 mL/min[6]
Detection 220 nm[4]265 nm[5]MS/MS[7]230 nm[6]
Injection Volume 20 μl[4]Not Specified5 μL[7]10 μL[6]
Retention Time 4.9 ± 0.1 min[4]3.8 min[5]2.78 min[7]11.0 min[6]

Visualization

Troubleshooting Workflow for HPLC Analysis of this compound

HPLC_Troubleshooting_Workflow start Start Analysis check_peak Peak Observed? start->check_peak good_peak Symmetrical Peak? check_peak->good_peak Yes no_peak Troubleshoot: No Peak - Check Detector Wavelength - Check Sample Integrity - Inspect System for Leaks/Blocks check_peak->no_peak No good_rt Stable Retention Time? good_peak->good_rt Yes peak_tailing Troubleshoot: Peak Tailing - Adjust Mobile Phase pH - Reduce Sample Concentration - Use End-capped Column good_peak->peak_tailing No end Analysis Optimized good_rt->end Yes rt_drift Troubleshoot: RT Drift - Check Mobile Phase Prep - Ensure Column Equilibration - Use Column Oven good_rt->rt_drift No no_peak->start Re-analyze peak_tailing->start Re-analyze rt_drift->start Re-analyze

Caption: A logical workflow for troubleshooting common HPLC issues.

This diagram outlines a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of this compound, such as the absence of peaks, peak tailing, and retention time instability. By following this workflow, researchers can efficiently diagnose and address these issues to achieve optimal chromatographic results.

References

Enhancing the shelf-life of Phloroglucinol dihydrate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the shelf-life and troubleshooting common issues with Phloroglucinol dihydrate stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is freely soluble in ethanol (B145695) and ether, and sparingly soluble in water.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent. It is important to use anhydrous solvents, as the presence of water can affect stability.[2]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder is light-sensitive and should be stored in a cool, dry, dark place.[1] Stock solutions, especially in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to one month) or -80°C for long-term storage. Aqueous solutions are not recommended for storage for more than one day.

Q3: My this compound solution has turned yellow/brown. Is it still usable?

A3: Discoloration, particularly after autoclaving or upon exposure to light and air, suggests potential degradation. Phloroglucinol is prone to oxidation, which can lead to a change in color. It is recommended to prepare fresh solutions if discoloration is observed, as the efficacy of the compound may be compromised.

Q4: I observed a precipitate in my stock solution after taking it out of the freezer. What should I do?

A4: Precipitation can occur when a concentrated stock solution is stored at low temperatures. Allow the vial to equilibrate to room temperature and then gently vortex or sonicate to redissolve the precipitate completely before use. If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high for the solvent at that temperature.

Q5: What are the main factors that cause degradation of this compound in solution?

A5: this compound is susceptible to degradation under alkaline and oxidative conditions.[3] It is relatively stable under acidic, thermal (dry heat), and photolytic stress.[3] Exposure to light and moisture can also contribute to degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer/media The low aqueous solubility of Phloroglucinol is exceeded when the organic stock solution is diluted.- Decrease the final concentration of the stock solution. - Perform a stepwise dilution. - Ensure rapid and thorough mixing upon dilution. - Gently warm the aqueous buffer to 37°C before adding the stock solution.
Cloudy or hazy solution Incomplete dissolution or formation of fine precipitate.- Ensure the solid is fully dissolved in the initial stock solution by vortexing or brief sonication. - Filter the solution through a 0.22 µm syringe filter.
Inconsistent experimental results Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.- Prepare fresh stock solutions more frequently. - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. - Verify the concentration and purity of the stock solution using a stability-indicating method like HPLC.
Solution turns yellow after autoclaving Thermal degradation in the presence of water and oxygen.- Phloroglucinol solutions are not recommended for autoclaving. - Prepare the solution fresh and sterile-filter it through a 0.22 µm filter if sterility is required.

Data Presentation

Table 1: Stability of this compound Under Forced Degradation Conditions

This table summarizes the degradation of this compound when subjected to various stress conditions, as determined by a stability-indicating RP-HPLC method.[3]

Stress ConditionTime% Degradation
Acid Hydrolysis (0.1 M HCl)1 hourStable
Base Hydrolysis (0.1 M NaOH)1 hourDegradation observed
Oxidation (30% H₂O₂)24 hoursDegradation observed
Thermal (Dry Heat at 105°C)24 hoursStable
Photolytic (UV light)24 hoursStable

Data adapted from a forced degradation study. The exact percentage of degradation for base hydrolysis and oxidation was not specified in the source but was noted as significant.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 162.14 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 16.21 mg of this compound powder.

  • Transfer the powder into a sterile tube or vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. The solution should be clear and colorless.

  • If dissolution is slow, briefly sonicate the tube in a water bath.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage.

Protocol 2: Stability Testing of this compound Stock Solution by RP-HPLC

This protocol provides a general method for assessing the stability of a prepared stock solution over time.

Chromatographic Conditions (Example): [4]

  • Column: Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Buffer and Acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a small aliquot to a known concentration within the linear range of the HPLC method (e.g., 100 µg/mL). Inject the diluted sample in triplicate and record the peak area. This will serve as the initial concentration (100% reference).

  • Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C) in a light-protected container.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove an aliquot of the stored stock solution.

  • Allow the aliquot to equilibrate to room temperature.

  • Prepare a dilution to the same concentration as the initial analysis.

  • Inject the sample in triplicate and record the peak area.

  • Calculation of Stability: Calculate the percentage of Phloroglucinol remaining at each time point using the following formula:

    % Remaining = (Mean Peak Area at Time X / Mean Peak Area at T=0) * 100

Visualizations

Oxidative_Degradation_Pathway Phloroglucinol Phloroglucinol (1,3,5-trihydroxybenzene) Radical Phenoxy Radical Phloroglucinol->Radical Oxidation (loss of H atom) Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide + O2 Dearomatized Dearomatized Products (e.g., quinone-like structures) Hydroperoxide->Dearomatized Further Reactions

Caption: Simplified proposed pathway for the oxidative degradation of Phloroglucinol.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store storage_conditions Store under Defined Conditions store->storage_conditions Begin Stability Study initial Initial Analysis (T=0) by HPLC initial->storage_conditions timepoint Time-Point Analysis by HPLC storage_conditions->timepoint calculate Calculate % Remaining timepoint->calculate

Caption: General workflow for preparing and assessing the stability of this compound stock solutions.

References

Preventing degradation of Phloroglucinol dihydrate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of Phloroglucinol (B13840) dihydrate during your experimental sample preparation.

Troubleshooting Guides

Issue 1: Sample discoloration (yellowing or browning) upon dissolution.

This issue is a common indicator of oxidative degradation. Phloroglucinol dihydrate is highly susceptible to oxidation, especially in neutral to alkaline solutions and when exposed to air.

Immediate Actions:

  • Work under an inert atmosphere: Prepare your samples in a glove box or use solvents that have been purged with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Use deoxygenated solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Add an antioxidant: Incorporate an antioxidant into your solvent system before adding the this compound.

Preventative Measures:

  • Solvent Selection: Use solvents with low dissolved oxygen content. Freshly distilled and deoxygenated solvents are recommended.

  • pH Control: Maintain a slightly acidic pH (ideally below 7) for your solutions. Phloroglucinol is more stable in acidic conditions.[1]

  • Antioxidant Use: Consistently use antioxidants in your sample preparation protocols.

AntioxidantRecommended ConcentrationNotes
Ascorbic Acid 0.005 g in a 0.2 N HCl in methanol (B129727) solution containing 100 g/L of phloroglucinol.[2]A common and effective antioxidant for protecting phenolic compounds.[3]
Dimethyl Sulfoxide (B87167) (DMSO) 1 mL in a 50 mL solution.[4]Can act as an antioxidant; however, be aware of its potential to interfere with certain biological assays.[4]
Issue 2: Loss of analyte detected during HPLC analysis.

This can be due to degradation in the vial before injection or on the column. As established, this compound is particularly unstable under alkaline conditions.[1]

Troubleshooting Steps:

  • Check the pH of your mobile phase: An alkaline mobile phase can cause on-column degradation. Ensure your mobile phase is acidic, for instance, by using a buffer like potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with orthophosphoric acid.[1]

  • Analyze samples immediately: Inject samples into the HPLC system as soon as possible after preparation. If storage is necessary, keep them in a refrigerated autosampler (e.g., at 4°C) and protect them from light.

  • Investigate sample matrix effects: Components in your sample matrix could be promoting degradation. Consider a sample cleanup step like solid-phase extraction (SPE).

Workflow for Investigating Analyte Loss:

Caption: Troubleshooting workflow for Phloroglucinol loss in HPLC analysis.

Issue 3: Inconsistent results between replicate samples.

Inconsistent results often point to variable degradation rates between samples, which can be caused by exposure to light or temperature fluctuations.

Solutions:

  • Protect from Light: this compound is light-sensitive.[1] Prepare samples in amber vials or vials wrapped in aluminum foil. Work in a dimly lit area when possible.

  • Maintain Consistent Temperature: Avoid exposing samples to high temperatures. Prepare samples at room temperature and store them in a controlled environment. Phloroglucinol is more stable at lower temperatures.

  • Ensure Homogeneity: For solid samples, ensure they are finely powdered and thoroughly mixed before weighing to guarantee representative aliquots.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary chemical degradation pathways for this compound are oxidation and alkaline hydrolysis .[1]

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by exposure to oxygen, light, and metal ions. This often results in the formation of colored degradation products. The oxidation can proceed via a proton-coupled electron transfer (PCET) mechanism at pH ≤ 9, and a sequential proton-loss electron transfer (SPLET) mechanism at pH > 9.[5][6][7]

  • Alkaline Hydrolysis: In alkaline conditions (high pH), the aromatic ring can be cleaved, leading to the formation of various degradation products.[1]

Degradation_Pathways Phloroglucinol This compound Oxidation Oxidation (O2, Light, Metal Ions) Phloroglucinol->Oxidation Alkaline_Hydrolysis Alkaline Hydrolysis (High pH) Phloroglucinol->Alkaline_Hydrolysis Colored_Products Colored Degradation Products Oxidation->Colored_Products Ring_Cleavage_Products Ring Cleavage Products Alkaline_Hydrolysis->Ring_Cleavage_Products

Caption: Primary degradation pathways of this compound.

Q2: What are the ideal storage conditions for this compound powder and its solutions?

A2:

  • Powder: Store this compound powder in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability.

  • Solutions: Prepare solutions fresh whenever possible. If storage is unavoidable, store them at a low temperature (2-8°C), protected from light, and under an inert atmosphere. For long-term storage, consider freezing (-20°C or lower), but ensure the solvent system is appropriate for freezing.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is significantly more stable in acidic to neutral conditions. As the pH increases and becomes alkaline, the rate of degradation increases substantially.[1] Forced degradation studies show significant degradation in 0.1 M NaOH, while it remains relatively stable in 0.1 M HCl.[1]

Q4: Are there any solvents I should avoid when preparing this compound samples?

A4: Avoid using alkaline aqueous solutions. While Phloroglucinol is soluble in water, ethanol, and diethyl ether, the stability in these solvents will depend on the pH and presence of oxygen.[8] For analytical purposes, a mixture of acetonitrile (B52724) and an acidic aqueous buffer is commonly used as a diluent and mobile phase in HPLC, which provides good stability.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC Analysis

This protocol is based on a validated stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • Methanol, HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade[4]

  • Deionized water, 18 MΩ·cm or higher

  • Volumetric flasks (50 mL)

  • Syringe filter, 0.45 µm

Procedure:

  • Accurately weigh 5.0 mg of the this compound standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Add 1 mL of DMSO to the flask to act as an antioxidant.[4]

  • Add approximately 40 mL of methanol and sonicate for 10 minutes, or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 50 mL with methanol to obtain a 100 mg/L stock solution.

  • From this stock solution, prepare working standards by serial dilution with a 50:50 methanol:water mixture to achieve the desired concentrations (e.g., 0.5, 2, 5, 10, and 20 mg/L).[4]

  • Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Forced Degradation Study - Alkaline Hydrolysis

This protocol outlines a typical procedure for investigating the degradation of this compound under alkaline conditions.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • HPLC system with a C18 or CN column

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • In a volumetric flask, add a known volume of the Phloroglucinol stock solution.

  • Add a specific volume of 0.1 M NaOH to initiate degradation.

  • Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., room temperature or elevated).

  • After the specified time, neutralize the solution by adding an equivalent amount of 0.1 M HCl to stop the degradation.

  • Dilute the solution to a suitable concentration for HPLC analysis.

  • Analyze the stressed sample by HPLC to determine the percentage of degradation and to observe the formation of degradation products.[1]

Quantitative Data from a Forced Degradation Study:

The following table summarizes typical results from a forced degradation study on Phloroglucinol.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approximate)
Acid Hydrolysis 0.1 M HCl1 hourRoom Temp.Stable
Alkaline Hydrolysis 0.1 M NaOH1 hourRoom Temp.Significant Degradation
Oxidative 30% H₂O₂-Room Temp.Significant Degradation
Thermal Dry Heat48 hours90-105°CStable
Photolytic UV Light24 hoursRoom Temp.Stable

Data compiled from Lazar et al. (2013) and Patel et al. (2023).[1]

Logical Relationship for Sample Preparation:

Sample_Prep_Logic Start Start Sample Preparation Weigh Weigh this compound Start->Weigh Solvent Choose Appropriate Solvent (e.g., Methanol, Water) Weigh->Solvent Antioxidant Add Antioxidant (e.g., Ascorbic Acid, DMSO) Solvent->Antioxidant Dissolve Dissolve Sample (Sonication may be needed) Antioxidant->Dissolve pH_Adjust Adjust pH if Necessary (Maintain acidic pH) Dissolve->pH_Adjust Filter Filter Sample (0.45 µm) pH_Adjust->Filter Analyze Analyze Immediately or Store Properly Filter->Analyze

Caption: Recommended logical workflow for preparing this compound samples.

References

Validation & Comparative

A Comparative Guide to the HPLC Validation for Phloroglucinol Dihydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phloroglucinol dihydrate against other analytical techniques. The information presented is based on published experimental data to assist researchers in selecting the most suitable method for their specific applications, considering factors such as sensitivity, selectivity, and the nature of the sample matrix.

Performance Comparison of Analytical Methods

The choice of an analytical method for quantifying Phloroglucinol is critical and is dictated by the specific requirements of the analysis, including necessary sensitivity, sample complexity, and available instrumentation. The following table summarizes the key performance parameters of four commonly used methods.[1]

Analytical MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC-UV 256 to 384 µg/ml[2]100.2% to 101.3%[2]< 2%[2]--Widely used for routine analysis in pharmaceutical dosage forms.[1]
HPLC-MS/MS 1.976 to 988.0 ng/mL[3]Within ± 15%[3]< 15.0%[3]-1.976 ng/mL[3]High sensitivity and selectivity, ideal for complex biological matrices like human plasma.[1][3]
GC-MS -----Powerful for volatile and semi-volatile compounds; requires derivatization for non-volatile compounds like Phloroglucinol.[1]
UV-Visible Spectrophotometry -----Simpler, more accessible method, suitable for bulk drug samples or simple formulations.[1]

Experimental Protocols

Detailed methodologies for the primary HPLC method and a comparative technique are provided below. These protocols are based on established and validated methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is extensively used for the routine analysis of Phloroglucinol in pharmaceutical dosage forms.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase : A mixture of buffer and acetonitrile (B52724) in a 90:10 ratio (isocratic mode).[2]

  • Flow Rate : 1.0 ml/min.[2]

  • Detection Wavelength : 265 nm.[2]

  • Injection Volume : 20 µl.

  • Retention Time : Approximately 3.8 minutes.[2]

  • Sample Preparation :

    • Weigh and powder twenty tablets.

    • Transfer a quantity of powder equivalent to 82 mg of Phloroglucinol into a 200 mL volumetric flask.

    • Add 150ml of diluent (mobile phase) and sonicate to dissolve.

    • Make up the volume with the diluent and mix well.[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it suitable for determining Phloroglucinol in complex biological matrices such as human plasma.[1][3]

  • Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column : Diamonsil C18(2) analytical column (4.6 mm×150 mm, 5 µm).[3]

  • Mobile Phase : Methanol/water (80:20 v/v) with 0.02% formic acid.[3]

  • Flow Rate : 1.0 mL/min.

  • Ionization Mode : Negative electrospray ionization (ESI).[3]

  • Detection : Multiple Reaction Monitoring (MRM) with transitions of m/z 125.0 → 56.9 for Phloroglucinol.[3]

  • Sample Preparation (Human Plasma) :

    • To 0.5 mL of plasma, add 20 μL of internal standard solution and 50 μL of 1% hydrochloric acid.

    • Add 4 mL of ethyl acetate, vortex for 3 minutes, and centrifuge for 10 minutes at 4000 rpm.

    • Transfer the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 200 μL of the mobile phase and inject 5 μL into the HPLC system.[3]

Method Validation Workflow and Comparison

The following diagrams illustrate the logical workflow for the validation of the HPLC method and a comparison with alternative analytical techniques.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Workflow for HPLC method validation.

Analytical_Method_Comparison analyte This compound hplc_uv HPLC-UV analyte->hplc_uv Routine Analysis (Pharmaceuticals) hplc_msms HPLC-MS/MS analyte->hplc_msms High Sensitivity (Biological Samples) gc_ms GC-MS analyte->gc_ms Volatile Analysis (Requires Derivatization) uv_vis UV-Vis Spectrophotometry analyte->uv_vis Simple Quantification (Bulk/Simple Formulations)

Caption: Comparison of analytical methods.

References

A Comparative Guide to Lignin Staining: Phloroglucinol Dihydrate vs. Safranin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of lignin (B12514952) in plant tissues is crucial for a wide range of studies, from basic plant biology to the development of biofuels and pharmaceuticals. Two of the most common reagents for this purpose are Phloroglucinol (B13840) dihydrate (in the Wiesner test) and Safranin. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison

Phloroglucinol-HCl and Safranin are both effective stains for lignin, but they differ significantly in their specificity, mechanism, and the type of information they provide. The choice between them depends on the specific research question. Phloroglucinol-HCl is a highly specific histochemical test for the presence of cinnamaldehyde (B126680) end-groups in lignin, providing a semi-quantitative measure of this specific lignin component.[1] In contrast, Safranin is a more general stain that binds to acidic components of the cell wall, including lignin, making it less specific but useful for providing strong contrast for general morphological studies.[1][2]

FeaturePhloroglucinol Dihydrate (Wiesner Test)Safranin O
Staining Principle Reacts specifically with cinnamaldehyde end-groups in lignin in the presence of strong acid (HCl).[1][3]A cationic dye that binds to acidic components of the cell wall, including the phenolic hydroxyl groups of lignin.[2]
Specificity for Lignin High; specific for cinnamaldehyde residues.[1] Does not react with other lignin subunits.Moderate; also stains other acidic components like acidic proteoglycans.[2]
Color of Stained Lignin Red-violet or cherry red.[1][3]Bright red.[2]
Permanence of Stain Not permanent; fades over time, requiring immediate observation.[1]Relatively permanent, allowing for long-term storage of slides.
Quantification Potential Semi-quantitative; the intensity of the color is proportional to the concentration of cinnamaldehyde end-groups, not necessarily the total lignin content.[1][4]Can be used for quantitative analysis through methods like fluorescence microscopy and image analysis to estimate relative lignin content.[5][6]
Common Counterstain Not typically used with a counterstain.Frequently used with a counterstain like Fast Green or Astra Blue to differentiate lignified (red) from non-lignified (green/blue) tissues.[7][8]
Advantages - High specificity for a key lignin component.[1]- Rapid staining procedure.[3]- Provides excellent contrast for visualizing lignified tissues.[1]- Relatively permanent stain.
Disadvantages - Stain is not permanent and fades.[1]- Does not stain all types of lignin, only those with cinnamaldehyde end-groups.[1]- Requires the use of corrosive concentrated HCl.[1]- Less specific for lignin compared to the Wiesner test.[1]

Experimental Protocols

Phloroglucinol-HCl Staining (Wiesner Test)

This protocol is a standard method for the qualitative and semi-quantitative visualization of lignin in fresh or fixed plant sections.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol (B145695)

  • Microscope slides and coverslips

  • Droppers or pipettes

  • Plant tissue sections

Reagent Preparation:

  • Phloroglucinol Solution (2% w/v): Dissolve 2 grams of this compound in 100 mL of 95% ethanol. This solution should be stored in a dark, sealed container.[1]

  • Wiesner Reagent: In a fume hood, mix two volumes of the 2% phloroglucinol solution with one volume of concentrated HCl. This reagent must be prepared fresh before each use.[1]

Staining Procedure:

  • Place a thin section of the plant tissue on a clean microscope slide.

  • Add a few drops of the freshly prepared Wiesner reagent to the tissue section.

  • Allow the stain to react for 2-5 minutes.[1]

  • Carefully place a coverslip over the tissue, avoiding air bubbles.

  • Observe immediately under a light microscope. Lignified tissues will appear red or red-violet.[1]

  • Capture images promptly as the stain will fade.[1]

Safranin and Fast Green Staining

This is a classic differential staining method used to distinguish between lignified and non-lignified tissues.

Materials:

  • Safranin O

  • Fast Green FCF

  • 70% Ethanol

  • 95% Ethanol

  • Absolute Ethanol

  • Xylene (or a xylene substitute)

  • Mounting medium

  • Microscope slides and coverslips

  • Staining jars

  • Plant tissue sections (fixed and embedded in paraffin (B1166041) is common)

Reagent Preparation:

  • 1% Safranin O in 70% Ethanol: Dissolve 1 gram of Safranin O in 100 mL of 70% ethanol.

  • 0.5% Fast Green in 95% Ethanol: Dissolve 0.5 grams of Fast Green FCF in 100 mL of 95% ethanol.

Staining Procedure (for paraffin-embedded sections):

  • Deparaffinize and Rehydrate:

    • Xylene: 2 changes, 5 minutes each.

    • Absolute Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 minutes.

    • 70% Ethanol: 2 minutes.

    • Distilled water: 2 minutes.

  • Staining:

    • Stain in 1% Safranin O solution for 2-24 hours, depending on the tissue.

    • Rinse with distilled water to remove excess stain.

  • Dehydration and Counterstaining:

    • 70% Ethanol: 1-2 minutes.

    • 95% Ethanol: 1-2 minutes.

    • Counterstain with 0.5% Fast Green in 95% ethanol for 15-30 seconds.

    • Absolute Ethanol: 2 changes, 1 minute each.

  • Clearing and Mounting:

    • Xylene (or substitute): 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium.

Expected Results: Lignified tissues, nuclei, and cutinized cell walls will be stained red, while cellulosic cell walls and cytoplasm will be stained green.

Visualizing the Methodologies

To better understand the workflows and the underlying chemical principles, the following diagrams have been generated.

Phloroglucinol_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_observe Observation start Plant Tissue Section slide Place on Microscope Slide start->slide reagent Add Freshly Prepared Phloroglucinol-HCl Reagent slide->reagent incubate Incubate for 2-5 minutes reagent->incubate coverslip Apply Coverslip incubate->coverslip observe Observe Immediately (Red-Violet Color) coverslip->observe

Caption: Workflow for lignin staining using the Phloroglucinol-HCl (Wiesner) test.

Safranin_Staining_Workflow cluster_prep Deparaffinize & Rehydrate cluster_stain Staining cluster_counterstain Dehydrate & Counterstain cluster_mount Clearing & Mounting start Paraffin Section xylene Xylene start->xylene etoh_abs Absolute EtOH xylene->etoh_abs etoh_95 95% EtOH etoh_abs->etoh_95 etoh_70 70% EtOH etoh_95->etoh_70 water Distilled Water etoh_70->water safranin Stain in Safranin O (2-24 hours) water->safranin rinse Rinse in Water safranin->rinse dehydrate1 70% & 95% EtOH rinse->dehydrate1 fast_green Counterstain with Fast Green dehydrate1->fast_green dehydrate2 Absolute EtOH fast_green->dehydrate2 clear Xylene dehydrate2->clear mount Mount clear->mount Staining_Mechanisms cluster_phloro Phloroglucinol-HCl Reaction cluster_safranin Safranin Binding phloroglucinol Phloroglucinol product_p Red-Violet Colored Complex phloroglucinol->product_p reacts with hcl HCl (acid catalyst) hcl->product_p in presence of lignin_ald Lignin (Cinnamaldehyde End-Group) lignin_ald->product_p safranin Safranin (Cationic Dye, Red) binding Electrostatic Binding safranin->binding lignin_acid Lignin (Acidic Phenolic Hydroxyl Groups) lignin_acid->binding binds to

References

A Comparative Guide to Phloroglucinol Dihydrate and Anhydrous Phloroglucinol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using the dihydrate or anhydrous form of a compound can have significant implications for assay accuracy, reproducibility, and overall experimental success. This guide provides an objective comparison of phloroglucinol (B13840) dihydrate and anhydrous phloroglucinol, offering insights into their respective properties and performance in common analytical assays.

Introduction to Phloroglucinol and its Hydrated Form

Phloroglucinol, or 1,3,5-trihydroxybenzene, is a phenol (B47542) derivative with a wide range of applications in pharmaceuticals, cosmetics, and as a laboratory reagent.[1] It exists in two common solid forms: anhydrous phloroglucinol and phloroglucinol dihydrate. The key difference lies in the presence of two water molecules within the crystal structure of the dihydrate form. This seemingly small difference in composition leads to variations in their physical and chemical properties, which in turn can influence their use in quantitative and qualitative assays.

Core Physicochemical Differences

Understanding the fundamental differences between the two forms is crucial for their appropriate selection and handling in experimental settings. The primary distinctions are summarized in the table below.

PropertyThis compoundAnhydrous PhloroglucinolSignificance in Assays
CAS Number 6099-90-7[1]108-73-6[1]Ensures correct identification and sourcing of the material.
Molecular Formula C₆H₆O₃·2H₂OC₆H₆O₃The presence of water of crystallization must be accounted for in molarity and concentration calculations.
Molecular Weight 162.14 g/mol [1]126.11 g/mol [1]Directly impacts the mass of substance required to prepare standard solutions of a specific concentration.
Appearance White to beige crystalline powder.[1]White crystalline powder.[1]Generally, no significant impact on most assays.
Melting Point Approx. 116-117 °C (decomposes by losing water)[2]Approx. 218-220 °C[2]Important for material characterization and can indicate purity.
Solubility High solubility in water, ethanol, and diethyl ether.[1]High solubility in water, ethanol, and diethyl ether.[1]Both forms are readily soluble in common assay solvents.
Stability Stable under ambient conditions (40-60% relative humidity). Dehydrates above 50°C or below 16% relative humidity at 25°C.[3][4]Unstable under ambient humidity; readily absorbs moisture to form the dihydrate.[3][4]The dihydrate form is generally more stable for storage and handling under typical laboratory conditions. The anhydrous form requires storage in a desiccated environment to prevent hydration.

Performance and Considerations in Assays

The choice between the dihydrate and anhydrous forms of phloroglucinol primarily affects the preparation of standard solutions and the accuracy of quantitative analyses.

1. Preparation of Standard Solutions:

The most critical difference when using these two forms in assays is the calculation of the amount of substance needed. Due to its higher molecular weight, a greater mass of this compound is required to achieve the same molar concentration as the anhydrous form.

Workflow for Standard Solution Preparation

cluster_anhydrous Anhydrous Phloroglucinol cluster_dihydrate This compound A1 Weigh Anhydrous Phloroglucinol (MW = 126.11 g/mol) A2 Dissolve in Solvent A1->A2 A3 Dilute to Final Volume A2->A3 F Ready for Assay A3->F Standard Solution D1 Weigh this compound (MW = 162.14 g/mol) D2 Dissolve in Solvent D1->D2 D3 Dilute to Final Volume D2->D3 D3->F Standard Solution C Target Molar Concentration C->A1 Calculate Mass C->D1 Calculate Mass

Caption: Workflow for preparing standard solutions from anhydrous and dihydrate forms.

2. Stability and Handling:

This compound is the more stable form under typical laboratory conditions of ambient temperature and humidity.[3][4] The anhydrous form is hygroscopic and will readily absorb atmospheric moisture, converting to the dihydrate.[3][4] This can introduce significant error in weighing if not handled in a controlled (dry) environment. Therefore, for routine assays where stringent environmental control is not feasible, the dihydrate form offers a more reliable and stable starting material.

3. Impact on Assay Results:

Provided that the correct molecular weight is used in calculations and the material is handled appropriately to prevent hydration (for the anhydrous form), both forms should yield identical results in solution-based assays. Once dissolved, the active phloroglucinol molecule is the same. However, the potential for weighing errors due to moisture absorption by the anhydrous form can lead to inaccuracies in the final calculated concentration of the analyte.

Experimental Protocols for Common Phloroglucinol Assays

Below are detailed methodologies for common assays where phloroglucinol is used. These protocols can be adapted for use with either the dihydrate or anhydrous form, with the critical step being the initial accurate preparation of the standard solution.

High-Performance Liquid Chromatography (HPLC-UV) Assay

This method is suitable for the quantification of phloroglucinol in pharmaceutical dosage forms.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water. A common gradient is to start with a low percentage of acetonitrile and increase it over the course of the run.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV detection at 270 nm.

  • Standard Preparation:

    • Accurately weigh an appropriate amount of either this compound or anhydrous phloroglucinol.

    • Dissolve in a suitable solvent, such as methanol (B129727) or the mobile phase, to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare working standards of known concentrations (e.g., 1 to 100 µg/mL).

  • Sample Preparation:

    • For bulk drug substance, accurately weigh and dissolve in the solvent to achieve a concentration within the calibration range.

    • For formulated products, extract a known quantity with a suitable solvent, sonicate, centrifuge, and filter the supernatant before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of phloroglucinol in the sample by interpolating its peak area on the calibration curve.

HPLC Analysis Workflow

A Prepare Mobile Phase B Equilibrate HPLC System A->B E Inject Standards and Samples B->E C Prepare Standard Solutions (Anhydrous or Dihydrate) C->E D Prepare Sample Solutions D->E F Acquire Chromatographic Data E->F G Process Data and Quantify F->G

Caption: General workflow for HPLC analysis of phloroglucinol.

Spectrophotometric Assay (Diazotization Method)

This colorimetric method can be used for the determination of phloroglucinol in various samples.

Experimental Protocol:

  • Reagents:

    • Phloroglucinol standard solution (prepared accurately from either dihydrate or anhydrous form).

    • Sodium nitrite (B80452) solution.

    • Hydrochloric acid solution.

    • Sodium hydroxide (B78521) solution.

  • Procedure:

    • To a series of volumetric flasks, add increasing volumes of the phloroglucinol standard solution.

    • Add hydrochloric acid and sodium nitrite solution to initiate diazotization.

    • After a specific time, add a coupling agent (if required by the specific method) and then sodium hydroxide to make the solution alkaline and facilitate color development.

    • Dilute to the final volume with distilled water and mix well.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Quantification: Create a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Conclusion and Recommendations

Both this compound and anhydrous phloroglucinol can be used effectively in assays, provided that their distinct properties are taken into account.

  • For routine analysis in a standard laboratory environment, this compound is the recommended form. Its stability under ambient conditions minimizes the risk of weighing errors due to moisture absorption, leading to more reliable and reproducible results.

  • Anhydrous phloroglucinol should be used when the presence of water is a concern for a specific reaction or formulation, or when a higher purity of the phloroglucinol molecule per unit mass is required. However, it necessitates careful handling in a controlled, low-humidity environment (e.g., a glove box or a desiccator) to prevent hydration.

Ultimately, the choice between the two forms depends on the specific requirements of the assay, the available laboratory facilities, and the desired level of accuracy. By understanding the key differences and following appropriate handling and calculation procedures, researchers can ensure the integrity and validity of their experimental data.

References

A Comparative Analysis of the Antioxidant Activity of Phloroglucinol Dihydrate and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Phloroglucinol dihydrate and Gallic acid, two phenolic compounds with recognized antioxidant properties. The following sections present quantitative data from various in vitro assays, detailed experimental protocols for key methodologies, and an overview of their cellular antioxidant mechanisms, including relevant signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of this compound and Gallic acid has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant potency. The Oxidation Stability Index (OSI) from the Rancimat test measures the resistance of an oil or fat to oxidation, where a higher value signifies better protection.

Antioxidant AssayThis compoundGallic AcidReference
DPPH Radical Scavenging Assay (IC50) 45.72 µM30.53 µM[1]
42 ± 1.00 µg/mL-[2]
β-Carotene Bleaching Assay (IC50) 66.15 µM43.66 µM[1]
Rancimat Test (OSI at 110°C) 2.26 h4.89 h[1]
Nitric Oxide Radical Scavenging Assay (IC50) 53.66 ± 1.52 µg/mL-[2]
Hydrogen Peroxide Scavenging Assay (IC50) 52.3 ± 1.52 µg/mL-[2]
Superoxide Radical Scavenging Assay (IC50) 102 ± 2.00 µg/mL-[2]
Hydroxyl Radical Scavenging Assay (IC50) 180 ± 3.60 µg/mL-[2]
ABTS Radical Scavenging Assay (IC50) -1.03 ± 0.25 µg/mL[3]
Ferric Reducing Antioxidant Power (FRAP) Data not available in direct comparisonFrequently used as a standard, indicating high activity[4][5][6][7][8][9][10][11]

Note: Data from different studies should be compared with caution due to potential variations in experimental conditions. A direct comparison within the same study provides more reliable relative potency. Based on the available direct comparative data, Gallic acid demonstrates significantly higher radical scavenging and protective activity in the DPPH, β-carotene bleaching, and Rancimat assays.[1]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, both compounds exhibit protective effects within cellular systems through distinct mechanisms.

Phloroglucinol:

Phloroglucinol has been shown to exert its antioxidant effects by modulating key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes, including heme oxygenase-1 (HO-1) . HO-1 plays a critical role in mitigating oxidative damage.[2]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 dissociation Phloroglucinol Phloroglucinol Phloroglucinol->Nrf2_Keap1 dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Nrf2_Keap1->Nrf2 releases HO1_Gene HO-1 Gene ARE->HO1_Gene activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein transcription & translation Cellular_Protection Cellular Protection HO1_Protein->Cellular_Protection promotes

Caption: Phloroglucinol-mediated activation of the Nrf2/HO-1 signaling pathway.

Gallic Acid:

Gallic acid is a potent antioxidant that acts through multiple mechanisms. It is an excellent radical scavenger due to its three hydroxyl groups on the aromatic ring.[12] Its antioxidant action also involves the inhibition of lipid peroxidation and the chelation of metal ions, which can catalyze the formation of reactive oxygen species.[13] Furthermore, Gallic acid can support endogenous antioxidant defense systems.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

DPPH_Workflow start Start prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_sample Prepare sample and standard (e.g., Gallic acid) solutions at various concentrations start->prep_sample mix Mix DPPH solution with sample or standard prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • The antioxidant sample, dissolved in the same solvent, is added to the DPPH solution.

  • The mixture is incubated for a specific time in the dark.

  • The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • The antioxidant sample is added to the ABTS•+ solution.

  • The decrease in absorbance is measured after a set incubation time.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Procedure:

  • The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, a solution of FeCl₃, and an acetate (B1210297) buffer.

  • The antioxidant sample is added to the FRAP reagent.

  • The mixture is incubated, and the absorbance of the ferrous-TPTZ complex is measured at its maximum absorbance wavelength (around 593 nm).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.[7][8]

β-Carotene Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidative bleaching of β-carotene, which is induced by the products of linoleic acid oxidation.

Procedure:

  • An emulsion of β-carotene and linoleic acid is prepared.

  • The antioxidant sample is added to the emulsion.

  • The mixture is incubated at a specific temperature (e.g., 50°C), and the absorbance of β-carotene is monitored over time at its maximum absorbance wavelength (around 470 nm).

  • The rate of β-carotene bleaching in the presence of the antioxidant is compared to a control without the antioxidant.

Rancimat Test

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

Procedure:

  • A sample of oil or fat, with or without the antioxidant, is heated to a high temperature (e.g., 110°C) while a stream of purified air is passed through it.

  • The volatile oxidation products are collected in a measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period.

  • The OSI, or induction time, is the time taken to reach this point.

References

A Comparative Analysis of the Efficacy of Phloroglucinol Dihydrate and Other Antispasmodic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of phloroglucinol (B13840) dihydrate against other commonly used antispasmodic compounds, including pinaverium (B1222119) bromide, otilonium (B12848) bromide, mebeverine (B1676125) hydrochloride, and hyoscine butylbromide. The information presented is based on available clinical trial data and pharmacological studies, offering a valuable resource for research and development in the field of gastrointestinal motility disorders.

Executive Summary

Antispasmodic agents are a cornerstone in the management of visceral pain and cramping, particularly in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). While these compounds share the common goal of smooth muscle relaxation, their mechanisms of action and clinical efficacy profiles can vary significantly. This guide delves into a comparative analysis of phloroglucinol dihydrate and other prominent antispasmodics, presenting quantitative data from clinical trials, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Mechanisms of Action: A Diverse Pharmacological Landscape

The antispasmodic effect of these compounds is achieved through various molecular targets and signaling pathways. A summary of their primary mechanisms is presented below.

This compound: This agent exhibits a multifactorial mechanism of action, directly targeting the smooth muscle. Its spasmolytic effect is attributed to the inhibition of voltage-dependent calcium channels and potentially the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[1]

Pinaverium Bromide: As a selective L-type calcium channel blocker, pinaverium bromide acts locally on the gastrointestinal tract.[2][3][4] By inhibiting the influx of calcium into colonic smooth muscle cells, it reduces muscle contractility and spasm.[2][5][6]

Otilonium Bromide: This compound also primarily functions as an L-type calcium channel blocker.[7][8] Additionally, it exhibits antagonist activity at tachykinin NK2 receptors and muscarinic receptors, contributing to its spasmolytic effect.[3][9]

Mebeverine Hydrochloride: Mebeverine's mechanism involves the blockade of voltage-operated sodium channels in smooth muscle cells.[10] This action leads to a reduction in intracellular calcium levels, resulting in muscle relaxation.[10]

Hyoscine Butylbromide (Scopolamine): This well-established antispasmodic is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (primarily M3) on smooth muscle cells. By blocking the action of acetylcholine, it prevents the signaling cascade that leads to muscle contraction.[11]

Comparative Efficacy: Insights from Clinical Trials

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of this compound and its comparators.

Table 1: Efficacy of this compound in Irritable Bowel Syndrome (IBS)
StudyDesignNTreatmentDurationPrimary EndpointResultAdverse Events
Jafri W, et al. (2006)[12]Open-label, quasi-interventional100Phloroglucinol 50mg TID8 weeksImprovement in abdominal painStatistically significant improvement in abdominal pain (p<0.001) and other IBS symptoms.Well-tolerated.
Choi CH, et al. (2020)[13][14]Randomized, double-blind, placebo-controlled72Phloroglucinol vs. Placebo (IBS-D)2 weeksProportion of responders (SGA)Trend towards higher responder rate with phloroglucinol (55.6% vs 30.6%, p=0.056). Significantly higher responder rate over 3 weeks (61.6% vs 30.6%, p=0.013).Mild nausea reported in the phloroglucinol group (5.6%).[13]

TID: three times a day; IBS-D: Diarrhea-predominant IBS; SGA: Subject Global Assessment.

Table 2: Comparative Efficacy of this compound vs. Other Antispasmodics
StudyDesignNComparisonDurationKey Findings
A study cited in ResearchGate[15]Randomized, double-blind, non-inferiority-Phloroglucinol vs. Pinaverium Bromide-Phloroglucinol was found to be a safe and beneficial option for overall IBS symptoms in patients with IBS-D.
A study cited in eCommons@AKU[12]Local study-Phloroglucinol vs. Mebeverine-Phloroglucinol was found to be as effective as mebeverine in relieving IBS symptoms.
A study cited in Clinical Endoscopy[16][17]Randomized, investigator-blind, comparative172Oral Phloroglucin vs. IV/IM Cimetropium (B130472) Bromide (for EGD)Single doseOral phloroglucin showed similar antispasmodic efficacy to cimetropium bromide with fewer side effects (dry mouth: 15.1% vs 50%).

IV/IM: Intravenous/Intramuscular; EGD: Esophagogastroduodenoscopy.

Table 3: Efficacy of Comparator Antispasmodics in IBS from Placebo-Controlled Trials
CompoundStudy (Example)NKey Efficacy Finding
Pinaverium Bromide A meta-analysis cited in J Neurogastroenterol Motil[13][14]-Demonstrated a significant benefit on abdominal pain.
Otilonium Bromide A multi-center RCT cited in J Neurogastroenterol Motil[13][14]356Superior to placebo in reducing the frequency of abdominal pain episodes (P < 0.05).
Mebeverine Hydrochloride Darvish-Damavandi M, et al. (2010)[18]555 (meta-analysis)No statistically significant difference compared to placebo for clinical improvement or relief of abdominal pain.
Hyoscine Butylbromide A meta-analysis cited in J Neurogastroenterol Motil[13][14]-Failed to show a significant benefit on abdominal pain.

Experimental Protocols: A Closer Look at the Methodology

Understanding the design of the clinical trials is crucial for interpreting their findings. Below are the methodologies of key studies cited.

Choi CH, et al. (2020): Phloroglucinol in Diarrhea-Predominant IBS[13][14]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 72 patients aged 18-65 years meeting the Rome III criteria for diarrhea-predominant IBS (IBS-D).

  • Intervention: Patients were randomized (1:1) to receive either phloroglucinol or a placebo for 2 weeks.

  • Primary Outcome: The proportion of responders, defined as those who reported "moderate or more improvement" on the Subject Global Assessment (SGA) for at least one of the two treatment weeks.

  • Secondary Outcomes: Proportion of responders over a 3-week period (including a 1-week follow-up), changes in individual IBS symptoms, stool frequency and consistency, and IBS-Quality of Life (IBS-QOL).

  • Statistical Analysis: The intention-to-treat population was analyzed. The chi-square test or Fisher's exact test was used for categorical variables, and the independent t-test or Mann-Whitney U test was used for continuous variables.

Jafri W, et al. (2006): Phloroglucinol in IBS[12]
  • Study Design: An open-label, quasi-interventional study.

  • Participants: 100 patients attending gastroenterology clinics who met the Rome II criteria for IBS.

  • Intervention: All patients received phloroglucinol 50 mg orally three times a day for two months.

  • Outcome Measures: Symptoms were assessed before and during treatment using a questionnaire covering abdominal pain, stool frequency, urgency, passage of mucus, sense of incomplete defecation, and bloating.

  • Statistical Analysis: The Wilcoxon signed-rank test was used to compare pre- and post-treatment symptom scores. A p-value of < 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for each antispasmodic compound and a general experimental workflow for a clinical trial.

Signaling Pathways

Pinaverium_Otilonium_Pathway Pinaverium Pinaverium Bromide L_type_CaC_P L-type Calcium Channel Pinaverium->L_type_CaC_P Blocks Relaxation Muscle Relaxation Pinaverium->Relaxation Ca_influx Ca²⁺ Influx L_type_CaC_P->Ca_influx Otilonium Otilonium Bromide L_type_CaC_O L-type Calcium Channel Otilonium->L_type_CaC_O Blocks NK2R Tachykinin NK2 Receptor Otilonium->NK2R Antagonizes MuscarinicR Muscarinic Receptor Otilonium->MuscarinicR Antagonizes Otilonium->Relaxation L_type_CaC_O->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Mebeverine_Pathway Mebeverine Mebeverine Na_channel Voltage-gated Sodium Channel Mebeverine->Na_channel Blocks Relaxation Muscle Relaxation Mebeverine->Relaxation Depolarization Membrane Depolarization Na_channel->Depolarization VDCaC_activation Activation of Voltage-Dependent Ca²⁺ Channels Depolarization->VDCaC_activation Ca_influx Ca²⁺ Influx VDCaC_activation->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Hyoscine_Pathway Hyoscine Hyoscine Butylbromide M3_receptor Muscarinic M3 Receptor Hyoscine->M3_receptor Antagonizes Relaxation Muscle Relaxation Hyoscine->Relaxation ACh Acetylcholine (ACh) ACh->M3_receptor Binds Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction Ca_release->Contraction Clinical_Trial_Workflow Start Patient Screening (e.g., Rome Criteria for IBS) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Comparator/Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 2-8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Period Treatment->FollowUp DataCollection Data Collection (e.g., Symptom Scores, QoL, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results

References

A Comparative Analysis of Phloroglucinol Dihydrate for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of active pharmaceutical ingredients (APIs) and research chemicals are paramount. This guide provides an objective comparison of Phloroglucinol dihydrate from four prominent suppliers: Thermo Fisher Scientific (Alfa Aesar), Sigma-Aldrich (Merck), TCI Chemicals, and Cayman Chemical. The analysis is based on publicly available data from Certificates of Analysis (CoA) and product specification sheets, supported by detailed experimental protocols for quality assessment.

This compound is a versatile organic compound with significant applications in the pharmaceutical industry as an antispasmodic agent and in various laboratory settings as a reagent.[1][2] Its therapeutic effects are primarily attributed to its ability to induce smooth muscle relaxation, making it effective in treating gastrointestinal and biliary tract spasms. This guide aims to assist in the selection of the most suitable this compound product by comparing key quality attributes and providing the methodologies to verify them.

Quantitative Data Comparison

The following table summarizes the key quality parameters of this compound as specified by the different suppliers. This data is essential for assessing the purity, identity, and consistency of the product.

Parameter Thermo Fisher Scientific (Alfa Aesar) Sigma-Aldrich (Merck) TCI Chemicals Cayman Chemical
Purity (Assay) 99.9% (by GLC)≥96.5% (by GC)[3]>98.0% (by GC)≥98%
Water Content (Karl Fischer) 21.5%Not Specified20.0% to 24.0%Not Specified
Melting Point 214-216°C218-221°C[3]211.0 to 216.0°CNot Specified
Appearance White powderCream, crystalline powderWhite to Yellow to Orange powder to crystalA crystalline solid[4]
Identity (IR) Conforms to structurePasses testConforms to structureNot Specified

Experimental Protocols

To ensure the quality and performance of this compound, a series of analytical tests are typically performed. Below are detailed methodologies for three key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to identify any related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) with 0.02% formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the this compound from the supplier in the mobile phase to a similar concentration as the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the main Phloroglucinol peak in the sample chromatogram to the total area of all peaks.

Water Content Determination by Karl Fischer Titration

This is a specific method to quantify the water content in the this compound sample.

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, a base, and a solvent).

  • Solvent: Anhydrous methanol or a suitable solvent in which the sample is soluble.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.

    • Accurately weigh a sample of this compound and add it to the titration vessel containing the solvent.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrometrically.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the identity of the this compound by comparing its infrared spectrum to that of a reference standard.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet or as a mull in Nujol.

  • Procedure:

    • Record the infrared spectrum of the this compound reference standard over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

    • Record the infrared spectrum of the sample under the same conditions.

    • Compare the spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands in both spectra should be concordant.

Mechanism of Action and Experimental Workflow Visualization

To understand the therapeutic relevance and the experimental process, the following diagrams are provided.

Antispasmodic_Action_of_Phloroglucinol Phloroglucinol Phloroglucinol VDCaC Voltage-Dependent Calcium Channels (L-type) Phloroglucinol->VDCaC Inhibits PDE Phosphodiesterase (PDE) Phloroglucinol->PDE Ca_influx Ca²⁺ Influx cAMP cAMP Ca_concentration Decreased Intracellular [Ca²⁺] Ca_influx->Ca_concentration Leads to Relaxation Smooth Muscle Relaxation Ca_concentration->Relaxation Promotes AMP AMP cAMP->AMP Hydrolysis

Caption: Antispasmodic signaling pathway of Phloroglucinol.

Experimental_Workflow cluster_procurement Sample Procurement cluster_analysis Analytical Testing cluster_comparison Data Comparison and Evaluation SupplierA Supplier A This compound HPLC Purity Assay (HPLC) SupplierA->HPLC KF Water Content (Karl Fischer) SupplierA->KF FTIR Identity (FTIR) SupplierA->FTIR SupplierB Supplier B This compound SupplierB->HPLC SupplierB->KF SupplierB->FTIR SupplierC Supplier C This compound SupplierC->HPLC SupplierC->KF SupplierC->FTIR DataTable Quantitative Data Table HPLC->DataTable KF->DataTable FTIR->DataTable Report Comparative Analysis Report DataTable->Report

Caption: Experimental workflow for comparative analysis.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of the product's quality attributes against the specific requirements of the intended application. While all four suppliers provide a product suitable for research and development, there are notable differences in their specified purity levels and the comprehensiveness of the data provided on their CoAs. For applications requiring the highest purity, the product from Thermo Fisher Scientific (Alfa Aesar) with a specified purity of 99.9% may be preferable. However, products from Sigma-Aldrich, TCI Chemicals, and Cayman Chemical also meet high-purity standards suitable for most research and pharmaceutical applications.

It is strongly recommended that end-users perform their own quality control testing using the standardized protocols outlined in this guide to verify the supplier's specifications and to ensure the consistency and reliability of the material for their experiments and formulations. This due diligence is a critical step in ensuring the validity and reproducibility of research outcomes and the quality of final pharmaceutical products.

References

A Comparative Guide to the Quantification of Phloroglucinol Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Phloroglucinol (B13840) dihydrate. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and pharmacokinetic studies. This document presents a side-by-side evaluation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, with supporting data from published studies.

Quantitative Performance Comparison

The choice of a quantification method depends on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] The following table summarizes key performance parameters of these four widely used methods.

ParameterHPLC-UVHPLC-MS/MSGC-MSUV-Visible Spectrophotometry
Linearity Range 80 - 384 µg/mL[1]1.976 - 988.0 ng/mL[1][2]Not explicitly stated2 - 40 µg/mL[1]
Limit of Detection (LOD) 0.22 mg/L (220 ng/mL)[1]Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 0.66 mg/L (660 ng/mL)[1]1.976 ng/mL[1][2]5 ng/mL[1]Not explicitly stated
Accuracy (% Recovery) 98.55% ± 0.45%[1]86.19% - 91.10%[1][2]< 15% (as CV)[1]Not explicitly stated
Precision (%RSD) < 2%[3]< 15.0%[2][4]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on published and validated methods.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of phloroglucinol in pharmaceutical dosage forms.[1][5]

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) is a commonly used column.[3][6]

  • Mobile Phase : A typical mobile phase is a mixture of a buffer (e.g., 0.136 g of potassium dihydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 90:10 (v/v).[3][6]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection Wavelength : 265 nm.[3]

  • Sample Preparation (Tablets) :

    • Weigh and powder a minimum of 20 tablets.

    • Transfer a quantity of the powder equivalent to 80 mg of phloroglucinol into a 250 mL volumetric flask.[6]

    • Add approximately 150 mL of the mobile phase and sonicate for 20 minutes with intermittent shaking.[6]

    • Make up the volume to 250 mL with the mobile phase and mix well.[6]

    • Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter before injection.[6]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of phloroglucinol in complex biological matrices such as human plasma.[1][2]

  • Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

  • Column : A Diamonsil C18(2) analytical column (4.6 mm×150 mm, 5 µm) can be used.[2]

  • Mobile Phase : Methanol (B129727) and 0.02% formic acid in water (80:20, v/v).[2][4]

  • Flow Rate : 0.5 mL/min.[2]

  • Ionization Mode : Negative Electrospray Ionization (ESI).[2][4]

  • MRM Transitions : For Phloroglucinol: m/z 125.0 → 56.9.[2][4]

  • Sample Preparation (Human Plasma) :

    • To 0.5 mL of plasma, add an internal standard and 50 µL of 1% hydrochloric acid.

    • Perform a liquid-liquid extraction with 4 mL of ethyl acetate (B1210297) by vortexing for 3 minutes.[2]

    • Centrifuge for 10 minutes at 4000 rpm.[2]

    • Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 45°C.[2]

    • Reconstitute the residue in 200 µL of the mobile phase.[2]

    • Centrifuge for 10 minutes at 16,000 rpm and inject a 5 µL aliquot.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phloroglucinol analysis, a derivatization step is typically required to increase its volatility.[5]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[1]

  • Derivatization : Silylation is a common derivatization technique for phloroglucinol.[5]

  • Column : A suitable capillary column for the separation of the derivatized phloroglucinol.[1]

  • Carrier Gas : Helium.[1]

  • Ionization Mode : Electron Ionization (EI).[1]

  • Sample Preparation : Involves extraction from the matrix followed by the essential derivatization step.[1]

UV-Visible Spectrophotometry

This is a simpler and more accessible method, often used for the quantification of phloroglucinol in bulk drug samples or simple formulations.[1] It often relies on a chemical reaction to produce a colored product that can be measured.[1]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.[7]

  • Reagents : A diazotized reagent and an alkaline solution (e.g., Sodium Hydroxide).[1]

  • Procedure :

    • A known amount of the sample containing phloroglucinol is reacted with the diazotized reagent.

    • A coupling agent is then added in an alkaline medium to form a colored solution.[1]

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax).[7]

  • Sample Preparation :

    • Prepare a stock solution of phloroglucinol in a suitable solvent (e.g., methanol or buffered water) at a concentration of approximately 100 µg/mL.[7]

    • Prepare a series of standard solutions by serial dilution to establish a linear range of absorbance.[7]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of Phloroglucinol dihydrate, applicable to most chromatographic methods.

Phloroglucinol Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Analysis sample Sample Collection (e.g., Tablets, Plasma) extraction Extraction (e.g., Sonication, LLE) sample->extraction derivatization Derivatization (if required, e.g., for GC-MS) extraction->derivatization filtration Filtration / Centrifugation derivatization->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (HPLC / GC) injection->separation detection Detection (UV / MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification result Final Result quantification->result

Caption: General workflow for this compound quantification.

References

A Comparative Guide to Cell Wall Staining: Phloroglucinol Dihydrate vs. Toluidine Blue O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of plant cell wall components is paramount. This guide provides an objective comparison of two common staining reagents, Phloroglucinol (B13840) dihydrate and Toluidine Blue O, offering insights into their performance, protocols, and underlying mechanisms to aid in the selection of the most appropriate method for your research needs.

Performance at a Glance: A Comparative Analysis

Phloroglucinol dihydrate, typically used in an acidic solution (Phloroglucinol-HCl), and Toluidine Blue O are both effective stains for plant cell walls, yet they differ significantly in their specificity and the breadth of components they visualize. Phloroglucinol is a highly specific stain for cinnamaldehyde (B126680) end-groups found in lignin (B12514952), producing a characteristic red-violet color.[1][2] This specificity makes it an excellent tool for the qualitative and semi-quantitative assessment of lignification.[1] In contrast, Toluidine Blue O is a polychromatic dye that binds to various anionic groups within the cell wall, resulting in a differential staining pattern.[3] Lignified tissues typically stain greenish-blue, while pectic substances appear pinkish-purple.[4][5] This allows for the simultaneous visualization of multiple cell wall components in a single sample.[3]

While Phloroglucinol provides a more targeted assessment of lignin, its stain is known to fade over time, necessitating prompt observation and image capture.[1] Toluidine Blue O, on the other hand, offers a more stable stain. The choice between these two reagents will ultimately depend on the specific research question. For studies focused specifically on the presence and distribution of lignin, Phloroglucinol is a superior choice. For broader anatomical studies requiring the differentiation of multiple cell wall components, Toluidine Blue O is more advantageous.

FeatureThis compound (Wiesner Test)Toluidine Blue O
Primary Target Cinnamaldehyde end-groups in Lignin[1][2]Polyanionic compounds (Pectin, Lignin, Nucleic Acids)[1][3]
Colorimetric Response Red-violet/Cherry red[1][2]Lignin: Greenish-blue; Pectin: Pinkish-purple[4][5]
Specificity for Lignin High (for cinnamaldehyde end-groups)[1]Low to moderate (stains other components)[1]
Qualitative/Quantitative Qualitative and Semi-quantitative[1]Primarily Qualitative
Stain Stability Fades over time, requires immediate observation[1]Generally stable
Ease of Use Simple and rapid[1]Simple and rapid[1]
Key Advantage High specificity for a key lignin componentDifferential staining of multiple cell wall components
Key Disadvantage Stain is not permanentLess specific for lignin

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies for both staining procedures are crucial for reproducible results. The following are standard protocols for Phloroglucinol-HCl and Toluidine Blue O staining of plant tissue sections.

Phloroglucinol-HCl Staining Protocol

This protocol is adapted from standard histological procedures for the detection of lignin.[2][6]

Reagents:

  • Phloroglucinol Stock Solution (3% w/v): Dissolve 0.3 g of phloroglucinol in 10 ml of absolute ethanol (B145695). This solution should be prepared fresh.[6]

  • Hydrochloric Acid (HCl): Concentrated (e.g., 37%).

  • Phloroglucinol-HCl Staining Solution: Mix two volumes of the 3% phloroglucinol stock solution with one volume of concentrated HCl immediately before use.[6] Caution: Concentrated HCl is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Procedure:

  • Tissue Sectioning: Prepare thin sections of fresh or fixed plant tissue using a microtome or a sharp razor blade.

  • Mounting: Place the sections on a clean microscope slide.

  • Staining: Add a few drops of the freshly prepared Phloroglucinol-HCl staining solution to the tissue sections.

  • Incubation: Allow the stain to react for 1-5 minutes.

  • Observation: Cover the sections with a coverslip and observe immediately under a light microscope. Lignified tissues will appear red-violet.

  • Image Capture: Capture images promptly as the stain will fade.[1]

Toluidine Blue O Staining Protocol

This protocol is a general method for polychromatic staining of plant cell walls.[3]

Reagents:

  • Toluidine Blue O Solution (0.02% - 0.5% w/v): Dissolve 0.02 g to 0.5 g of Toluidine Blue O powder in 100 ml of distilled water. The concentration can be adjusted based on the tissue type and desired staining intensity.[3]

Procedure:

  • Tissue Sectioning: Prepare thin sections of fresh or fixed plant tissue.

  • Hydration: If using embedded sections, deparaffinize and rehydrate the sections through a graded ethanol series to water.

  • Staining: Immerse the sections in the Toluidine Blue O solution for 1-5 minutes.

  • Rinsing: Briefly rinse the sections with distilled water to remove excess stain.

  • Dehydration (for permanent mounts): Quickly dehydrate the sections through a graded ethanol series.

  • Clearing and Mounting: Clear the sections in xylene and mount with a resinous mounting medium.

  • Observation: Observe under a light microscope. Lignified walls will appear greenish-blue, and pectin-rich areas will be pinkish-purple.

Visualizing the Process: Workflows and Mechanisms

To better understand the application and underlying principles of these staining methods, the following diagrams illustrate the experimental workflows and the chemical interactions responsible for the colorimetric changes.

G Experimental Workflow for Cell Wall Staining cluster_0 Phloroglucinol-HCl Staining cluster_1 Toluidine Blue O Staining P1 Prepare fresh 3% Phloroglucinol in Ethanol P2 Mix 2 parts Phloroglucinol solution with 1 part concentrated HCl P1->P2 P3 Apply stain to tissue section for 1-5 min P2->P3 P4 Observe immediately (Red-violet for Lignin) P3->P4 T1 Prepare 0.02-0.5% aqueous Toluidine Blue O solution T2 Immerse tissue section in stain for 1-5 min T1->T2 T3 Rinse with distilled water T2->T3 T4 Observe (Greenish-blue for Lignin, Pinkish-purple for Pectin) T3->T4 start Plant Tissue Section start->P1 start->T1

Caption: A flowchart comparing the key steps in Phloroglucinol-HCl and Toluidine Blue O staining.

G Staining Mechanisms cluster_Phloro Phloroglucinol-HCl Interaction cluster_TBO Toluidine Blue O Interaction Phloroglucinol Phloroglucinol Complex Red-Violet Chromophore Phloroglucinol->Complex Lignin Cinnamaldehyde end-groups in Lignin Lignin->Complex HCl HCl (acidic environment) HCl->Complex TBO Toluidine Blue O (Cationic Dye) Pectin_Stained Pink-Purple Color (Metachromasia) TBO->Pectin_Stained Lignin_Stained Greenish-Blue Color TBO->Lignin_Stained Pectin Pectin (Anionic Carboxyl Groups) Pectin->Pectin_Stained Lignin_TBO Lignin (Anionic Phenolic Groups) Lignin_TBO->Lignin_Stained

Caption: Simplified representation of the chemical basis for Phloroglucinol and Toluidine Blue O staining.

References

A Comparative Analysis of Phloroglucinol Synthesis: Trinitrobenzene Route vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of phloroglucinol (B13840), a key intermediate in the production of numerous pharmaceuticals and fine chemicals, is of paramount importance. This guide provides a detailed comparative study of the traditional synthesis of phloroglucinol from 2,4,6-trinitrobenzene and its contemporary alternatives, supported by experimental data and detailed protocols.

The classical route to phloroglucinol, originating from 2,4,6-trinitrotoluene (B92697) (TNT) and proceeding through 2,4,6-trinitrobenzoic acid, has been a long-standing method. However, the inherent hazards associated with the starting materials and the generation of significant waste streams have driven the development of alternative synthetic pathways. This guide objectively compares the performance of the trinitrobenzene route with two prominent alternatives: the oxidation of 1,3,5-triisopropylbenzene (B165165) and a method starting from 3,5-dichlorophenol.

Comparative Performance of Synthesis Routes

The following table summarizes the key quantitative data for the different phloroglucinol synthesis methods, offering a clear comparison of their efficiency and product quality.

Synthesis RouteStarting MaterialReported Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Trinitrobenzene Route2,4,6-Trinitrobenzoic Acid46–53%[1]High after recrystallization~21 hours (hydrolysis step)[1]Well-established methodUse of explosive precursors, hazardous reagents (tin, strong acids), long reaction time, significant waste
Triisopropylbenzene Route1,3,5-Triisopropylbenzene50–60%[2]99%[3]Not specifiedAvoids explosive materials, high purity productInvolves peroxide intermediates which can be hazardous, multi-step process
Dichlorophenol Route3,5-Dichlorophenol87.4%[3]99.9%[3]10 hours[3]High yield and purity, avoids explosive precursorsUse of strong base and catalyst, requires organic solvents
Aniline RouteAniline60.5% (overall)[4]Not specifiedMulti-stepInexpensive starting materialMulti-step synthesis, use of bromine

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Synthesis of Phloroglucinol from 2,4,6-Trinitrobenzoic Acid

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Step 1: Reduction of 2,4,6-Trinitrobenzoic Acid and Hydrolysis of the Intermediate

  • In a 5-liter flask equipped with a reflux condenser, add 225 g (0.87 mole) of crude 2,4,6-trinitrobenzoic acid to 2100 g (1800 cc, 19.6 moles) of concentrated hydrochloric acid.

  • Gradually add 830 g (7.0 atoms) of granulated tin in small portions. Initiate the reaction by gently warming the flask in a hot-water bath after the initial addition of 30-40 g of tin.

  • Continue adding the remaining tin through the condenser at a rate that maintains a brisk reaction.

  • After the addition is complete, heat the mixture on a steam bath for one hour to ensure the reaction goes to completion.

  • Filter the hot solution through glass wool to remove any unreacted tin.

  • Dilute the filtrate to exactly 2 liters and determine the amount of sodium hydroxide (B78521) needed to neutralize the free acid and 60% of the acid combined with the tin.

  • To the bulk of the filtrate in a 12-liter flask, add 1 kg of cracked ice and the calculated amount of 40% sodium hydroxide solution (approximately 800 cc).

  • Dilute the mixture to 6 liters and boil under a reflux condenser in an inert atmosphere (e.g., coal gas) for twenty hours.

  • Filter the hot solution to remove the precipitate and wash it thoroughly with 2-3 liters of boiling water.

  • Combine the filtrate and washings, concentrate to 3 liters, and then make it slightly acidic to litmus (B1172312) with hydrochloric acid.

  • Cool the solution to 0°C to crystallize the phloroglucinol.

  • Filter the crystals and recrystallize from 700 cc of hot water to obtain 65-75 g (46-53% of the theoretical amount) of phloroglucinol dihydrate.[1]

Synthesis of Phloroglucinol from 1,3,5-Triisopropylbenzene
  • Oxidation: 1,3,5-Triisopropylbenzene is oxidized, typically with air, to form the corresponding trihydroperoxide. This reaction is generally carried out in the presence of a catalyst.

  • Acidolysis: The resulting trihydroperoxide is then cleaved in the presence of an acid catalyst (acidolysis) to yield phloroglucinol and acetone (B3395972) as a byproduct.[2][3]

Synthesis of Phloroglucinol from 3,5-Dichlorophenol

This protocol is based on a patented method.[3]

  • To a 20-liter reaction kettle equipped with a reflux water separator, add 516 g of potassium hydroxide, 500 g of 3,5-dichlorophenol, and 8 liters of toluene.

  • Add 10 g of 10% palladium on carbon and 10 g of ferric trichloride (B1173362) as catalysts.

  • Replace the air in the reactor with nitrogen three times.

  • Heat the reaction mixture to 140°C with stirring and reflux for 10 hours, continuously removing the water formed.

  • After the reaction, cool the mixture and add water to separate the phases.

  • Adjust the pH of the aqueous phase to 1-3 with an inorganic acid.

  • Extract the aqueous phase with a suitable solvent.

  • Concentrate the extract and dissolve the residue in water.

  • Decolorize with activated carbon and recrystallize.

  • Dry the resulting crystals in a vacuum at 50°C to obtain 435 g of phloroglucinol (87.4% yield) with a purity of 99.9%.[3]

Process Flow and Logic

The selection of a synthetic route for phloroglucinol production depends on a variety of factors, including safety, cost, yield, purity requirements, and environmental impact. The following diagrams illustrate the general workflow for comparing these synthesis methods and the reaction pathway for the trinitrobenzene route.

Workflow for Comparing Phloroglucinol Synthesis Routes cluster_start Starting Point cluster_methods Synthesis Route Evaluation cluster_criteria Comparison Criteria cluster_decision Decision Making Start Identify Need for Phloroglucinol Synthesis Trinitrobenzene Trinitrobenzene Route Start->Trinitrobenzene Triisopropylbenzene Triisopropylbenzene Route Start->Triisopropylbenzene Dichlorophenol Dichlorophenol Route Start->Dichlorophenol Aniline Aniline Route Start->Aniline Yield Yield Trinitrobenzene->Yield Purity Purity Trinitrobenzene->Purity Safety Safety & Hazards Trinitrobenzene->Safety Cost Cost-Effectiveness Trinitrobenzene->Cost Environmental Environmental Impact Trinitrobenzene->Environmental Time Reaction Time Trinitrobenzene->Time Triisopropylbenzene->Yield Triisopropylbenzene->Purity Triisopropylbenzene->Safety Triisopropylbenzene->Cost Triisopropylbenzene->Environmental Triisopropylbenzene->Time Dichlorophenol->Yield Dichlorophenol->Purity Dichlorophenol->Safety Dichlorophenol->Cost Dichlorophenol->Environmental Dichlorophenol->Time Aniline->Yield Aniline->Purity Aniline->Safety Aniline->Cost Aniline->Environmental Aniline->Time Decision Select Optimal Synthesis Route Yield->Decision Purity->Decision Safety->Decision Cost->Decision Environmental->Decision Time->Decision Phloroglucinol Synthesis from 2,4,6-Trinitrobenzoic Acid TNBA 2,4,6-Trinitrobenzoic Acid Reduction Reduction (Sn, HCl) TNBA->Reduction Intermediate Triaminobenzene Intermediate Reduction->Intermediate Hydrolysis Hydrolysis (Boiling H₂O) Intermediate->Hydrolysis Crude_PG Crude Phloroglucinol Hydrolysis->Crude_PG Purification Recrystallization Crude_PG->Purification Pure_PG Pure Phloroglucinol Purification->Pure_PG

References

Validating the Specificity of Phloroglucinol-HCl for Cinnamaldehyde Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, plant sciences, and drug development, the accurate detection of specific chemical groups is paramount. The Phloroglucinol-HCl stain, also known as the Wiesner test, has long been a staple for the histochemical localization of lignin (B12514952) in plant tissues, prized for its simplicity and vibrant color reaction. This guide provides a comprehensive validation of the specificity of Phloroglucinol-HCl for cinnamaldehyde (B126680) groups, compares it with alternative detection methods, and offers detailed experimental protocols for its application.

Specificity of the Phloroglucinol-HCl Reaction

The Wiesner test relies on the reaction of phloroglucinol (B13840) with cinnamaldehyde end groups within the lignin polymer in an acidic environment.[1] This reaction results in the formation of a conjugated chromophore, appearing as a distinct red-violet coloration.[1] Research has demonstrated that the primary targets of this stain are O-4-linked coniferyl and sinapyl aldehydes in lignifying cell walls.[2][3]

While Phloroglucinol-HCl also reacts with other aldehydes like vanillin (B372448) and syringaldehyde, the resulting color is a less intense red-brown.[2][4] Given the relatively low abundance of these benzaldehydes in lignifying tissues and the lower extinction coefficient of their adducts, their contribution to the characteristic pink stain is considered minimal.[2][4] Crucially, the stain does not react with cinnamyl alcohols (coniferyl alcohol, sinapyl alcohol) or highly condensed lignin polymers where the reactive α,β-unsaturated aldehyde group is absent.[2][4] This specificity makes the Phloroglucinol-HCl stain a valuable tool for identifying the presence of cinnamaldehyde end groups, which are indicative of active lignification.[2][5]

Comparison with Alternative Methods

While Phloroglucinol-HCl is an excellent qualitative and semi-quantitative tool, other methods offer more precise quantification of cinnamaldehyde. The choice of method depends on the specific research question and the nature of the sample.

MethodPrincipleSpecificityThroughputCost
Phloroglucinol-HCl Stain Colorimetric reaction of phloroglucinol with cinnamaldehyde end groups in an acidic environment.[1]High for cinnamaldehyde end groups in lignin.[1][2] Can have some cross-reactivity with other aldehydes, though generally not significant.[1]HighLow
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of compounds based on their interaction with a stationary phase, followed by detection (e.g., UV-Vis).[6][7]High, allows for separation and quantification of specific aldehydes and their derivatives.[6]MediumHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[8]Very high, provides structural information for unambiguous identification.[8]MediumHigh
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatographic technique for separation, with subsequent densitometric quantification.[8]Good, can simultaneously analyze multiple samples.[8]HighMedium

Experimental Protocols

Phloroglucinol-HCl Staining (Wiesner Test)

This protocol is a standard method for the qualitative visualization of lignin in fresh or fixed plant cross-sections.[1]

Reagent Preparation:

  • Phloroglucinol Stock Solution (2% w/v): Dissolve 2 grams of phloroglucinol in 100 mL of 95% ethanol. Store this solution in a dark, well-sealed container.[1]

  • Wiesner Reagent (Phloroglucinol-HCl): In a fume hood, mix two volumes of the 2% phloroglucinol stock solution with one volume of concentrated hydrochloric acid (HCl). This reagent must be prepared fresh before each use.[1][9][10]

Staining Procedure:

  • Prepare thin cross-sections of the plant material using a microtome or a sharp razor blade.

  • Transfer the sections to a microscope slide.

  • Add a few drops of the freshly prepared Wiesner reagent to cover the sections.

  • Allow the stain to develop for 5-10 minutes.[4]

  • Observe the sections under a light microscope. Lignified tissues containing cinnamaldehyde groups will stain a characteristic pink to violet color.[5][9]

  • Note that the stain is not permanent and will fade over time.[10]

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G cluster_workflow Experimental Workflow for Phloroglucinol-HCl Staining A Prepare thin cross-sections of plant material B Transfer sections to a microscope slide A->B D Apply Wiesner Reagent to sections B->D C Prepare fresh Wiesner Reagent (Phloroglucinol + HCl) C->D E Incubate for 5-10 minutes D->E F Observe under a light microscope E->F G Lignified tissue stains pink/violet F->G

Caption: Workflow for Phloroglucinol-HCl staining of plant tissue.

G cluster_reaction Phloroglucinol-HCl Reaction with Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde (in Lignin) Intermediate Electrophilic Intermediate Cinnamaldehyde->Intermediate + H+ Phloroglucinol Phloroglucinol Phloroglucinol->Intermediate Nucleophilic attack HCl Adduct Colored Adduct (Pink/Violet) Intermediate->Adduct - H2O

Caption: Simplified reaction of Phloroglucinol-HCl with cinnamaldehyde.

References

A Comparative Guide to Inter-Laboratory Phloroglucinol Dihydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Phloroglucinol dihydrate, a key pharmaceutical intermediate and active ingredient. The performance of various analytical techniques, as reported in distinct studies, is evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications. This document compiles data from multiple sources to simulate an inter-laboratory comparison, offering insights into the variability and performance of different analytical approaches.

This compound is a versatile compound used in pharmaceuticals for its antispasmodic properties and in analytical chemistry as a reagent.[1][2] Accurate and precise quantification is crucial for quality control and research. The primary analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Data Presentation

The following table summarizes the key performance parameters of different analytical methods for this compound quantification, collated from various research publications. This side-by-side comparison highlights the strengths and limitations of each technique.

ParameterHPLC-UV[5]HPLC-MS/MS[6]GC-MS[3]
Linearity Range 256 - 384 µg/mL1.976 - 988.0 ng/mLNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated1.976 ng/mL5 ng/mL
Accuracy (% Recovery) 100.2% - 101.3%86.19% - 91.10%Precision < 17.4%
Precision (%RSD) < 2%< 15%Not explicitly stated
Retention Time ~3.8 min~2.78 minNot explicitly stated
Detection Wavelength 265 nmN/A (MRM)N/A (MS)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from published studies.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis of Phloroglucinol in pharmaceutical dosage forms.[7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 or CN column.[7]

  • Mobile Phase: A mixture of aqueous phosphoric acid solution (0.5 g/L) at a pH of 3.0 and an organic solvent.[5][7]

  • Flow Rate: 1.0 - 1.5 mL/min.[5][7]

  • Detection: UV detection at 265 nm.[5]

  • Sample Preparation: The sample is accurately weighed, dissolved in a suitable diluent (e.g., mobile phase), sonicated, and diluted to the desired concentration.[5] For tablet dosage forms, a number of tablets are weighed, crushed, and a portion of the powder is processed as described.[7]

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of Phloroglucinol in complex biological matrices such as human plasma.[4][6]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: A C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water with 0.02% formic acid.[6]

  • Flow Rate: Typically around 0.8 mL/min.

  • Mass Spectrometry Detection: The mass spectrometer is operated in negative ESI mode with multiple reaction monitoring (MRM). The transition for Phloroglucinol is m/z 125.0 → 56.9.[6]

  • Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is performed. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase before injection.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the determination of Phloroglucinol, offering high specificity and sensitivity.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A suitable capillary column for the separation of the derivatized Phloroglucinol.[4]

  • Carrier Gas: Helium is typically used as the carrier gas.[3][4]

  • Derivatization: A crucial step for Phloroglucinol analysis by GC-MS is derivatization, such as silylation, to increase its volatility.[3]

  • Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions of the derivatized Phloroglucinol are monitored for quantification.[3][4]

  • Sample Preparation: Sample preparation involves extraction from the matrix, followed by the essential derivatization step.[3] To minimize in vitro oxidation in biological samples, an optimized blood sampling procedure and the addition of ascorbic acid may be necessary.[3]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the analysis of this compound.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Sonication Sonication Dissolution->Sonication Dilution Dilution to Final Concentration Sonication->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Plotting Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: General experimental workflow for HPLC-based analysis of this compound.

Logical_Relationship_Method_Selection cluster_application Application Requirement cluster_method Analytical Method High_Sensitivity High Sensitivity (e.g., bioanalysis) HPLC_MSMS HPLC-MS/MS High_Sensitivity->HPLC_MSMS Select for Routine_QC Routine Quality Control HPLC_UV HPLC-UV Routine_QC->HPLC_UV Select for Structural_Confirmation Structural Confirmation Structural_Confirmation->HPLC_MSMS Select for GC_MS GC-MS Structural_Confirmation->GC_MS Select for

Caption: Logical relationship for selecting an analytical method for Phloroglucinol analysis.

References

Safety Operating Guide

Proper Disposal of Phloroglucinol Dihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing ecological impact. Phloroglucinol (B13840) dihydrate, a commonly used intermediate in pharmaceutical synthesis and analysis, requires careful consideration for its disposal due to its potential environmental hazards. This guide provides a clear, procedural framework for the proper disposal of phloroglucinol dihydrate, aligning with standard laboratory safety practices.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[3][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety goggles or a face shield[1][5]

  • Chemical-resistant gloves (e.g., nitrile, 0.11mm thick)[4]

  • A lab coat or other protective clothing[1][4]

  • In cases of significant dust generation, a NIOSH-approved respirator is recommended.[1][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower should be readily accessible.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its entry into the environment.[6][3] It should not be flushed down the drain or disposed of with regular laboratory trash.[6][7]

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • This includes unused or expired reagents, contaminated materials (e.g., weighing paper, gloves, paper towels), and residues from experimental procedures.

  • Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[6][3]

2. Spill Management:

  • In the event of a spill, immediately evacuate the area if there is significant dust in the air.

  • Ensure adequate ventilation before cleanup.[2]

  • Wearing appropriate PPE, carefully sweep up the spilled solid material, minimizing dust generation.[2][6]

  • Place the swept-up material into a designated sealed container for disposal.[2][7]

  • Clean the spill area with a damp cloth or paper towel and place the cleaning materials into the same waste container.

3. Final Disposal:

  • The disposal of chemical waste is subject to local, regional, and national regulations.[6][7] It is the responsibility of the chemical waste generator to properly classify the waste.[6][7]

  • Engage a licensed and certified hazardous waste disposal company for the final disposal of this compound waste.[5]

  • One recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Quantitative Data Summary

The Safety Data Sheets (SDS) for this compound do not specify quantitative limits that dictate different disposal methods. The primary guidance is that any amount of this chemical should be treated as hazardous waste and disposed of accordingly. The oral LD50 values, which indicate acute toxicity, are provided below for reference.

Toxicity Data Value Species
Oral LD505850 mg/kgMouse
Oral LD506690 mg/kgRat

Data sourced from a Material Safety Data Sheet.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No spill_cleanup Follow spill cleanup protocol: 1. Wear appropriate PPE 2. Sweep up solid, minimizing dust 3. Place in sealed container is_spill->spill_cleanup Yes store_waste Store container in a cool, dry, ventilated area collect_waste->store_waste spill_cleanup->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.